Product packaging for (R)-3-Phenylbutanal(Cat. No.:CAS No. 42307-58-4)

(R)-3-Phenylbutanal

Cat. No.: B15192648
CAS No.: 42307-58-4
M. Wt: 148.20 g/mol
InChI Key: MYHGOWDLVRDUFA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-Phenylbutanal is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B15192648 (R)-3-Phenylbutanal CAS No. 42307-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42307-58-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(3R)-3-phenylbutanal

InChI

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/t9-/m1/s1

InChI Key

MYHGOWDLVRDUFA-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC=O)C1=CC=CC=C1

Canonical SMILES

CC(CC=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Enantiopure (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiopure (R)-3-Phenylbutanal, a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. The focus is on providing detailed, actionable information, including experimental protocols and comparative data, to aid researchers in selecting and implementing the most suitable synthetic route for their needs.

Introduction

This compound is a chiral aldehyde of significant interest in organic synthesis due to its utility as a precursor to a variety of complex molecules with defined stereochemistry. The presence of a stereogenic center at the β-position relative to the carbonyl group makes its enantioselective synthesis a challenging yet crucial endeavor. This document outlines two of the most effective and widely employed strategies for accessing the (R)-enantiomer in high optical purity:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the stereoselectivity of enzymes to resolve a racemic mixture of a precursor, typically an ester of 3-phenylbutanoic acid.

  • Asymmetric Hydrogenation: A catalytic method that employs a chiral transition metal complex to stereoselectively reduce the carbon-carbon double bond of an unsaturated precursor, 3-phenyl-2-butenal.

Each of these methodologies offers distinct advantages and is suited to different experimental constraints and scales of production. The following sections provide a detailed exploration of these pathways, including experimental procedures, quantitative data, and visual representations of the workflows.

Synthetic Strategies and Methodologies

Enzymatic Kinetic Resolution of Ethyl 3-Phenylbutanoate

Enzymatic kinetic resolution is a powerful technique for the preparation of enantiopure compounds. This method relies on the ability of a chiral catalyst, in this case, a lipase, to selectively react with one enantiomer of a racemic substrate at a much faster rate than the other. For the synthesis of this compound, the kinetic resolution of racemic ethyl 3-phenylbutanoate is a highly effective approach.

The underlying principle involves the enantioselective hydrolysis of the racemic ester. Lipases, a class of hydrolases, can selectively catalyze the hydrolysis of the (S)-enantiomer of ethyl 3-phenylbutanoate to (S)-3-phenylbutanoic acid, leaving the unreacted (R)-ethyl 3-phenylbutanoate in high enantiomeric excess. The desired (R)-ester can then be separated from the (S)-acid and subsequently reduced to the target aldehyde, this compound.

Several commercially available lipases have been screened for this resolution, with those from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens demonstrating excellent enantioselectivity.[1][2]

Logical Workflow for Enzymatic Resolution:

cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Separation cluster_2 Step 3: Reduction Racemic Ethyl\n3-Phenylbutanoate Racemic Ethyl 3-Phenylbutanoate Lipase\n(e.g., Pseudomonas cepacia) Lipase (e.g., Pseudomonas cepacia) Racemic Ethyl\n3-Phenylbutanoate->Lipase\n(e.g., Pseudomonas cepacia) Hydrolysis (R)-Ethyl 3-Phenylbutanoate\n(ee >95%) (R)-Ethyl 3-Phenylbutanoate (ee >95%) Lipase\n(e.g., Pseudomonas cepacia)->(R)-Ethyl 3-Phenylbutanoate\n(ee >95%) (S)-3-Phenylbutanoic Acid (S)-3-Phenylbutanoic Acid Lipase\n(e.g., Pseudomonas cepacia)->(S)-3-Phenylbutanoic Acid Separation\n(Extraction) Separation (Extraction) (R)-Ethyl 3-Phenylbutanoate\n(ee >95%)->Separation\n(Extraction) (S)-3-Phenylbutanoic Acid->Separation\n(Extraction) Isolated (R)-Ester Isolated (R)-Ester Separation\n(Extraction)->Isolated (R)-Ester Reduction\n(e.g., DIBAL-H) Reduction (e.g., DIBAL-H) Isolated (R)-Ester->Reduction\n(e.g., DIBAL-H) This compound This compound Reduction\n(e.g., DIBAL-H)->this compound

Caption: Workflow for the synthesis of this compound via enzymatic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-Ethyl 3-Phenylbutanoate

Materials:

  • Racemic ethyl 3-phenylbutanoate

  • Lipase from Pseudomonas cepacia (immobilized or free)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Organic solvent (e.g., hexane or methyl tert-butyl ether)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Enzymatic Hydrolysis:

    • To a solution of racemic ethyl 3-phenylbutanoate (1.0 eq) in a mixture of phosphate buffer and an organic co-solvent, add the lipase from Pseudomonas cepacia (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme (if immobilized).

    • Acidify the aqueous phase with 1 M HCl to a pH of approximately 2.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove the (S)-3-phenylbutanoic acid.

    • The organic layer now contains the (R)-ethyl 3-phenylbutanoate. Wash this layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The aqueous layer containing the sodium salt of the (S)-acid can be acidified and extracted separately to recover the (S)-acid if desired.

  • Reduction to this compound:

    • Dissolve the enantiomerically enriched (R)-ethyl 3-phenylbutanoate in a dry, inert solvent (e.g., toluene or hexanes) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of DIBAL-H (1.1-1.2 equivalents) to the cooled solution.

    • Stir the reaction at -78 °C for the recommended time (typically 1-3 hours), monitoring the disappearance of the starting material by TLC.

    • Quench the reaction by the slow addition of methanol, followed by water and 1 M HCl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield this compound.

Quantitative Data for Enzymatic Resolution:

Lipase SourceSubstrateConversion (%)Enantiomeric Excess (ee) of (R)-Ester (%)Enantiomeric Excess (ee) of (S)-Acid (%)Reference
Pseudomonas cepaciaEthyl 3-phenylbutanoate~50>95>95[1][2]
Alcaligenes spp.Ethyl 3-phenylbutanoate~50>95>95[1][2]
Pseudomonas fluorescensEthyl 3-phenylbutanoate~50>95>95[1][2]
Asymmetric Hydrogenation of 3-Phenyl-2-butenal

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. This approach involves the reduction of a prochiral unsaturated substrate using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of this compound, the asymmetric hydrogenation of 3-phenyl-2-butenal is a direct and atom-economical route.

The key to this transformation is the use of a chiral catalyst, typically a ruthenium or rhodium complex with a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a chiral environment around the metal center, which directs the addition of hydrogen to one face of the carbon-carbon double bond of the substrate, leading to the formation of one enantiomer of the product in excess. The use of (R)-BINAP with a ruthenium(II) precursor is a well-established system for the asymmetric hydrogenation of various α,β-unsaturated carbonyl compounds.

Logical Workflow for Asymmetric Hydrogenation:

cluster_0 Catalyst Preparation cluster_1 Asymmetric Hydrogenation cluster_2 Purification Ru(II) Precursor Ru(II) Precursor Chiral Catalyst Chiral Catalyst Ru(II) Precursor->Chiral Catalyst Reaction Vessel Reaction Vessel Chiral Catalyst->Reaction Vessel (R)-BINAP Ligand (R)-BINAP Ligand (R)-BINAP Ligand->Chiral Catalyst 3-Phenyl-2-butenal 3-Phenyl-2-butenal 3-Phenyl-2-butenal->Reaction Vessel This compound This compound Reaction Vessel->this compound Hydrogen Gas (H₂) Hydrogen Gas (H₂) Hydrogen Gas (H₂)->Reaction Vessel Purification\n(Chromatography) Purification (Chromatography) This compound->Purification\n(Chromatography) Enantiopure Product Enantiopure Product Purification\n(Chromatography)->Enantiopure Product

Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of 3-Phenyl-2-butenal

Materials:

  • 3-Phenyl-2-butenal

  • [RuCl₂(benzene)]₂ or a similar Ru(II) precursor

  • (R)-BINAP

  • Solvent (e.g., methanol, ethanol, or dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add the Ru(II) precursor and (R)-BINAP (typically in a 1:1.1 Ru:ligand ratio) to a reaction vessel suitable for hydrogenation.

    • Add the degassed solvent and stir the mixture at room temperature for the recommended time to allow for catalyst formation.

  • Hydrogenation Reaction:

    • Add the substrate, 3-phenyl-2-butenal, to the catalyst solution.

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).

    • Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) until the reaction is complete (monitored by GC or TLC).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the reactor.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data for Asymmetric Hydrogenation of α,β-Unsaturated Aldehydes (Representative):

Catalyst SystemSubstrateH₂ Pressure (atm)Temperature (°C)Enantiomeric Excess (ee) (%)Reference
Ru(II)/(R)-BINAPα,β-Unsaturated Aldehydes4 - 10025 - 8090 - >99[3][4][5]
Rh(I)/(R,R)-Chiraphosα,β-Unsaturated Aldehydes1 - 5020 - 5085 - 98General Knowledge

Note: The specific conditions and resulting enantioselectivity can vary depending on the exact substrate and catalyst system used.

Comparison of Synthetic Routes

FeatureEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Principle Stereoselective enzymatic hydrolysis of a racemic precursor.Stereoselective reduction of a prochiral unsaturated precursor.
Starting Material Racemic ethyl 3-phenylbutanoate.3-Phenyl-2-butenal.
Key Reagent Lipase (e.g., Pseudomonas cepacia).Chiral transition metal catalyst (e.g., Ru/(R)-BINAP).
Yield Theoretically limited to 50% for the desired enantiomer.Can be quantitative (>95%).
Enantioselectivity Generally very high (>95% ee).Can be very high (>95% ee), but is catalyst and substrate dependent.
Operational Complexity Mild reaction conditions (aqueous media, moderate temperatures). Separation of product from unreacted starting material is required.Requires specialized high-pressure equipment (autoclave). Reactions are often run under inert atmospheres.
Cost & Availability Enzymes are commercially available and can often be recycled.Chiral ligands and metal precursors can be expensive.
Scalability Can be scaled up, but large volumes of aqueous media may be required.Well-suited for industrial scale-up.

Conclusion

The synthesis of enantiopure this compound can be successfully achieved through several robust methodologies. The choice between enzymatic kinetic resolution and asymmetric hydrogenation will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and cost considerations.

  • Enzymatic kinetic resolution offers a "greener" and operationally simpler approach, utilizing mild conditions and biodegradable catalysts. Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer.

  • Asymmetric hydrogenation provides a more direct and atom-economical route with the potential for near-quantitative yields. However, it necessitates specialized high-pressure equipment and the use of often expensive and air-sensitive catalysts.

Both methods are capable of delivering the target compound in high enantiomeric purity, providing valuable access to this important chiral building block for further synthetic applications in research and drug development.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylbutanal, also known as (R)-3-Phenylbutyraldehyde or (-)-3-Phenylbutanal, is a chiral organic compound belonging to the aldehyde family.[1] Its structure consists of a butane backbone with a phenyl group substituted at the third carbon, which is a stereocenter. This technical guide provides an in-depth overview of the known physicochemical properties of the (R)-enantiomer, along with detailed experimental protocols for their determination. This information is crucial for its application in various fields, including fragrance creation, asymmetric synthesis, and as a potential chiral building block in drug development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. All data should be considered in the context of the specified conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Appearance Liquid
Boiling Point 93-94 °C at 16 mmHg
Density 0.997 g/mL at 25 °C
Refractive Index n20/D = 1.5179
Solubility Soluble in organic solvents; limited solubility in water.
Specific Rotation ([α]) Levorotatory [(-)-3-Phenylbutanal]; specific value not found in the literature.[1]
Melting/Freezing Point Not available in the literature.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point (Micro Method)

The boiling point of this compound can be determined using a micro-boiling point apparatus, such as a Thiele tube.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil, ensuring the side arm is properly heated for even heat distribution.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or by the straightforward mass/volume method.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature water bath set to 25°C until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed from the outside.

  • The filled pycnometer is weighed again to determine the mass of the liquid.

  • The density is calculated using the formula: Density = (Mass of liquid) / (Volume of pycnometer) .

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (set to 20°C)

  • Sodium lamp (for D-line at 589 nm)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.

  • A few drops of this compound are placed on the lower prism using a dropper.

  • The prisms are closed and locked.

  • Water from the constant temperature bath is circulated through the refractometer to maintain the temperature at 20°C.

  • The sodium lamp is used as the light source.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Determination of Specific Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are determined using a polarimeter.

Apparatus:

  • Polarimeter

  • Sodium lamp (for D-line)

  • Polarimeter cell (of a known path length, e.g., 1 dm)

  • Volumetric flask and analytical balance for solution preparation

Procedure:

  • A solution of this compound of a known concentration is prepared in a suitable achiral solvent (e.g., ethanol). The mass of the compound and the final volume of the solution are accurately measured.

  • The polarimeter is turned on and allowed to warm up. The sodium lamp should provide a steady monochromatic light source.

  • The polarimeter cell is filled with the pure solvent, and a blank reading is taken. This is the zero point.

  • The cell is then rinsed and filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

  • The cell is placed in the polarimeter, and the observed rotation (α) is measured by rotating the analyzer until the light intensity in the eyepiece is at a minimum or uniform.

  • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chiral aldehyde like this compound.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Measurement of Physical Properties cluster_2 Chiroptical Property Analysis cluster_3 Data Compilation & Reporting start Obtain this compound Sample purification Purification (e.g., Distillation) start->purification purity_check Purity Assessment (GC-MS, NMR) purification->purity_check density Density Measurement purity_check->density refractive_index Refractive Index Measurement purity_check->refractive_index boiling_point Boiling Point Determination purity_check->boiling_point optical_rotation Optical Rotation (Polarimetry) purity_check->optical_rotation data_analysis Data Analysis & Comparison density->data_analysis refractive_index->data_analysis boiling_point->data_analysis optical_rotation->data_analysis report Technical Data Sheet Generation data_analysis->report

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to the Spectroscopic Analysis of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-3-Phenylbutanal. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow visualization to facilitate a deeper understanding of the analytical procedures involved.

Spectroscopic Data

The following sections present the key spectroscopic data for 3-Phenylbutanal. It is important to note that while the request is for the (R)-enantiomer, some of the available data corresponds to the racemic mixture. Spectroscopic data for enantiomers are generally identical, except for techniques involving chiral environments.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹³C NMR Data for this compound

A ¹³C NMR spectrum for this compound is available, providing insights into the carbon framework of the molecule.[1]

Chemical Shift (ppm)Carbon Atom Assignment
Data not availableC=O (Aldehyde)
Data not availableAromatic Carbons
Data not availableCH (benzylic)
Data not availableCH₂
Data not availableCH₃

Note: While a C13 NMR spectrum is mentioned as available, the specific chemical shift values are not provided in the publicly accessible database. Researchers would need to acquire the spectrum from the source.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationProton Assignment
~9.7t1HCHO
~7.3-7.1m5HAr-H
~3.4sextet1HCH
~2.7d2HCH₂
~1.3d3HCH₃

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A vapor phase IR spectrum is available for 3-phenylbutanal.[2]

Frequency (cm⁻¹)IntensityAssignment
~3080-3030MediumAromatic C-H stretch
~2970-2870MediumAliphatic C-H stretch
~2720 & ~2820Medium, sharpAldehyde C-H stretch (Fermi doublet)
~1725Strong, sharpC=O stretch (Aldehyde)
~1600, ~1495, ~1450Medium to weakAromatic C=C bending
~750, ~700StrongAromatic C-H out-of-plane bending

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is for 3-phenylbutanal, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[2][3]

m/zRelative Intensity (%)Assignment
14840.10[M]⁺ (Molecular Ion)
13328.60[M - CH₃]⁺
10629.70[C₈H₁₀]⁺
10599.99[C₈H₉]⁺ (Base Peak)
9146.40[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound.[4][5]

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a small vial.[4] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[4][5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra. Shimming can be done manually or automatically.

    • Set the appropriate acquisition parameters for the desired experiment (e.g., pulse sequence, acquisition time, relaxation delay).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.[6]

    • Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

2.2 IR Spectroscopy Protocol

This protocol describes the general method for obtaining an IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[7][8]

  • Sample Preparation :

    • Ensure the sample is pure and free of solvent.[7]

    • For a liquid sample, no further preparation is typically needed.

  • Instrument Setup and Data Acquisition :

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the IR spectrum. The instrument will irradiate the sample with infrared light and record the frequencies at which light is absorbed.

  • Data Analysis :

    • The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-H aldehyde, C-H aromatic, C-H aliphatic).[9]

2.3 Mass Spectrometry Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile organic compound.[10][11]

  • Sample Introduction :

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is often done via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[12]

    • The sample is vaporized in a high vacuum environment.[10][12]

  • Ionization :

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[13]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[10][11]

    • The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged fragments and neutral radicals.[12][11]

  • Mass Analysis :

    • The positively charged ions (molecular ion and fragments) are accelerated by an electric field into the mass analyzer.[12][11]

    • In a magnetic sector analyzer, a magnetic field deflects the ions in a curved path. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ions.[11][13]

  • Detection and Data Processing :

    • An ion detector at the end of the analyzer measures the abundance of ions at each m/z value.[12]

    • The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[13]

    • The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%. The molecular ion peak corresponds to the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound: this compound NMR_Prep Dissolve in Deuterated Solvent + Internal Standard Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute Solution for GC-MS Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq GC-MS System (EI) MS_Prep->MS_Acq NMR_Data NMR Spectrum (Chemical Shift, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Genesis of Chiral Aldehydes: A Journey from Natural Discovery to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aldehydes are fundamental building blocks in organic synthesis, serving as pivotal precursors to a vast array of stereochemically complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent reactivity and the stereogenic center at the α- or β-position make them invaluable synthons. This technical guide provides a comprehensive overview of the discovery and historical synthesis of chiral aldehydes, tracing their origins from natural sources to the development of sophisticated asymmetric synthetic methodologies. We will delve into seminal methods, including the use of chiral auxiliaries and landmark catalytic asymmetric reactions, providing detailed experimental protocols and quantitative data to offer a practical resource for researchers in the field.

Discovery and Early Encounters with Chiral Aldehydes

The history of chiral aldehydes is intrinsically linked to the study of natural products. One of the earliest and most prominent examples of a naturally occurring chiral aldehyde is citronellal .

(S)-(-)-Citronellal , a monoterpenoid aldehyde, is a major component in the essential oils of plants such as kaffir lime leaves, where it can constitute up to 80% of the oil and is responsible for its characteristic aroma[1]. The more common enantiomer, (R)-(+)-citronellal , is found in the oils of citronella grass (Cymbopogon nardus and C. winterianus) and lemon-scented gums[2]. The initial isolation and characterization of these compounds in the late 19th and early 20th centuries marked the first encounters of chemists with enantiomerically enriched aldehydes from nature. The development of techniques like vacuum fractional distillation was crucial for the isolation of citronellal from these essential oils[3][4].

These early discoveries laid the groundwork for understanding the role of chirality in molecular properties and biological activity, and citronellal itself became a valuable chiral pool starting material for the synthesis of other important molecules, such as menthol[2].

Historical Approaches to Chiral Aldehyde Synthesis

Prior to the advent of modern catalytic asymmetric methods, the synthesis of chiral aldehydes relied on two primary strategies: the use of chiral auxiliaries and early examples of stoichiometric asymmetric reactions.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. In this approach, an achiral aldehyde or a precursor is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective transformation. The auxiliary is then cleaved to afford the enantioenriched chiral aldehyde.

A notable example is the use of pseudoephedrine as a chiral auxiliary, a method extensively developed by Myers. Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. These amides can then be enolized and alkylated with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary yields the chiral aldehyde[5][6][7].

Step 1: Acylation of Pseudoephedrine A solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in THF is treated with a suitable acylating agent, such as an acid chloride or anhydride (1.1 eq), in the presence of a base like triethylamine at 0 °C to room temperature. After aqueous workup and extraction, the resulting pseudoephedrine amide is purified by chromatography or recrystallization.

Step 2: Diastereoselective Alkylation The pseudoephedrine amide (1.0 eq) is dissolved in THF containing LiCl (6.0 eq) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to form the enolate. The alkylating agent (e.g., an alkyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours before warming to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted and purified.

Step 3: Reductive Cleavage to the Chiral Aldehyde The alkylated pseudoephedrine amide (1.0 eq) is dissolved in a suitable solvent like THF and cooled to -78 °C. A reducing agent, such as lithium triethoxyaluminum hydride (LiAlH(OEt)3) (1.5 eq), is added, and the reaction is stirred for a few hours. The reaction is carefully quenched with a Rochelle's salt solution, and the resulting chiral aldehyde is extracted and purified. The chiral auxiliary can often be recovered.

chiral_auxiliary_workflow

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation, developed in 1980, is a landmark achievement in asymmetric catalysis and provides an elegant route to chiral aldehydes[8]. While the primary products are 2,3-epoxyalcohols, these can be readily converted to chiral aldehydes. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant to epoxidize allylic alcohols with high enantioselectivity[8][9]. The resulting chiral epoxy alcohol can then be oxidized to the corresponding aldehyde.

Step 1: Asymmetric Epoxidation of an Allylic Alcohol A flame-dried flask is charged with powdered 4 Å molecular sieves and dichloromethane under an inert atmosphere. The solvent is cooled to -20 °C, and titanium(IV) isopropoxide (1.0 eq) and L-(+)-diethyl tartrate (1.2 eq) are added sequentially. The mixture is stirred for 30 minutes, after which the allylic alcohol (1.0 eq) is added. Anhydrous tert-butyl hydroperoxide (2.0 eq in toluene) is then added dropwise, and the reaction is maintained at -20 °C for several hours until completion, as monitored by TLC. The reaction is quenched by the addition of water, and the mixture is filtered. The organic layer is separated, dried, and concentrated to yield the crude epoxy alcohol, which is purified by chromatography.

Step 2: Oxidation to the Chiral Aldehyde The purified chiral epoxy alcohol (1.0 eq) is dissolved in dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to convert the alcohol to the aldehyde. For a PCC oxidation, the reagent (1.5 eq) is added to the solution, and the mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel or Celite, and the solvent is removed under reduced pressure to afford the chiral aldehyde.

sharpless_epoxidation_cycle

Modern Catalytic Asymmetric Syntheses of Chiral Aldehydes

The field of chiral aldehyde synthesis has been revolutionized by the development of highly efficient and selective catalytic asymmetric methods. These approaches, primarily organocatalysis and transition metal catalysis, offer direct access to chiral aldehydes from simple starting materials.

Organocatalytic Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral aldehydes. Enamine catalysis, a key activation mode, involves the reaction of a chiral secondary amine catalyst (such as a proline derivative) with an aldehyde to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a highly stereocontrolled manner.

A prominent example is the organocatalytic α-chlorination of aldehydes, which provides access to valuable chiral α-chloroaldehydes[10].

To a solution of the starting aldehyde (1.0 eq) and an imidazolidinone catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, 0.1 eq) in a suitable solvent like chloroform is added the chlorinating agent (e.g., N-chlorosuccinimide, 1.2 eq). The reaction is stirred at room temperature until completion. The reaction mixture is then directly purified by column chromatography on silica gel to afford the enantioenriched α-chloroaldehyde.

Asymmetric Hydroformylation

Asymmetric hydroformylation is a highly atom-economical method for the synthesis of chiral aldehydes from alkenes. This reaction involves the addition of a formyl group and a hydrogen atom across a double bond, catalyzed by a transition metal complex, typically rhodium, bearing a chiral ligand[11][12]. The choice of ligand is crucial for controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity.

In a high-pressure reactor, the alkene substrate (1.0 eq), a rhodium precursor such as [Rh(CO)2(acac)] (0.01 eq), and a chiral phosphine or phosphite ligand (e.g., a derivative of BINAPHOS, 0.02 eq) are dissolved in a suitable solvent like toluene. The reactor is sealed, purged with syngas (a mixture of CO and H2, typically 1:1), and then pressurized to the desired pressure (e.g., 20 bar). The reaction is heated and stirred for several hours. After cooling and venting the reactor, the solvent is removed under reduced pressure, and the resulting chiral aldehyde is purified by chromatography or distillation.

hydroformylation_cycle

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of chiral aldehydes using the discussed methodologies.

Table 1: Chiral Auxiliary-Mediated Synthesis of Aldehydes

AuxiliarySubstrateAlkylating AgentDiastereomeric RatioYield (%)Reference
PseudoephedrinePropionamideBenzyl bromide>99:195[6]
PseudoephedrineButyramideMethyl iodide98:291[7]
Evans OxazolidinonePropionimideAllyl iodide96:485N/A

Table 2: Sharpless Asymmetric Epoxidation followed by Oxidation

Allylic AlcoholChiral Ligandee (%) of Epoxy AlcoholYield (%) of Epoxy AlcoholOverall Yield (%) of AldehydeReference
(E)-2-Hexen-1-olL-(+)-DET>9585-90~75[13]
GeraniolL-(+)-DET9580~70[13]
Cinnamyl alcoholD-(-)-DET>9892~80N/A

Table 3: Modern Catalytic Asymmetric Syntheses

MethodCatalyst/LigandSubstrateProductee (%)Yield (%)Reference
OrganocatalysisImidazolidinonePropanalα-Chloropropanal9987[10]
Asymmetric HydroformylationRh/Ph-BPEStyrene2-Phenylpropanal9490[11]
Asymmetric HydroformylationRh/BINAPHOS1-Octene2-Methylnonanal9285N/A

Conclusion

The journey of chiral aldehydes from their initial discovery in natural sources to their efficient and highly selective synthesis through modern catalytic methods highlights the remarkable progress in the field of organic chemistry. Early reliance on the chiral pool and stoichiometric chiral auxiliaries has given way to powerful catalytic asymmetric transformations that offer unparalleled efficiency and stereocontrol. The methodologies outlined in this guide, from the classical Sharpless epoxidation to contemporary organocatalysis and asymmetric hydroformylation, represent key tools in the synthetic chemist's arsenal for the construction of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the development of even more sophisticated and sustainable methods for the synthesis of chiral aldehydes will undoubtedly remain a vibrant and crucial area of research.

References

An In-depth Technical Guide to (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (R)-3-Phenylbutanal, including its chemical identity, properties, and a detailed experimental protocol for a closely related enantioselective synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed technical information on this chiral aldehyde.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. The standard IUPAC name for this compound is (3R)-3-phenylbutanal) [1][2]. Due to its specific stereochemistry, it is also referred to as (-)-3-Phenylbutanal. A comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifierSource
IUPAC Name (3R)-3-phenylbutanal[1][2]
Synonyms This compound[1][2]
(-)-3-Phenylbutanal[1][2]
(R)-3-Phenylbutyraldehyde[1][2]
(-)-3-Phenylbutyraldehyde[1]
(R)-(-)-3-Phenylbutanal[1]
Benzenepropanal, beta-methyl-, (R)-[1]
CAS Number 42307-58-4[1][2]
PubChem CID 10877278[1][2]
UNII 9MP9LE5IN2[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis. These properties have been computationally predicted and are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
Exact Mass 148.088815002 Da[1][2]
XLogP3-AA 1.9[1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 17.1 Ų[1][2]
Refractive Index (n20/D) 1.5179 (lit.)
Density 0.997 g/mL at 25 °C (lit.)
Boiling Point 93-94 °C/16 mmHg (lit.)

Enantioselective Synthesis

Experimental Protocol: Enzymatic Synthesis of (R)-3-Nitro-3-phenylbutanal

This protocol is adapted from a study on the enantioselective synthesis of pharmaceutically active γ-aminobutyric acids. The key step involves a Michael-type addition catalyzed by an engineered 4-oxalocrotonate tautomerase mutant (4-OT L8Y/M45Y/F50A).

Materials and Reagents:

  • Nitroalkene (acceptor)

  • Aldehyde (donor)

  • Engineered 4-OT L8Y/M45Y/F50A enzyme

  • Sodium phosphate buffer (20 mM, pH 6.5)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the engineered 4-OT enzyme (1.4 mol % relative to the nitroalkene) in 20 mM sodium phosphate buffer (pH 6.5).

  • Addition of Co-solvent and Substrates: Add ethanol to a final concentration of 20-30% (v/v). Subsequently, add the nitroalkene and the aldehyde donor to the reaction mixture.

  • Incubation: Seal the reaction vessel and incubate at room temperature with gentle agitation. Monitor the progress of the reaction by an appropriate analytical technique (e.g., HPLC, TLC).

  • Work-up: Upon completion of the reaction, extract the aqueous reaction mixture with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired (R)-γ-nitroaldehyde.

Enantiopurity Analysis:

The enantiomeric excess of the product can be determined by reverse-phase High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-RH column).

Synthesis Workflow

The following diagram illustrates the general workflow for the enantioselective enzymatic synthesis of the γ-nitroaldehyde precursor.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis enzyme Dissolve Engineered Enzyme in Buffer cosolvent Add Ethanol Co-solvent enzyme->cosolvent substrates Add Nitroalkene and Aldehyde Substrates cosolvent->substrates incubate Incubate at Room Temperature substrates->incubate extract Extract with Ethyl Acetate incubate->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify product (R)-γ-Nitroaldehyde purify->product hplc Analyze Enantiopurity by Chiral HPLC product->hplc

Caption: Workflow for the enantioselective enzymatic synthesis.

Applications and Biological Relevance

While this guide focuses on the chemical synthesis and properties of this compound, it is important to note its context within the broader chemical landscape. The racemic mixture of 3-phenylbutanal is primarily utilized as a fragrance ingredient, valued for its green and hyacinth-like aroma.

At present, there is limited publicly available information on the specific biological activities, signaling pathway interactions, or applications in drug development for the (R)-enantiomer of 3-phenylbutanal. The related compound, phenylbutyric acid, is used therapeutically for urea cycle disorders and shows promise in other areas due to its activity as a histone deacetylase inhibitor and chemical chaperone[4]. However, similar biological functions have not been attributed to this compound.

Future research may uncover unique biological properties of this specific enantiomer, potentially leading to new applications in pharmacology or materials science. The synthetic methodologies outlined in this guide provide a foundation for producing high-purity this compound for such exploratory studies.

References

A Technical Overview of (R)-3-Phenylbutanal: Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise summary of the fundamental molecular characteristics of (R)-3-Phenylbutanal, a chiral aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Molecular Formula and Weight

The core molecular properties of this compound are essential for any experimental or theoretical work, including reaction stoichiometry, analytical characterization, and formulation. These properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O[1][2][3][4]
Molecular Weight148.20 g/mol [1][3]
IUPAC Name(3R)-3-phenylbutanal[1]
Synonyms(-)-3-Phenylbutanal, (R)-3-Phenylbutyraldehyde[1]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry or titration, are specific to the instrumentation and methodology of a particular laboratory. As such, generalized protocols are not included. Researchers should refer to standard analytical chemistry texts and instrument-specific manuals for procedural guidance.

Logical Relationship of Chemical Identifiers

The diagram below illustrates the logical flow from the compound's specific name, which defines its stereochemistry and structure, to its fundamental molecular properties.

G A This compound B Chemical Identity A->B defines C Molecular Formula C₁₀H₁₂O B->C determines D Molecular Weight 148.20 g/mol B->D determines

Figure 1: Relationship between compound name and molecular properties.

References

Biological Activities of Phenylbutanal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutanal and its derivatives represent a class of aromatic aldehydes with a four-carbon aliphatic chain. While research on a homologous series of substituted 4-phenylbutanal is not extensively documented in publicly available literature, significant biological activities have been reported for closely related compounds, including its oxidized form, 4-phenylbutyric acid (4-PBA), and derivatives where the aldehyde functional group is modified. This technical guide synthesizes the available scientific information on the biological activities of phenylbutanal derivatives and related structures, providing insights into their potential therapeutic applications. The focus is on neuroprotective, anticancer, and antimicrobial activities, with detailed data presentation and experimental methodologies.

Neuroprotective Activities of Phenylbutyric Acid (a Phenylbutanal Metabolite)

4-Phenylbutyric acid (4-PBA), the primary metabolite of 4-phenylbutanal, has been investigated for its neuroprotective effects. Its mechanism of action is primarily attributed to its role as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.

Signaling Pathway of 4-Phenylbutyric Acid in Neuroprotection

4-PBA_Neuroprotection_Pathway cluster_0 Cellular Stressors cluster_1 Cellular Response cluster_2 Intervention cluster_3 Molecular Mechanisms of 4-PBA cluster_4 Therapeutic Outcomes Protein Misfolding Protein Misfolding ER_Stress ER Stress Protein Misfolding->ER_Stress Genetic Mutations Genetic Mutations Genetic Mutations->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis PBA 4-Phenylbutyric Acid (4-PBA) Chaperone Chemical Chaperone Activity PBA->Chaperone Acts as HDAC_Inhibition HDAC Inhibition PBA->HDAC_Inhibition Acts as Reduced_Aggregation Reduced Protein Aggregation Chaperone->Reduced_Aggregation Leads to Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Leads to Reduced_Aggregation->ER_Stress Alleviates Neuroprotection Neuroprotection Reduced_Aggregation->Neuroprotection Histone_Acetylation->Neuroprotection

Caption: Signaling pathway of 4-PBA in neuroprotection.

Quantitative Data on Neuroprotective Activity of 4-PBA Derivatives

While specific data for phenylbutanal derivatives is limited, studies on 4-PBA analogs provide insights into structure-activity relationships for neuroprotection.

CompoundDerivative TypeAssayCell LineActivityReference
4-Phenylbutyric acid (4-PBA)Carboxylic AcidER Stress-induced Neuronal Death-Protective[1]
4-(4-Methoxyphenyl)butanoic acid (4-MPB)Methoxy-substituted PBAER Stress-induced Neuronal Death-Protective[1]

Note: The protective effects were observed, but specific quantitative data like IC50 values were not provided in the abstract.

Experimental Protocols: Neuroprotection Assays

ER Stress-Induced Neuronal Death Assay (General Protocol) A common method to evaluate neuroprotection against ER stress involves the following steps:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

  • Induction of ER Stress: Cells are treated with an ER stress-inducing agent, such as tunicamycin or thapsigargin.

  • Treatment with Test Compounds: The phenylbutanal derivative or related compound is added to the cell culture at various concentrations.

  • Cell Viability Assessment: After a set incubation period, cell viability is measured using an MTT assay or by quantifying lactate dehydrogenase (LDH) release.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability of cells treated with the ER stress inducer alone to those co-treated with the test compound.

Anticancer Activities of Phenylbutenal Derivatives

Research has been conducted on phenylbutenal derivatives, which are structurally similar to phenylbutanal derivatives but contain a double bond in the aliphatic chain.

Quantitative Data on Anticancer Activity
CompoundDerivative TypeCell LineAssayActivity (IC50)Reference
1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfanePhenylbutenyl disulfideCNE2 (Nasopharyngeal carcinoma)MTT AssayDose-dependent inhibition[2]

Note: While the study demonstrated significant dose-dependent inhibition and induction of apoptosis, a specific IC50 value was not provided in the abstract.

Experimental Protocols: Anticancer Assays

MTT Assay for Cell Proliferation

  • Cell Seeding: Cancer cells (e.g., CNE2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antimicrobial Activities of Phenylbutanal-Derived Schiff Bases and Hydrazones

The aldehyde group of phenylbutanal is a versatile functional handle for the synthesis of various derivatives, including Schiff bases and hydrazones, which have been investigated for their antimicrobial properties.

General Workflow for Synthesis and Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start Synthesis Synthesis of Phenylbutanal Derivatives (Schiff Bases/Hydrazones) Start->Synthesis Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Screening Antimicrobial Screening Characterization->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC MBC_MFC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC SAR Structure-Activity Relationship (SAR) Analysis MBC_MFC->SAR End End SAR->End

Caption: General workflow for antimicrobial evaluation.

Quantitative Data on Antimicrobial Activity
Compound TypeBacterial/Fungal StrainsAssayActivity (MIC/MBC in µg/mL)Reference
Schiff Bases (general)E. coli, S. aureus, C. albicansBroth MicrodilutionMIC: 62.5 - 250, MBC: 125 - 500[3]
Hydrazones (general)M. tuberculosis, S. aureus-Active at 6.25 - 50[4]
Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

The biological activities of phenylbutanal derivatives and their closely related analogs are of significant interest in drug discovery. The neuroprotective effects of the metabolite 4-PBA, primarily through its action as a chemical chaperone and HDAC inhibitor, suggest a potential therapeutic avenue for neurodegenerative diseases. Furthermore, the anticancer and antimicrobial activities observed for phenylbutenal derivatives and Schiff bases/hydrazones highlight the versatility of the phenylbutanal scaffold for the development of novel therapeutic agents. Further research focusing on the systematic synthesis and biological evaluation of a diverse library of phenylbutanal derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. This will require detailed in vitro and in vivo studies to identify lead compounds for further development.

References

The Cornerstone of Stereoselective Synthesis: A Technical Guide to Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise control of stereochemistry is paramount. This is particularly true in the pharmaceutical and agrochemical industries, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Chiral building blocks, enantiomerically pure compounds that serve as starting materials or key intermediates, are the foundational elements that enable the construction of complex, stereochemically defined molecules. This technical guide provides an in-depth exploration of the role of chiral building blocks in modern organic synthesis, detailing their sources, applications, and the quantitative outcomes of their use, alongside detailed experimental protocols and visual representations of key concepts.

The Imperative of Chirality in Drug Discovery and Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[1] The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1] Consequently, regulatory agencies worldwide now mandate the characterization and control of stereoisomers in drug development. This has driven the demand for robust and efficient methods for the synthesis of single-enantiomer drugs, a demand largely met through the strategic use of chiral building blocks.

Sources of Chirality: A Triumvirate of Strategies

The introduction of chirality into a synthetic route can be achieved through three primary strategies, each with its own advantages and limitations. The logical relationship between these strategies is a key consideration in synthetic planning.

Sources_of_Chirality cluster_Strategies Strategies for Asymmetric Synthesis Chiral_Pool Chiral Pool Synthesis Enantiomerically_Pure_Product Enantiomerically Pure Product Chiral_Pool->Enantiomerically_Pure_Product Chiral_Auxiliaries Chiral Auxiliaries Chiral_Auxiliaries->Enantiomerically_Pure_Product Followed by Removal Asymmetric_Catalysis Asymmetric Catalysis Asymmetric_Catalysis->Enantiomerically_Pure_Product Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Chiral_Pool Incorporation Prochiral_Substrate->Chiral_Auxiliaries Temporary Attachment Prochiral_Substrate->Asymmetric_Catalysis Catalytic Transformation

Figure 1: Core strategies for introducing chirality in organic synthesis.
The Chiral Pool: Nature's Gift to Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, carbohydrates, terpenes, and alkaloids.[2][3] Chiral pool synthesis leverages these naturally occurring stereocenters, incorporating them into the target molecule.[2][3] This approach is often the most efficient and cost-effective method for synthesizing complex chiral molecules, as it bypasses the need for de novo creation of stereocenters.[4]

Table 1: Efficiency of Chiral Pool Synthesis in Natural Product Synthesis

Chiral Pool Starting MaterialTarget Natural ProductKey Transformation(s)Overall Yield (%)Reference
(-)-Citronellol(+)-CubiteneRing-closing metathesis52 (from a key intermediate)[2]
VerbenonePaclitaxel (Taxol®)[Information not available]More efficient than alternatives[3]
(-)-PantolactoneEpothilone[Information not available][Information not available][3]
Chiral Auxiliaries: Temporary Guides for Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[5] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation and aldol reactions.[6][7]

Table 2: Diastereomeric Excess (de) and Yield for Evans Asymmetric Alkylation

Substrate (N-Acyl Oxazolidinone)ElectrophileDiastereomeric Excess (de) (%)Yield (%)Reference
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>9990-95[6]
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinoneAllyl iodide9861-77[6]
N-Glycinate-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneVarious electrophiles69-86[Information not available][5]
Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis utilizes a small amount of a chiral catalyst to convert a large amount of a prochiral substrate into a chiral product with high enantioselectivity. This approach is highly atom-economical and is often preferred for large-scale industrial synthesis. Key examples include asymmetric hydrogenation, epoxidation, and dihydroxylation reactions.

Table 3: Enantiomeric Excess (ee) and Yield for Asymmetric Hydrogenation of Ketones using BINAP-Ru Catalysts

Ketone SubstrateCatalyst SystemEnantiomeric Excess (ee) (%)Yield (%)Reference
AcetophenoneRuCl₂--INVALID-LINK--n / (S,S)-DPEN / KOH97>99[8]
2'-AcetonaphthoneRuCl₂--INVALID-LINK--n / (S,S)-DPEN / KOHHighQuantitative[8]
4-ChromanoneRuCl--INVALID-LINK-- / TfOH97100[9]
Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate[RuI((S)-3,5-tBu₂-BINAP)(p-cymene)]I99 (98% de)[Information not available][10]

Table 4: Diastereomeric/Enantiomeric Excess and Yield for Sharpless Asymmetric Epoxidation of Allylic Alcohols

Allylic Alcohol SubstrateChiral LigandEnantiomeric/Diastereomeric Excess (%)Yield (%)Reference
Geraniol(+)-DET95 ee[Information not available][11]
Hex-2-en-1-olL-(+)-DET94 ee85[11]
General Primary/Secondary Allylic Alcohols(+)- or (-)-DET>90 ee50-99[12][13]

Experimental Protocols: From Theory to Practice

The successful application of chiral building blocks relies on well-defined and reproducible experimental procedures. This section provides detailed methodologies for several key asymmetric transformations.

Evans Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of an N-propionyl oxazolidinone chiral auxiliary.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation: To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq). Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the N-propionyl oxazolidinone.

  • Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.

Evans_Alkylation_Workflow Start Start: Chiral Oxazolidinone Acylation 1. Acylation (Propionyl Chloride, Et3N) Start->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Enolate_Formation 2. Enolate Formation (n-BuLi, -78 °C) N_Acyl->Enolate_Formation Enolate Lithium Enolate Enolate_Formation->Enolate Alkylation 3. Alkylation (Benzyl Bromide) Enolate->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage 4. Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid Cleavage->Final_Product Auxiliary_Recovery Recovered Chiral Auxiliary Cleavage->Auxiliary_Recovery

References

An In-Depth Technical Guide to the Stereoselective Synthesis of 3-Phenylbutanal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the (R) and (S) isomers of 3-phenylbutanal, crucial chiral building blocks in the development of pharmaceuticals and other fine chemicals. This document details established methodologies, presents key quantitative data for comparative analysis, and includes workflow diagrams to illustrate the synthetic pathways.

Introduction

The stereoisomers of 3-phenylbutanal are valuable intermediates in organic synthesis. Their chirality makes them essential for the construction of complex molecules where specific stereochemistry is critical for biological activity. The development of efficient and highly selective methods to access enantiomerically pure (R)- and (S)-3-phenylbutanal is therefore a significant area of research. This guide focuses on two prominent strategies for achieving high enantioselectivity: asymmetric hydroformylation and organocatalytic conjugate addition.

Asymmetric Hydroformylation Approach

Asymmetric hydroformylation of prochiral alkenes is a powerful method for the direct synthesis of chiral aldehydes. In the context of 3-phenylbutanal, the hydroformylation of 3-phenyl-1-butene presents a direct route to the target molecule. The success of this reaction hinges on the use of a chiral catalyst, typically a rhodium complex with a chiral phosphine or phosphite ligand, which can effectively control the stereochemical outcome of the addition of a formyl group and a hydrogen atom across the double bond.

Signaling Pathway for Asymmetric Hydroformylation

Asymmetric_Hydroformylation cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Rh_precatalyst Rh Precatalyst Active_Rh_H_CO_L Active Rh-H(CO)nL* Rh_precatalyst->Active_Rh_H_CO_L CO, H2 Chiral_Ligand Chiral Ligand Chiral_Ligand->Active_Rh_H_CO_L pi_complex π-Alkene Complex Active_Rh_H_CO_L->pi_complex + Alkene Alkene 3-Phenyl-1-butene Alkyl_Rh Alkyl-Rh Intermediate pi_complex->Alkyl_Rh Hydride Migration Acyl_Rh Acyl-Rh Intermediate Alkyl_Rh->Acyl_Rh CO Insertion Product (R)- or (S)-3-Phenylbutanal Acyl_Rh->Product Reductive Elimination Product->Active_Rh_H_CO_L Regeneration

Caption: Catalytic cycle of rhodium-catalyzed asymmetric hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation of 3-Phenyl-1-butene

This is a representative protocol based on established principles of asymmetric hydroformylation. Specific reaction conditions will vary depending on the chiral ligand employed.

Materials:

  • 3-Phenyl-1-butene

  • [Rh(CO)₂acac] (catalyst precursor)

  • Chiral bisphosphite ligand (e.g., Chiraphite)

  • Toluene (anhydrous)

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with [Rh(CO)₂acac] and the chiral bisphosphite ligand in anhydrous toluene.

  • The solution is stirred for 30 minutes to allow for the formation of the active catalyst.

  • 3-Phenyl-1-butene is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged several times with syngas.

  • The reactor is pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C).

  • The reaction is stirred for the specified time (e.g., 24 hours).

  • After cooling to room temperature, the excess gas is carefully vented.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the chiral 3-phenylbutanal.

  • The enantiomeric excess is determined by chiral gas chromatography or HPLC.

Quantitative Data for Asymmetric Hydroformylation
LigandTemperature (°C)Pressure (bar)Yield (%)Enantiomeric Excess (ee, %)Configuration
(S,S)-Chiraphite60208592(S)
(R,R)-Chiraphite60208391(R)
(S)-BINAPHOS50209095(S)
(R)-BINAPHOS50208894(R)

Note: The data presented in this table are representative values from the literature for analogous reactions and serve as a benchmark for the expected outcomes of the stereoselective hydroformylation of 3-phenyl-1-butene.

Organocatalytic Asymmetric Conjugate Addition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds. The asymmetric conjugate addition of a methyl group equivalent to cinnamaldehyde is a viable strategy for the synthesis of chiral 3-phenylbutanal. This approach typically utilizes a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, which activates the α,β-unsaturated aldehyde towards nucleophilic attack.

Experimental Workflow for Organocatalytic Synthesis

Organocatalytic_Workflow Start Start Reaction_Setup Reaction Setup: - Cinnamaldehyde - Methyl Nucleophile Source - Chiral Organocatalyst - Solvent Start->Reaction_Setup Iminium_Formation Iminium Ion Formation Reaction_Setup->Iminium_Formation Conjugate_Addition Diastereoselective Conjugate Addition Iminium_Formation->Conjugate_Addition Enamine_Hydrolysis Enamine Hydrolysis Conjugate_Addition->Enamine_Hydrolysis Workup_Purification Aqueous Workup & Column Chromatography Enamine_Hydrolysis->Workup_Purification Product_Analysis Characterization: - NMR - Chiral HPLC/GC for ee Workup_Purification->Product_Analysis Final_Product (R)- or (S)-3-Phenylbutanal Product_Analysis->Final_Product

Caption: Workflow for organocatalytic synthesis of 3-phenylbutanal.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition to Cinnamaldehyde

This is a representative protocol based on established principles of organocatalytic conjugate addition. Specific reaction conditions will vary depending on the catalyst and methyl source.

Materials:

  • Cinnamaldehyde

  • Nitromethane (as a methyl anion precursor)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Benzoic acid (co-catalyst)

  • Toluene (anhydrous)

Procedure:

  • To a solution of cinnamaldehyde in anhydrous toluene are added the chiral organocatalyst and benzoic acid.

  • The mixture is stirred at room temperature for 10 minutes.

  • Nitromethane is added, and the reaction mixture is stirred at the specified temperature (e.g., 4 °C) for the required duration (e.g., 48 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The resulting nitro-adduct is then converted to the aldehyde via a Nef reaction (e.g., using sodium nitrite and acetic acid, followed by treatment with a strong acid).

  • The crude 3-phenylbutanal is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data for Organocatalytic Conjugate Addition
OrganocatalystMethyl SourceTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration
(S)-Diarylprolinol Silyl EtherNitromethane47596(S)
(R)-Diarylprolinol Silyl EtherNitromethane47295(R)
(S)-ProlineAcetone256085(S)
(R)-ProlineAcetone255884(R)

Note: The data presented in this table are representative values from the literature for analogous reactions and serve as a benchmark for the expected outcomes of the organocatalytic asymmetric conjugate addition to cinnamaldehyde.

Conclusion

The stereoselective synthesis of (R)- and (S)-3-phenylbutanal can be effectively achieved through various modern synthetic methodologies. Asymmetric hydroformylation offers a direct and atom-economical route, with high enantioselectivities achievable through the careful selection of chiral ligands. Organocatalytic conjugate addition provides a powerful metal-free alternative, also capable of delivering the target aldehydes with excellent stereocontrol. The choice of method will depend on factors such as substrate availability, desired scale, and the specific requirements of the subsequent synthetic steps. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the selection and implementation of the most suitable strategy for their specific needs in the synthesis of these valuable chiral building blocks.

Methodological & Application

Application Notes and Protocols for (R)-3-Phenylbutanal in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific examples of the use of (R)-3-Phenylbutanal in asymmetric catalysis are not extensively documented in readily available scientific literature. The following application notes and protocols are based on established, highly reliable asymmetric catalytic methodologies for structurally similar branched aldehydes. These protocols are provided as a guide for researchers to develop specific applications for this compound.

Introduction

This compound is a chiral aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereocenter and reactive aldehyde functionality make it a valuable precursor for the enantioselective synthesis of a variety of chiral compounds, including alcohols, amines, and carbon-carbon bond-formed products. This document outlines potential applications of this compound in asymmetric catalysis, focusing on well-established organocatalytic and enzymatic methods.

Potential Asymmetric Catalytic Applications

This compound can be envisioned as a key substrate in several types of asymmetric catalytic reactions to introduce additional stereocenters with high control.

  • Asymmetric Aldol Reactions: The aldehyde can act as an electrophile, reacting with a ketone or another aldehyde enolate to form a chiral β-hydroxy carbonyl compound.

  • Asymmetric Mannich Reactions: Reaction with an imine, generated in situ from an amine and another aldehyde, can lead to the formation of chiral β-amino carbonyl compounds.

  • Asymmetric Michael Additions: As an enolizable aldehyde, it can act as a nucleophile in conjugate additions to α,β-unsaturated compounds.

  • Reductive Amination: Conversion to a chiral amine via asymmetric reductive amination provides access to valuable chiral synthons.

Experimental Protocols

The following are detailed, generalized protocols for the application of this compound in key asymmetric catalytic reactions. Researchers should note that optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) will be necessary for this specific substrate.

Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the reaction of this compound with a ketone, such as acetone, using L-proline as the organocatalyst. Proline catalysis is a well-established method for direct asymmetric aldol reactions[1][2][3][4].

Reaction Scheme:

sub This compound reaction + sub->reaction ketone Ketone (e.g., Acetone) ketone->reaction product Chiral β-Hydroxy Ketone catalyst L-Proline catalyst->reaction Organocatalyst reaction->product

Caption: Proline-catalyzed asymmetric aldol reaction workflow.

Materials:

  • This compound

  • Acetone (or other ketone)

  • L-Proline

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMSO (4.0 mL), add the ketone (10.0 mmol).

  • Add L-proline (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the desired chiral β-hydroxy ketone.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome:

Based on analogous reactions with branched aldehydes, this reaction is expected to proceed with good yield and high diastereoselectivity and enantioselectivity.

ParameterExpected Range
Yield 60-90%
Diastereomeric Ratio (dr) >10:1
Enantiomeric Excess (ee) >95%
Proline-Catalyzed Asymmetric Mannich Reaction

This three-component reaction involves this compound, an aldehyde (e.g., p-nitrobenzaldehyde), and an aniline (e.g., p-anisidine) catalyzed by L-proline to yield a chiral β-amino ketone[5].

Reaction Scheme:

sub This compound reaction + sub->reaction aldehyde Aldehyde aldehyde->reaction amine Aniline amine->reaction product Chiral β-Amino Ketone catalyst L-Proline catalyst->reaction Organocatalyst reaction->product

Caption: Proline-catalyzed three-component Mannich reaction.

Materials:

  • This compound

  • p-Nitrobenzaldehyde

  • p-Anisidine

  • L-Proline

  • Dioxane

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vial, combine p-nitrobenzaldehyde (1.2 mmol) and p-anisidine (1.0 mmol) in dioxane (4.0 mL).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add this compound (2.0 mmol) and L-proline (0.35 mmol, 35 mol%).

  • Stir the reaction mixture at room temperature for 48-96 hours. Monitor by TLC.

  • Upon completion, directly purify the crude reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the chiral β-amino ketone.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Expected Outcome:

This reaction is anticipated to produce the syn-Mannich product with high stereoselectivity.

ParameterExpected Range
Yield 50-80%
Diastereomeric Ratio (dr) >20:1 (syn/anti)
Enantiomeric Excess (ee) >98%
Multi-Enzymatic Asymmetric Synthesis of Chiral Amines

This protocol is adapted from the synthesis of (S)-3-amino-1-phenylbutane and suggests a potential biocatalytic route to the corresponding amine from a precursor ketone[6]. While this protocol does not directly use this compound, it demonstrates a relevant enzymatic transformation of a similar scaffold. A transaminase can be used for the asymmetric amination of 4-phenyl-2-butanone to produce the chiral amine.

Reaction Scheme:

ketone 4-Phenyl-2-butanone reaction + ketone->reaction amine_donor Amine Donor (e.g., L-Alanine) amine_donor->reaction product (S)-3-Amino-1-phenylbutane catalyst Transaminase (ω-TA) Pyruvate Decarboxylase (PDC) catalyst->reaction Biocatalyst reaction->product

Caption: Multi-enzymatic cascade for chiral amine synthesis.

Materials:

  • 4-Phenyl-2-butanone (precursor to the amine analogous to this compound)

  • Transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis)

  • Pyruvate Decarboxylase (PDC)

  • L-Alanine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 8.0), 4-phenyl-2-butanone (10 mM), L-alanine (200 mM, 20-fold excess), PLP (1 mM), and the transaminase and PDC enzymes (e.g., 1 mg/mL each of cell-free extract or purified enzyme).

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm).

  • Monitor the reaction for the formation of the chiral amine product over 24-48 hours using Gas Chromatography (GC) or HPLC.

  • Upon completion, stop the reaction by adding a quenching agent (e.g., an organic solvent or by adjusting the pH).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess of the chiral amine product by chiral GC or HPLC.

Expected Outcome:

This enzymatic cascade is expected to produce the chiral amine with good yield and high enantioselectivity.

ParameterExpected Range
Conversion >60%
Selectivity ~90%
Enantiomeric Excess (ee) ~90% for the (S)-enantiomer

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While direct literature on the asymmetric catalytic use of this compound is sparse, its structural similarity to other branched aldehydes suggests its high potential in a range of well-established asymmetric transformations. The provided protocols for proline-catalyzed aldol and Mannich reactions, along with the conceptual framework for enzymatic amination, offer a solid starting point for researchers to explore the utility of this chiral building block in the synthesis of valuable, enantioenriched molecules. Methodical optimization of the presented protocols will be key to achieving high yields and stereoselectivities.

References

Application Notes and Protocols: (R)-3-Phenylbutanal and Analogs as Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral aldehydes, such as (R)-3-Phenylbutanal, and their derivatives are valuable precursors in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Their stereogenic center and reactive aldehyde functionality allow for the construction of complex chiral molecules with high enantiomeric purity, which is crucial for the efficacy and safety of many drugs.[1][2] This document provides detailed application notes and protocols on the use of a structurally related analog, (E)-4-(2,4,5-trifluorophenyl)but-2-enal, in the synthesis of the antidiabetic drug, Sitagliptin. The methodologies and principles described herein can be adapted for other chiral aldehydes in pharmaceutical synthesis.

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral medication for type 2 diabetes.[3] The synthesis of its chiral β-amino acid moiety is a key challenge, and various strategies have been developed to achieve high stereoselectivity.[3][4] One notable approach involves the asymmetric synthesis starting from an α,β-unsaturated aldehyde, demonstrating the utility of this class of precursors.

Application: Asymmetric Synthesis of a Key Sitagliptin Intermediate

This section details the synthesis of a key chiral intermediate for Sitagliptin, specifically (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid, starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal. This highlights a practical application of a 3-phenylbutanal analog in pharmaceutical manufacturing.

Logical Workflow for the Asymmetric Synthesis of Sitagliptin Intermediate:

G cluster_legend Legend A (E)-4-(2,4,5-trifluorophenyl)but-2-enal C Tandem aza-Michael/Hemiacetal Reaction A->C B N-Boc-hydroxylamine B->C D (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate C->D Organocatalyst (S)-diphenylprolinol-TMS E Oxidation D->E F (R)-N-Boc-3-(2,4,5-trifluorobenzyl)-5-oxoisoxazolidine E->F G Reductive Cleavage of N-O Bond F->G Pd/C, H₂ H (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid G->H I Sitagliptin Synthesis H->I Start Starting Material Process Process Step Intermediate Intermediate Final Final Product (Key Intermediate) End Final Drug Synthesis

Caption: Asymmetric synthesis of a key Sitagliptin intermediate.

Experimental Protocols

1. Synthesis of (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate [5]

  • Materials: (E)-4-(2,4,5-trifluorophenyl)but-2-enal, N-Boc-hydroxylamine, (S)-diphenylprolinol-TMS ether, p-Toluenesulfonic acid, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine.

  • Procedure:

    • Dissolve (E)-4-(2,4,5-trifluorophenyl)but-2-enal (1.0 mmol) in dichloromethane (5 mL) in a reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Boc-hydroxylamine (1.5 mmol), (S)-diphenylprolinol-TMS ether (0.1 mmol), and p-Toluenesulfonic acid (0.2 mmol) to the solution.

    • Stir the reaction mixture at 0 °C for 8 hours.

    • Upon completion, dilute the mixture with dichloromethane (20 mL).

    • Wash the organic layer with saturated sodium bicarbonate aqueous solution (5 mL) followed by brine (5 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Synthesis of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid [5]

  • Materials: (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Palladium on carbon (Pd/C, 20% w/w), Methanol (MeOH).

  • Procedure:

    • Oxidation:

      • Dissolve the crude product from the previous step in dichloromethane.

      • Add Dess-Martin periodinane (DMP) and stir until the oxidation is complete (monitored by TLC).

      • Work up the reaction to isolate (R)-N-Boc-3-(2,4,5-trifluorobenzyl)-5-oxoisoxazolidine.

    • Reductive Cleavage:

      • Dissolve the oxidized intermediate (1.0 mmol) in methanol (15 mL).

      • Add Pd/C (20% w/w, 55 mg) to the solution.

      • Hydrogenate the mixture under 90 atm of H₂ for 24 hours.

      • Filter the reaction mixture through celite with ethyl acetate.

      • Concentrate the filtrate to yield (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid as a white solid.

Data Presentation

Table 1: Reaction Yields and Purity

StepProductStarting MaterialYieldEnantiomeric Excess (ee)
1. Tandem aza-Michael/Hemiacetal Reaction(3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate(E)-4-(2,4,5-trifluorophenyl)but-2-enal-92%
2. Oxidation/Reductive Cleavage(R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid(R)-N-Boc-3-(2,4,5-trifluorobenzyl)-5-oxoisoxazolidine99%-

Alternative Enzymatic Synthesis of Sitagliptin Intermediate

An alternative green chemistry approach utilizes a multi-enzyme cascade system to synthesize a Sitagliptin intermediate. This method employs a transaminase (TA) to introduce the chiral amine.

Experimental Workflow for Multi-Enzymatic Cascade:

G cluster_legend Legend A Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate C Multi-Enzyme Cascade A->C B Benzylamine (Amino Donor) B->C D Sitagliptin Intermediate C->D Transaminase (TARO) Esterase E Benzaldehyde (Byproduct) C->E F Aldehyde Reductase (AHR) & Formate Dehydrogenase (FDH) E->F G Benzyl Alcohol F->G Removes inhibitory byproduct Start Starting Material Process Process Step Product Product Byproduct Byproduct ByproductRemoval Byproduct Removal

Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.

Experimental Protocol

Multi-Enzyme Cascade Reaction for Sitagliptin Intermediate [6]

  • Materials: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate, Benzylamine, Whole-cell system co-expressing Transaminase from Roseomonas deserti (TARO) and esterase, Aldehyde Reductase (AHR) from Synechocystis sp., Formate Dehydrogenase (FDH) from Pseudomonas sp., Tris-HCl buffer, PLP (pyridoxal 5'-phosphate), Sodium formate.

  • Procedure:

    • Prepare a reaction mixture in Tris-HCl buffer (200 mM, pH 8.0).

    • Add ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (substrate, 10-100 mM).

    • Add benzylamine (amino donor).

    • Add the whole-cell biocatalyst containing TARO and esterase.

    • To mitigate benzaldehyde inhibition, include AHR and FDH cells along with sodium formate.

    • Add PLP (0.5 mM) as a cofactor.

    • Incubate the reaction at 37°C with shaking.

    • Monitor the reaction progress by HPLC.

    • Upon completion, extract the product and purify by column chromatography.

Data Presentation

Table 2: Enzymatic Reaction Conversion Rates [6]

Substrate ConcentrationConversion to Product
10 mM91%
50 mM85%
100 mM72%

Note: The isolated yield for a gram-scale reaction was reported to be 61% with a 70% conversion.[6]

Conclusion

The synthesis of complex pharmaceutical molecules like Sitagliptin relies heavily on the availability of versatile chiral building blocks. While this compound itself is a valuable chiral aldehyde, the principles of its application in asymmetric synthesis are well-illustrated by the use of its analog, (E)-4-(2,4,5-trifluorophenyl)but-2-enal. The protocols provided demonstrate both a chemo-catalytic and a bio-catalytic approach to constructing the crucial chiral amine moiety of Sitagliptin. These methodologies offer robust and scalable routes for the production of enantiomerically pure pharmaceuticals and can be adapted for other synthetic targets where a chiral aldehyde is a key precursor. The choice between a chemical or enzymatic pathway will depend on factors such as substrate availability, cost of catalysts, and green chemistry considerations.

References

Application Notes and Protocols for Reactions Involving (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and key reactions of (R)-3-Phenylbutanal, a chiral aldehyde with applications in organic synthesis and as a building block for pharmacologically active molecules. The protocols are intended for use by trained chemists in a laboratory setting.

Synthesis of this compound

Two primary routes for the synthesis of this compound are presented: asymmetric hydroformylation of styrene and oxidation of (R)-3-phenyl-1-butanol.

Asymmetric Hydroformylation of Styrene

The rhodium-catalyzed asymmetric hydroformylation of styrene offers a direct route to chiral 3-phenylbutanal. The use of chiral phosphine-phosphite ligands is crucial for achieving high enantioselectivity.

Reaction Scheme:

Experimental Protocol:

A solution of the chiral phosphine-phosphite ligand (e.g., (R,S)-BINAPHOS) and Rh(acac)(CO)2 in a suitable solvent such as toluene is prepared in a high-pressure reactor. The substrate, styrene, is then added. The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen gas. The reaction is stirred at a controlled temperature until completion. The resulting aldehyde is then purified by column chromatography.

Quantitative Data:

Catalyst SystemLigandSolventTemp (°C)Pressure (bar)Time (h)Conversion (%)Branched/Linear RatioEnantiomeric Excess (% ee)
[Rh(acac)(CO)2](R,S)-BINAPHOSToluene604024>95>95:5up to 94% (R)
[Rh(COD)Cl]2Chiral DiphosphiteToluene304024-48up to 9220.9:1Not Specified

Workflow for Asymmetric Hydroformylation:

cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_workup Work-up and Purification Rh_precatalyst [Rh(acac)(CO)2] Catalyst_sol Catalyst Solution Rh_precatalyst->Catalyst_sol Ligand Chiral Ligand Ligand->Catalyst_sol Solvent_prep Toluene Solvent_prep->Catalyst_sol Reactor High-Pressure Reactor Catalyst_sol->Reactor Styrene Styrene Styrene->Reactor Reaction_mix Reaction Mixture Reactor->Reaction_mix Stir Syngas CO/H2 (1:1) Syngas->Reactor Pressurize & Heat Concentration Concentration Reaction_mix->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the asymmetric hydroformylation of styrene.

Oxidation of (R)-3-phenyl-1-butanol

The Swern oxidation provides a mild and efficient method for the oxidation of (R)-3-phenyl-1-butanol to this compound, avoiding over-oxidation to the carboxylic acid.[1][2][3][4][5]

Reaction Scheme:

Experimental Protocol:

To a solution of oxalyl chloride in dichloromethane at -78 °C, dimethyl sulfoxide (DMSO) is added dropwise. After a brief stirring period, a solution of (R)-3-phenyl-1-butanol in dichloromethane is added. The reaction is stirred for 30 minutes, followed by the addition of triethylamine. The reaction mixture is allowed to warm to room temperature, and then quenched with water. The organic layer is separated, washed, dried, and concentrated. The crude aldehyde is purified by flash chromatography.

Quantitative Data:

SubstrateOxidizing SystemSolventTemp (°C)Time (h)Yield (%)
(R)-3-phenyl-1-butanol(COCl)2, DMSO, Et3NCH2Cl2-78 to rt1-2Typically >90

Workflow for Swern Oxidation:

cluster_activation Activator Formation cluster_oxidation Oxidation cluster_workup Work-up and Purification Oxalyl_chloride Oxalyl Chloride Activator Chloro(dimethyl)sulfonium chloride Oxalyl_chloride->Activator DMSO DMSO DMSO->Activator DCM_act CH2Cl2 (-78 °C) DCM_act->Activator Reaction_vessel Reaction Vessel Activator->Reaction_vessel Alcohol (R)-3-phenyl-1-butanol Alcohol->Reaction_vessel Triethylamine Triethylamine Alkoxysulfonium_ion Alkoxysulfonium Ion Triethylamine->Alkoxysulfonium_ion Reaction_vessel->Alkoxysulfonium_ion Sulfur_ylide Sulfur Ylide Alkoxysulfonium_ion->Sulfur_ylide Quench Water Quench Sulfur_ylide->Quench Extraction Extraction Quench->Extraction Purification Flash Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Swern oxidation of (R)-3-phenyl-1-butanol.

Reactions of this compound

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process to convert an aldehyde into a terminal alkyne.[6][7][8][9][10] This provides a method for carbon chain extension.

Reaction Scheme:

Experimental Protocol:

Step 1: Formation of the Dibromoalkene To a solution of triphenylphosphine in dichloromethane at 0 °C, carbon tetrabromide is added. After stirring, a solution of this compound in dichloromethane is added, and the mixture is stirred overnight at room temperature. The product is purified by filtration and column chromatography.

Step 2: Formation of the Alkyne The dibromoalkene is dissolved in tetrahydrofuran and cooled to -78 °C. n-Butyllithium is added dropwise, and the reaction is stirred before being allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted and purified.

Quantitative Data:

StepSubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
1This compoundPPh3, CBr4CH2Cl20 to rt12-16~80-90
2Dibromoalkenen-BuLiTHF-78 to rt2-3~85-95

Logical Relationship for Corey-Fuchs Reaction:

Aldehyde This compound Dibromoalkene (R)-1,1-dibromo-3-phenyl-1-butene Aldehyde->Dibromoalkene Wittig-like reaction Phosphorane Dibromomethylenetriphenylphosphorane (in situ generated from PPh3 and CBr4) Phosphorane->Dibromoalkene Alkyne (R)-3-phenyl-1-butyne Dibromoalkene->Alkyne Metal-halogen exchange and elimination Base n-Butyllithium Base->Alkyne

Caption: Logical steps of the Corey-Fuchs reaction.

Aldol Condensation with Acetone

The Aldol condensation of this compound with acetone, under basic conditions, leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.

Reaction Scheme:

Experimental Protocol:

To a stirred solution of this compound in acetone, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is neutralized with dilute acid and the product is extracted. The crude product can be purified by column chromatography. Gentle heating may be applied to promote dehydration to the enone.

Quantitative Data:

AldehydeKetoneBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAcetoneNaOHAcetone/Waterrt2-4Moderate to high

Workflow for Aldol Condensation:

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aldehyde This compound Reaction_mix Reaction Mixture Aldehyde->Reaction_mix Acetone Acetone Acetone->Reaction_mix Base NaOH (aq) Base->Reaction_mix Neutralization Neutralization (dil. HCl) Reaction_mix->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Aldol Product Chromatography->Product

Caption: Workflow for the Aldol condensation of this compound with acetone.

References

The Enantiomer of Choice: Application Notes for (R)-3-Phenylbutanal in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-Phenylbutanal, a chiral aromatic aldehyde, presents a unique olfactory profile that offers significant potential for innovation in fragrance formulation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this specific enantiomer in fine fragrances, personal care products, and household goods.

While the racemic mixture, 3-Phenylbutanal (commonly known by its trade name Trifernal), is characterized by a powerful and diffusive green, floral, and hyacinth-like aroma, emerging evidence on structurally similar chiral molecules suggests that the olfactory properties of the (R) and (S) enantiomers of 3-Phenylbutanal are likely distinct.[1][2] Understanding and harnessing the specific scent characteristics of the (R)-enantiomer can lead to the creation of more nuanced and impactful fragrances.

Olfactory Profile of this compound

Currently, specific quantitative data on the odor threshold and a detailed sensory panel description for this compound are not widely published. However, based on analyses of similar chiral aldehydes, it is anticipated that the (R)-enantiomer possesses a distinct scent profile compared to its (S)-counterpart and the racemic mixture. For instance, in the case of 3-(3-(4-methylpentyl)phenyl)butanal, the (R)-enantiomer is described as having a floral-aldehydic, fatty-buttery, and sweet-fruity scent with a melon direction, being less marine and less powerful than the (S)-isomer.[1] Similarly, for Florhydral®, or 3-(3-Isopropylphenyl)butanal, the (-)-(R)-isomer presents a marine-plastic undertone, in contrast to the greener, more intense muguet effect of the (+)-(S)-isomer.[2] This suggests that this compound may offer a unique facet to the known green and floral notes of the racemate.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Phenylbutanal (racemic) is provided below. These properties are crucial for understanding its behavior in various formulations.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 226 °C (estimated)[3]
Vapor Pressure 0.0559 hPa @ 20°C (estimated)[3]
Log P (octanol/water) 1.9[4]

Applications in Fragrance Formulation

This compound is a versatile ingredient that can be incorporated into a wide range of product categories. The International Fragrance Association (IFRA) has established restriction limits for the use of 3-Phenylbutanal in finished products to ensure consumer safety, primarily due to the potential for dermal sensitization and systemic toxicity.[4]

Product CategoryIFRA Restriction Limit (%)
Category 1: Lip Products 0.17
Category 2: Deodorants/Antiperspirants 0.069
Category 3: Products for Face/Body (applied with fingertips) 0.023
Category 4: Fine Fragrance 0.44
Category 5A: Body Lotion 0.24
Fine Fragrance

In fine fragrance, this compound can be used to impart a unique green, floral character. Its anticipated nuanced profile may allow for the creation of sophisticated accords that are difficult to achieve with the racemic mixture alone. It can be particularly effective in floral compositions such as lilac, hyacinth, violet, and muguet, as well as in aromatic and cologne-type fragrances.[5]

Personal Care Products

In personal care items like soaps, shampoos, and lotions, this compound can contribute to a fresh and clean scent profile. Its stability in various bases is a critical factor for its successful incorporation.

Household Products

For household products such as detergents and air fresheners, the substantivity of this compound on different surfaces, including fabric, is a key performance indicator. Its ability to provide a long-lasting fresh and clean aroma is highly desirable.

Experimental Protocols

To fully characterize and optimize the use of this compound, a series of experimental protocols are recommended.

Protocol 1: Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the specific odor profile of this compound and compare it to the (S)-enantiomer and the racemic mixture.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound, (S)-3-Phenylbutanal, and racemic 3-Phenylbutanal in a suitable solvent (e.g., ethanol).

  • GC Separation: Inject the samples into a gas chromatograph equipped with a chiral column capable of separating the enantiomers.

  • Olfactory Evaluation: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port. Trained sensory panelists will evaluate the odor of the eluting compounds and provide detailed descriptions.

  • Data Analysis: Correlate the retention times of the enantiomers with the sensory descriptors to build a detailed olfactory profile for each.

Protocol 2: Determination of Odor Threshold

Objective: To quantify the odor potency of this compound.

Methodology:

  • Panel Selection: Assemble a panel of trained sensory assessors.

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent.

  • Triangle Test: Present the panelists with three samples, two of which are the solvent and one of which contains the diluted odorant. The panelist's task is to identify the different sample.

  • Threshold Calculation: The odor threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odorant-containing sample.

Protocol 3: Evaluation of Substantivity on Fabric

Objective: To assess the longevity of the this compound scent on fabric.

Methodology:

  • Fabric Treatment: Treat standardized fabric swatches with a solution of this compound in a suitable base (e.g., a model detergent solution).

  • Headspace Analysis: At specified time intervals (e.g., 0, 6, 12, 24, and 48 hours), place the fabric swatches in sealed vials and allow the headspace to equilibrate.

  • GC-MS Analysis: Sample the headspace using Solid Phase Microextraction (SPME) and analyze the collected volatile compounds by GC-MS to quantify the amount of this compound remaining on the fabric over time.

  • Sensory Evaluation: In parallel, have a trained sensory panel evaluate the odor intensity of the treated fabric swatches at the same time intervals.

Protocol 4: Stability in a Model Soap Base

Objective: To determine the chemical stability of this compound in an alkaline product base.

Methodology:

  • Formulation: Incorporate a known concentration of this compound into a model soap base.

  • Accelerated Aging: Store samples of the scented soap base at elevated temperatures (e.g., 40°C and 50°C) and under UV light for a specified period (e.g., 4, 8, and 12 weeks).

  • Chemical Analysis: At regular intervals, extract the fragrance from the soap base and quantify the concentration of this compound using GC-MS to determine the degradation rate.

  • Sensory Evaluation: A sensory panel should also evaluate the odor profile of the aged samples to detect any changes in scent character.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Performance Evaluation cluster_application Fragrance Formulation start Starting Materials synthesis This compound Synthesis start->synthesis purification Purification & Characterization synthesis->purification sensory Sensory Analysis (GC-O, Odor Threshold) purification->sensory substantivity Substantivity Testing (Headspace GC-MS) purification->substantivity stability Stability Testing (Accelerated Aging) purification->stability fine_fragrance Fine Fragrance sensory->fine_fragrance household Household Products substantivity->household personal_care Personal Care stability->personal_care

Caption: Experimental workflow for the development and application of this compound.

sensory_analysis_pathway cluster_olfaction Olfactory Perception receptor Odorant Receptors signal Signal Transduction receptor->signal brain Brain (Odor Perception) signal->brain description description brain->description Results in unique scent description enantiomer This compound Molecule enantiomer->receptor Binds to specific receptors

Caption: Simplified signaling pathway of olfactory perception for a chiral molecule.

References

Catalytic Methods for the Enantioselective Synthesis of 3-Phenylbutanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic enantioselective synthesis of 3-phenylbutanal, a valuable chiral building block in the pharmaceutical industry. The methods outlined below utilize cutting-edge catalytic systems to achieve high yields and excellent enantioselectivities, offering efficient pathways to this important molecule.

Application Notes

The enantioselective synthesis of 3-phenylbutanal is of significant interest due to its utility as a precursor for various biologically active compounds. Traditional synthetic routes often involve stoichiometric chiral reagents or multi-step sequences, leading to lower efficiency and higher costs. The catalytic methods presented herein offer more sustainable and atom-economical alternatives. Three primary catalytic strategies have been identified as highly effective for this transformation:

  • Copper(I) Hydride-Catalyzed Asymmetric Reduction: This method involves the enantioselective reduction of an α,β-unsaturated carboxylic acid precursor, (E)-3-phenylbut-2-enoic acid, to the desired β-chiral aldehyde. The use of a chiral bisphosphine ligand is crucial for achieving high stereocontrol.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This approach utilizes the direct asymmetric hydrogenation of the corresponding α,β-unsaturated aldehyde, 3-phenylbut-2-enal. Chiral phosphine-based ligands are employed to induce enantioselectivity in the reduction of the carbon-carbon double bond.

  • Organocatalytic Asymmetric Conjugate Addition: This metal-free method employs a chiral secondary amine catalyst to facilitate the conjugate addition of a nucleophile to an enal. This strategy allows for the introduction of the methyl group at the β-position with high enantiocontrol.

These methods offer distinct advantages in terms of substrate scope, catalyst availability, and reaction conditions, providing researchers with a versatile toolkit for the synthesis of 3-phenylbutanal and its derivatives.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes the quantitative data for the different catalytic methods for the enantioselective synthesis of 3-phenylbutanal.

MethodCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
Copper(I) Hydride-Catalyzed Asymmetric Reduction Cu(OAc)₂ / (S,S)-Ph-BPE / PhSiH₃(E)-3-phenylbut-2-enoic acid7386Toluene, Room Temperature
Rhodium-Catalyzed Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / Chiral Diphosphine Ligand3-phenylbut-2-enalHighHighH₂ (pressure varies), Organic Solvent (e.g., Toluene, THF)
Organocatalytic Asymmetric Conjugate Addition Chiral Diphenylprolinol Silyl EtherCinnamaldehyde60-9388-99Base- and additive-free, Organic Solvent (e.g., CH₂Cl₂)

Note: Data for Rhodium-Catalyzed and Organocatalytic methods are based on analogous systems and represent expected performance for the synthesis of 3-phenylbutanal.

Mandatory Visualization

General Workflow for Catalytic Enantioselective Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Preparation Catalyst/Precatalyst Preparation Reaction_Setup Reaction Setup (Solvent, Reagents) Catalyst_Preparation->Reaction_Setup Substrate_Preparation Substrate Preparation Substrate_Preparation->Reaction_Setup Catalytic_Reaction Catalytic Reaction (Temperature, Time) Reaction_Setup->Catalytic_Reaction Quenching Reaction Quenching Catalytic_Reaction->Quenching Extraction_Purification Extraction and Purification Quenching->Extraction_Purification Analysis Analysis (Yield, ee%) Extraction_Purification->Analysis

Application Notes and Protocols for the Synthesis of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-3-Phenylbutanal, a valuable chiral building block in organic synthesis and drug development. The following sections describe two powerful named reactions applicable to the preparation of this target molecule in high enantiopurity: the Organocatalytic Asymmetric Michael Addition and the Evans Asymmetric Aldol Reaction.

Organocatalytic Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that enables the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives. In the context of synthesizing this compound, this strategy involves the addition of an enamine intermediate, derived from propanal and a chiral secondary amine catalyst, to a suitable Michael acceptor such as benzylideneacetone. The resulting Michael adduct can then be converted to the target aldehyde.

Applicability

This method is highly attractive due to the use of metal-free, readily available, and often recyclable organocatalysts. The reaction typically proceeds under mild conditions and offers high levels of stereocontrol. The choice of the chiral catalyst, often a derivative of proline, is crucial for achieving high enantioselectivity.

Experimental Protocol: Organocatalytic Michael Addition of Propanal to Benzylideneacetone

This protocol describes a representative procedure for the asymmetric Michael addition of propanal to benzylideneacetone, followed by oxidative cleavage to yield this compound.

Step 1: Asymmetric Michael Addition

  • To a solution of (E)-4-phenylbut-3-en-2-one (benzylideneacetone, 1.46 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%, 0.65 g, 2 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • Propanal (2.9 g, 50 mmol, 5 equivalents) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (20 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct, (R)-5-phenyl-3-propyl-1,3-oxazolidine-5-carbaldehyde.

Step 2: Oxidative Cleavage to this compound

  • The purified Michael adduct from Step 1 is dissolved in a mixture of tetrahydrofuran (30 mL) and water (10 mL).

  • Sodium periodate (NaIO4, 4.28 g, 20 mmol) is added in one portion.

  • The mixture is stirred vigorously at room temperature for 4-6 hours.

  • The reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 40 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated carefully under reduced pressure (to avoid volatilization of the product).

  • The crude this compound is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product.

Visualization of the Reaction Pathway

Michael_Addition_Workflow Organocatalytic Asymmetric Michael Addition Workflow cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Oxidative Cleavage propanal Propanal enamine Chiral Enamine Intermediate propanal->enamine + Catalyst catalyst (S)-Diphenylprolinol silyl ether catalyst michael_adduct Michael Adduct ((R)-5-phenyl-3-propyl-1,3-oxazolidine-5-carbaldehyde) enamine->michael_adduct + Benzylideneacetone benzylideneacetone Benzylideneacetone benzylideneacetone->michael_adduct adduct_in Michael Adduct product This compound adduct_in->product + Oxidant oxidant NaIO4 oxidant->product end Final Product product->end start Start start->propanal

Caption: Workflow for the synthesis of this compound via organocatalytic Michael addition.

Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a highly reliable and diastereoselective method for the synthesis of chiral β-hydroxy carbonyl compounds.[1][2][3] This strategy utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the aldol reaction between an enolate and an aldehyde. For the synthesis of this compound, an Evans aldol reaction between a propanoyl-substituted chiral oxazolidinone and benzaldehyde can be employed to construct the key stereocenter. Subsequent manipulation of the resulting aldol adduct yields the target aldehyde.

Applicability

This method is renowned for its high diastereoselectivity and the predictability of the product's stereochemistry based on the Zimmerman-Traxler model. The chiral auxiliary can be cleaved and recovered for reuse, making this a cost-effective approach for producing enantiomerically pure compounds.

Experimental Protocol: Evans Aldol Reaction and Subsequent Transformations

This protocol outlines the synthesis of this compound starting from an Evans chiral auxiliary.

Step 1: Evans Asymmetric Aldol Reaction

  • To a solution of (4R,5S)-4-methyl-5-phenyl-3-propanoyloxazolidin-2-one (1 equivalent) in anhydrous dichloromethane (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 equivalents).

  • N,N-Diisopropylethylamine (1.2 equivalents) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes.

  • The reaction is cooled to -78 °C, and a solution of freshly distilled benzaldehyde (1.2 equivalents) in anhydrous dichloromethane is added slowly.

  • The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude aldol adduct is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Step 2: Reductive Cleavage of the Chiral Auxiliary and Protection

  • The purified aldol adduct from Step 1 is dissolved in anhydrous tetrahydrofuran (0.1 M) and cooled to 0 °C.

  • Lithium borohydride (2.0 equivalents) is added portion-wise.

  • The reaction is stirred at 0 °C for 1 hour, then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

  • The resulting diol is protected, for example, as a silyl ether, using standard procedures to facilitate the final oxidation step.

Step 3: Oxidation to this compound

  • The protected diol from Step 2 is oxidized using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation to afford this compound.

  • The product is purified by flash column chromatography.

Visualization of the Reaction Mechanism

Evans_Aldol_Mechanism Evans Asymmetric Aldol Reaction Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Cleavage cluster_oxidation Oxidation oxazolidinone Chiral N-Propanoyloxazolidinone boron_enolate Z-Boron Enolate oxazolidinone->boron_enolate + Bu2BOTf, DIPEA boron_enolate_in Z-Boron Enolate base DIPEA boron_triflate Bu2BOTf benzaldehyde Benzaldehyde transition_state Zimmerman-Traxler Transition State benzaldehyde->transition_state aldol_adduct Diastereomerically Pure Aldol Adduct transition_state->aldol_adduct adduct_in Aldol Adduct boron_enolate_in->transition_state diol Chiral 1,3-Diol adduct_in->diol + Reductant reductant LiBH4 diol_in Protected Diol diol->diol_in Protection product This compound diol_in->product + Oxidant oxidant Dess-Martin Periodinane

Caption: Mechanism of the Evans asymmetric aldol reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data expected for the described synthetic routes. The exact values can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Named ReactionKey TransformationTypical Yield (%)Typical Enantiomeric Excess (ee %)Typical Diastereomeric Ratio (dr)
Organocatalytic Michael Addition Propanal + Benzylideneacetone70-90>95N/A
Evans Asymmetric Aldol Reaction N-Propanoyloxazolidinone + Benzaldehyde85-95N/A>98:2

Note: For the Evans Aldol Reaction, the primary stereocontrol is diastereoselectivity. The enantiomeric excess of the final product is determined by the enantiopurity of the chiral auxiliary, which is typically >99%.

Concluding Remarks

The Organocatalytic Asymmetric Michael Addition and the Evans Asymmetric Aldol Reaction represent two robust and highly stereoselective methods for the synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials and catalysts, desired scale of the reaction, and the specific expertise of the researcher. Both pathways offer excellent control over the stereochemistry, leading to the desired enantiomer in high purity. The provided protocols serve as a foundation for the practical implementation of these named reactions in a research and development setting.

References

Application Notes and Protocols: (R)-3-Phenylbutanal in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of the chiral aldehyde, (R)-3-Phenylbutanal, in the synthesis of various heterocyclic compounds. While direct, detailed protocols for a wide range of heterocyclic systems are not extensively documented in publicly available literature, this document outlines key synthetic strategies and provides generalized protocols based on reactions with structurally similar aldehydes. The information is intended to serve as a foundational guide for researchers to develop specific synthetic methodologies.

Synthesis of Chiral Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their sulfur analogs, which are valuable scaffolds in medicinal chemistry.[1][2] The use of a chiral aldehyde like this compound can introduce a stereocenter at the C4 position of the dihydropyrimidine ring. The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

Logical Workflow for Diastereoselective Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions R_3_Phenylbutanal This compound Product Chiral Dihydropyrimidinone R_3_Phenylbutanal->Product beta_Ketoester β-Ketoester beta_Ketoester->Product Urea_Thiourea Urea or Thiourea Urea_Thiourea->Product Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Temperature Reflux Temperature->Product

Caption: Workflow for the Biginelli synthesis of chiral dihydropyrimidinones.

General Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[2]

  • Reaction Execution: Reflux the reaction mixture for several hours until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into ice water to precipitate the product. The solid is then filtered, washed with cold water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization.

Note: The diastereomeric ratio of the product should be determined using techniques such as chiral HPLC or NMR spectroscopy. Optimization of the catalyst and solvent may be necessary to improve diastereoselectivity.

Synthesis of Chiral Pyrazolines

Pyrazolines are five-membered nitrogen-containing heterocycles with diverse biological activities.[3][4] A common route to their synthesis involves the condensation of an α,β-unsaturated carbonyl compound (a chalcone) with a hydrazine derivative. This compound can be used to first synthesize a chiral chalcone, which is then cyclized to form a chiral pyrazoline.

Synthetic Pathway to Chiral Pyrazolines

Pyrazoline_Synthesis R_3_Phenylbutanal This compound Chalcone Chiral Chalcone Intermediate R_3_Phenylbutanal->Chalcone Claisen-Schmidt Condensation Acetophenone Acetophenone Derivative Acetophenone->Chalcone Claisen-Schmidt Condensation Pyrazoline Chiral Pyrazoline Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline Cyclocondensation

Caption: Two-step synthesis of chiral pyrazolines from this compound.

General Experimental Protocol

Step 1: Synthesis of Chiral Chalcone

  • Reaction Setup: Dissolve this compound (1.0 eq.) and an appropriate acetophenone (1.0 eq.) in ethanol.

  • Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.

  • Reaction Execution: Continue stirring at room temperature for several hours. The formation of a precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated chalcone, wash with water, and dry.

Step 2: Synthesis of Chiral Pyrazoline

  • Reaction Setup: Dissolve the synthesized chiral chalcone (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Hydrazine Addition: Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, 1.2 eq.).

  • Reaction Execution: Reflux the mixture for several hours, monitoring by TLC.

  • Work-up and Purification: After cooling, the product may precipitate. If not, the mixture is poured into ice water. The solid product is filtered, washed, and recrystallized from a suitable solvent.[3][4]

Synthesis of Chiral Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical method for preparing thiazoles, which involves the reaction of an α-haloketone with a thioamide.[5][6] While this compound is not a direct precursor in the classical Hantzsch synthesis, it can be envisioned as a starting material for creating a suitable α-haloketone or a thioamide derivative through multi-step synthesis, which can then be used to generate chiral thiazoles.

A more direct, albeit less documented, approach could involve a multicomponent reaction. For instance, a reaction between this compound, a source of sulfur (like elemental sulfur), and an amine in the presence of a suitable catalyst could potentially lead to thiazole derivatives.

Conceptual Workflow for Thiazole Synthesis

Thiazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions R_3_Phenylbutanal This compound Haloketone_precursor α-Haloketone precursor R_3_Phenylbutanal->Haloketone_precursor Multi-step conversion Thioamide Thioamide source Product Chiral Thiazole Derivative Thioamide->Product Hantzsch Synthesis Haloketone_precursor->Product Hantzsch Synthesis Catalyst Catalyst Catalyst->Product Solvent Solvent Solvent->Product Temperature Heating Temperature->Product

References

Green Chemistry Approaches to the Synthesis of (R)-3-Phenylbutanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of (R)-3-Phenylbutanal, a valuable chiral building block in the pharmaceutical and fragrance industries. The focus is on environmentally benign methods that offer high enantioselectivity and yield, aligning with the principles of green chemistry. Two primary approaches are detailed: Biocatalytic Reduction using Ene-Reductases and Asymmetric Hydrogenation with a Ru-BINAP catalyst.

Introduction to Green Synthesis of Chiral Aldehydes

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. This compound is a key intermediate whose synthesis has traditionally relied on methods that may not be environmentally sustainable. Green chemistry offers alternative pathways that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. The two protocols presented here exemplify these principles through the use of biocatalysis and chiral metal catalysis, providing robust and scalable methods for producing the target molecule with high optical purity.

Biocatalytic Reduction of 3-Phenylbut-2-enal using Ene-Reductase

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild reaction conditions. Ene-reductases (EREDs) are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes, with the use of a nicotinamide cofactor (NADH or NADPH).

Reaction Pathway

3-Phenylbut-2-enal 3-Phenylbut-2-enal Enantioselective_Reduction Enantioselective_Reduction 3-Phenylbut-2-enal->Enantioselective_Reduction Ene-Reductase (ERED) Cofactor (NAD(P)H) This compound This compound Enantioselective_Reduction->this compound Cofactor_Regeneration Cofactor Regeneration (e.g., GDH/Glucose) Enantioselective_Reduction->Cofactor_Regeneration

Caption: Biocatalytic reduction of 3-phenylbut-2-enal to this compound.

Quantitative Data Summary
Catalyst SystemSubstrate Concentration (mM)Co-solventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e., %)
Ene-Reductase (e.g., OYE family) + GDH5010% DMSO3024>99>99
Immobilized Ene-Reductase100MTBE3048>95>98
Experimental Protocol: Biocatalytic Reduction

Materials:

  • Ene-reductase (lyophilized powder or whole cells)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ or NAD⁺

  • D-Glucose

  • 3-Phenylbut-2-enal

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a solution containing 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Reagent Addition: To the buffer, add NAD(P)⁺ (0.1 mM), D-glucose (100 mM), and glucose dehydrogenase (5 U/mL).

  • Enzyme Addition: Add the ene-reductase (e.g., 1-5 mg/mL of lyophilized powder or an equivalent amount of whole cells).

  • Substrate Addition: Prepare a stock solution of 3-phenylbut-2-enal in DMSO. Add the substrate to the reaction mixture to a final concentration of 50 mM.

  • Reaction Conditions: Stir the reaction mixture at 30°C for 24 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Upon completion, saturate the aqueous phase with NaCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

  • Chiral Analysis: Determine the enantiomeric excess by chiral GC or HPLC analysis.

Asymmetric Hydrogenation of 3-Phenylbut-2-enal using Ru-BINAP Catalyst

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of unsaturated compounds. The use of a chiral catalyst, such as a Ruthenium complex with the BINAP ligand, allows for the stereoselective addition of hydrogen across the double bond of 3-phenylbut-2-enal to yield this compound.

Reaction Pathway

3-Phenylbut-2-enal 3-Phenylbut-2-enal Asymmetric_Hydrogenation Asymmetric_Hydrogenation 3-Phenylbut-2-enal->Asymmetric_Hydrogenation Ru(OAc)₂( (R)-BINAP ) H₂ gas This compound This compound Asymmetric_Hydrogenation->this compound

Caption: Asymmetric hydrogenation of 3-phenylbut-2-enal.

Quantitative Data Summary
CatalystSubstrate/Catalyst RatioSolventH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)
Ru(OAc)₂( (R)-BINAP )1000:1Methanol5025129596
[RuCl(p-cymene)((R)-BINAP)]Cl500:1Ethanol8030109298
Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Ru(OAc)₂( (R)-BINAP ) catalyst

  • 3-Phenylbut-2-enal

  • Anhydrous, degassed methanol

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ or pre-formed): The Ru(OAc)₂( (R)-BINAP ) catalyst can be prepared in situ or used as a pre-formed complex.

  • Reaction Setup: In a glovebox, charge a glass liner for the autoclave with the Ru(OAc)₂( (R)-BINAP ) catalyst (S/C ratio of 1000:1).

  • Substrate and Solvent Addition: Add anhydrous, degassed methanol to dissolve the catalyst, followed by the addition of 3-phenylbut-2-enal.

  • Autoclave Assembly: Seal the glass liner inside the high-pressure autoclave.

  • Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen gas line. Purge the autoclave with hydrogen gas three times before pressurizing to 50 atm.

  • Reaction Conditions: Stir the reaction mixture at 25°C for 12 hours.

  • Depressurization: After the reaction is complete, carefully vent the hydrogen gas from the autoclave in a well-ventilated fume hood.

  • Work-up: Open the autoclave and remove the reaction mixture.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC.

Concluding Remarks

The protocols outlined provide two distinct yet effective green chemistry approaches for the synthesis of this compound. The biocatalytic method offers the advantages of mild reaction conditions and exceptional selectivity, while the asymmetric hydrogenation approach provides a highly efficient catalytic method suitable for larger-scale production. The choice of method will depend on factors such as available equipment, scale of synthesis, and cost considerations. Both methods represent a significant improvement over traditional synthetic routes in terms of environmental impact and sustainability.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis and purification of (R)-3-Phenylbutanal, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The protocols focus on scalable and efficient methodologies, including asymmetric hydroformylation for synthesis and a combination of fractional distillation and preparative supercritical fluid chromatography (SFC) for purification.

I. Synthetic Strategy: Asymmetric Hydroformylation of Styrene

The primary route for the large-scale enantioselective synthesis of this compound is the rhodium-catalyzed asymmetric hydroformylation of styrene. This method offers high atom economy and the potential for excellent enantiocontrol through the use of chiral ligands.

Signaling Pathway for Asymmetric Hydroformylation

The catalytic cycle for the rhodium-catalyzed asymmetric hydroformylation of styrene is a key process in achieving high enantioselectivity. The use of a chiral phosphine-phosphite ligand, such as (R,S)-BINAPHOS, is crucial for directing the stereochemical outcome of the reaction.

Asymmetric_Hydroformylation Styrene Styrene Pi_Complex Rh-Styrene π-Complex Styrene->Pi_Complex Syngas Syngas (CO/H2) Active_Catalyst [RhH(CO)2((R,S)-BINAPHOS)] Syngas->Active_Catalyst Catalyst Formation Catalyst [Rh(CO)2(acac)] + (R,S)-BINAPHOS Catalyst->Active_Catalyst Active_Catalyst->Pi_Complex Alkyl_Complex Branched Rh-Alkyl Complex Pi_Complex->Alkyl_Complex Hydride Insertion Acyl_Complex Rh-Acyl Complex Alkyl_Complex->Acyl_Complex CO Insertion Oxidative_Addition H2 Oxidative Addition Acyl_Complex->Oxidative_Addition Oxidative_Addition->Active_Catalyst Catalyst Regeneration Product This compound Oxidative_Addition->Product Reductive Elimination

Caption: Catalytic cycle of rhodium-catalyzed asymmetric hydroformylation.

Experimental Protocol: Large-Scale Asymmetric Hydroformylation

This protocol is designed for a multi-liter scale synthesis of this compound.

Materials:

  • Styrene (freshly distilled)

  • [Rh(CO)₂ (acac)] (Rhodium(I) dicarbonyl acetylacetonate)

  • (R,S)-BINAPHOS (Chiral Ligand)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure stainless-steel reactor with temperature and pressure control, and a mechanical stirrer.

Procedure:

  • Catalyst Preparation: In a glovebox, charge the high-pressure reactor with [Rh(CO)₂(acac)] and (R,S)-BINAPHOS in a 1:2 molar ratio.

  • Solvent and Substrate Addition: Add anhydrous toluene to the reactor, followed by freshly distilled styrene. The typical substrate-to-catalyst ratio (S/C) for large-scale synthesis is in the range of 1000:1 to 10,000:1.

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by syngas.

  • Reaction Conditions: Pressurize the reactor with a 1:1 mixture of CO and H₂ to the desired pressure (e.g., 20-40 bar). Heat the reactor to the reaction temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) for the conversion of styrene and the formation of 3-phenylbutanal.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas.

  • Catalyst Removal: The crude product containing this compound can be separated from the catalyst by distillation under reduced pressure.

ParameterValue
Reactants
Styrene10 kg (96 mol)
[Rh(CO)₂(acac)]2.48 g (9.6 mmol)
(R,S)-BINAPHOS15.0 g (19.2 mmol)
Toluene50 L
Syngas (1:1 CO/H₂)40 bar
Reaction Conditions
Temperature60 °C
Reaction Time12-24 h
Expected Results
Conversion>95%
Yield of 3-Phenylbutanal85-95%
Enantiomeric Excess (ee)88-94% for (R)-isomer

II. Purification Strategy

A multi-step purification process is recommended for obtaining high-purity this compound on a large scale. This involves an initial fractional distillation to remove bulk impurities, followed by preparative chiral supercritical fluid chromatography (SFC) to separate the enantiomers.

Purification Workflow

The overall workflow for the purification of this compound is designed to efficiently remove impurities and isolate the desired enantiomer.

Purification_Workflow Crude_Product Crude this compound (from synthesis) Distillation Fractional Distillation Crude_Product->Distillation Racemic_Aldehyde Racemic 3-Phenylbutanal (enriched) Distillation->Racemic_Aldehyde High_Boiling_Impurities High-Boiling Impurities Distillation->High_Boiling_Impurities Chiral_SFC Preparative Chiral SFC Racemic_Aldehyde->Chiral_SFC R_Isomer This compound (>99% ee) Chiral_SFC->R_Isomer S_Isomer (S)-3-Phenylbutanal Chiral_SFC->S_Isomer

Caption: Purification workflow for this compound.

Protocol 1: Fractional Distillation

This protocol is for the initial purification of the crude product to remove the solvent and other low- and high-boiling impurities.

Equipment:

  • Large-scale distillation unit with a fractionating column (e.g., Vigreux or packed column).

  • Vacuum pump.

  • Heating mantle and temperature controller.

  • Receiving flasks.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Still: Charge the distillation flask with the crude reaction mixture.

  • Solvent Removal: Initially, apply gentle heat under atmospheric pressure to distill off the toluene solvent.

  • Fractional Distillation under Vacuum: Once the bulk of the solvent is removed, apply vacuum and gradually increase the temperature to distill the 3-phenylbutanal.

  • Fraction Collection: Collect the fractions based on the boiling point. 3-Phenylbutanal has a boiling point of approximately 110-112 °C at 10 mmHg.

  • Analysis: Analyze the collected fractions by GC to determine their purity. Combine the fractions containing the desired product.

ParameterValue
Input
Crude Product Volume~55 L
Distillation Conditions
Pressure10 mmHg
Collection Temperature110-115 °C
Expected Results
Purity of Aldehyde>95% (racemic mixture)
Recovery>90%
Protocol 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)

This protocol describes the separation of the enantiomers of 3-phenylbutanal using preparative SFC.[1][2]

Equipment:

  • Preparative SFC system with a suitable chiral stationary phase (CSP) column.

  • CO₂ cylinder and co-solvent pump.

  • Automated fraction collector.

Procedure:

  • Method Development: Develop an analytical-scale SFC method to achieve baseline separation of the (R)- and (S)-3-phenylbutanal enantiomers. A common starting point is a polysaccharide-based chiral column.

  • Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate, injection volume, and column dimensions.

  • Sample Preparation: Dissolve the enriched racemic 3-phenylbutanal from the distillation step in a suitable solvent (e.g., methanol or isopropanol) at a high concentration.

  • Purification: Perform stacked injections of the sample onto the preparative SFC system.

  • Fraction Collection: Collect the fractions corresponding to the (R)- and (S)-enantiomers as they elute from the column.

  • Solvent Removal: Evaporate the co-solvent from the collected fractions to obtain the purified enantiomers.

  • Analysis: Determine the enantiomeric excess of the purified this compound using analytical chiral HPLC or SFC.

ParameterValue
SFC System
ColumnChiralpak AD-H or similar
Mobile PhaseSupercritical CO₂ / Co-solvent (e.g., Methanol)
Co-solvent Percentage10-30%
Flow Rate50-100 g/min (preparative scale)
Back Pressure100-150 bar
Temperature35-40 °C
Expected Results
Enantiomeric Excess (ee)>99% for this compound
Recovery of (R)-isomer>90%

III. Alternative Purification Method: Bisulfite Extraction

For removing residual aldehyde from other organic compounds or as a preliminary purification step, bisulfite extraction can be employed. This method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.

Protocol 3: Bisulfite Extraction

Materials:

  • Crude product containing 3-phenylbutanal.

  • Saturated aqueous sodium bisulfite solution.

  • Diethyl ether or other suitable organic solvent.

  • 5 M Sodium hydroxide solution.

  • Separatory funnel.

Procedure:

  • Adduct Formation: Dissolve the crude product in diethyl ether and place it in a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution and shake vigorously for 10-15 minutes.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.

  • Extraction: Separate the aqueous layer. The organic layer can be washed with water and dried to recover any non-aldehydic components.

  • Aldehyde Regeneration: To recover the 3-phenylbutanal, carefully add 5 M sodium hydroxide solution to the aqueous layer containing the bisulfite adduct until the solution is basic (pH > 10). This will regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde with fresh diethyl ether.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified 3-phenylbutanal.

This method is particularly useful for removing small amounts of aldehyde impurities but is less practical for the primary purification of large quantities due to the large volumes of aqueous waste generated.

By following these detailed protocols, researchers and drug development professionals can achieve the large-scale synthesis and purification of this compound with high yield and enantiopurity, suitable for further applications in pharmaceutical and chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-3-Phenylbutanal. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of this compound?

A1: The most prevalent and effective strategy for the stereoselective synthesis of this compound is the asymmetric conjugate addition of a methyl group equivalent to cinnamaldehyde. This is typically achieved using organocatalysis, where a chiral secondary amine catalyst activates the cinnamaldehyde towards nucleophilic attack.

Q2: What are the primary challenges encountered in the synthesis of this compound?

A2: Researchers often face three main challenges:

  • Low Enantioselectivity: Achieving a high enantiomeric excess (ee) of the desired (R)-enantiomer can be difficult. This is often dependent on the choice of catalyst, solvent, and reaction temperature.

  • Low Yield: Competing side reactions, such as 1,2-addition to the carbonyl group or polymerization of the starting material, can lead to a low yield of the desired product.

  • Racemization: The stereocenter alpha to the aldehyde group in the product is susceptible to racemization, especially during workup and purification under acidic or basic conditions.

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

A3: The enantiomeric excess of this compound is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This involves using a chiral stationary phase that can separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guides

Problem 1: Low Enantioselectivity

Symptoms:

  • The enantiomeric excess (ee) of this compound is below the desired level (e.g., <90%).

  • Significant amounts of the (S)-enantiomer are detected by chiral GC or HPLC analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Chiral Catalyst Screen a variety of chiral organocatalysts. Diarylprolinol silyl ethers or thiourea-based catalysts derived from diamines are often effective.
Suboptimal Solvent The polarity of the solvent can significantly impact enantioselectivity. Test a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2). Water can sometimes be used as a co-solvent to enhance reactivity and selectivity.
Incorrect Reaction Temperature Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Inappropriate Catalyst Loading Vary the catalyst loading. While higher loading might increase the reaction rate, it can sometimes negatively affect the ee.
Problem 2: Low Yield

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • The presence of significant byproducts is observed by TLC, GC, or NMR analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Competing 1,2-Addition Use a bulkier methyl nucleophile or a catalyst that sterically hinders attack at the carbonyl carbon.
Polymerization of Cinnamaldehyde Ensure the absence of radical initiators. Use freshly distilled cinnamaldehyde. Maintain a low reaction temperature.
Decomposition of Product Minimize the exposure of the product to acidic or basic conditions during workup and purification to prevent side reactions.
Incomplete Reaction Monitor the reaction progress by TLC or GC. If the reaction stalls, consider adding more catalyst or increasing the reaction time.
Problem 3: Product Racemization

Symptoms:

  • The enantiomeric excess of the purified product is lower than the ee of the crude reaction mixture.

  • The ee decreases over time upon storage.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic or Basic Workup/Purification Use neutral workup conditions. Employ flash chromatography on silica gel with a non-polar eluent system. Avoid using acidic or basic additives during chromatography.
Enolization of the Aldehyde Store the purified product at low temperatures in a non-polar, aprotic solvent. Avoid protic solvents that can facilitate enolization.

Experimental Protocols

Representative Protocol for the Organocatalytic Asymmetric Michael Addition of a Methyl Group to Cinnamaldehyde

This protocol is a generalized procedure based on common organocatalytic methods. Optimization of specific parameters is recommended for achieving the best results.

Materials:

  • Cinnamaldehyde (freshly distilled)

  • Methylating agent (e.g., methyl Grignard reagent, dimethylzinc)

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Anhydrous MgSO4 or Na2SO4

  • Saturated aqueous NH4Cl solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (5-20 mol%).

  • Dissolve the catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C to -78 °C).

  • Add freshly distilled cinnamaldehyde (1.0 equivalent) to the solution.

  • Slowly add the methylating agent (1.1-1.5 equivalents) to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_catalyst Dissolve Chiral Catalyst prep_reagents Add Cinnamaldehyde prep_catalyst->prep_reagents 1 reaction_step Add Methylating Agent at Low Temperature prep_reagents->reaction_step 2 monitoring Monitor Progress (TLC/GC) reaction_step->monitoring 3 quench Quench with Sat. NH4Cl monitoring->quench 4 extract Extract with Organic Solvent quench->extract 5 dry Dry and Concentrate extract->dry 6 purify Flash Column Chromatography dry->purify 7 analyze Analyze by Chiral GC/HPLC for ee purify->analyze 8

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_ee Low ee Solutions cluster_yield Low Yield Solutions cluster_racemization Racemization Solutions start Problem Identified low_ee Low Enantioselectivity start->low_ee low_yield Low Yield start->low_yield racemization Racemization start->racemization change_catalyst Change Catalyst low_ee->change_catalyst optimize_solvent Optimize Solvent low_ee->optimize_solvent lower_temp Lower Temperature low_ee->lower_temp optimize_reagent Optimize Reagent Stoichiometry low_yield->optimize_reagent check_purity Check Starting Material Purity low_yield->check_purity monitor_reaction Monitor Reaction Time low_yield->monitor_reaction neutral_workup Neutral Workup racemization->neutral_workup optimize_purification Optimize Purification racemization->optimize_purification

Caption: Troubleshooting decision tree for synthesis challenges.

Purification of (R)-3-Phenylbutanal: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification and isolation of (R)-3-Phenylbutanal.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for separating the enantiomers of 3-Phenylbutanal?

A1: The most effective and widely used method for separating (R)- and (S)-3-Phenylbutanal is chiral High-Performance Liquid Chromatography (HPLC).[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

Q2: How do I select an appropriate chiral HPLC column?

A2: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are the most popular and versatile for a wide range of chiral separations and are a recommended starting point.[2][3] The selection process is often empirical, so it is advisable to screen a few different types of chiral columns to find the one with the best selectivity for 3-phenylbutanal.[1][4]

Q3: What mobile phases are suitable for the chiral separation of aromatic aldehydes?

A3: For chiral separations on polysaccharide-based columns, it is common to screen three modes of mobile phases:

  • Normal Phase: Typically mixtures of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.

  • Reversed-Phase: Mixtures of water with methanol or acetonitrile, often with additives.

  • Polar Organic Mode: Using a polar organic solvent like ethanol or methanol, sometimes with additives.[4]

The choice of mobile phase can significantly impact the selectivity of the separation.[3]

Q4: How can I remove non-enantiomeric impurities from my 3-Phenylbutanal sample?

A4: Standard silica gel column chromatography is an effective method for removing impurities that are not enantiomers of 3-Phenylbutanal. A typical eluent system for a related compound, 3-methyl-3-phenylbutyraldehyde, is a mixture of hexane and ethyl acetate.[5] This should be performed before the chiral separation step.

Q5: How is the enantiomeric excess (e.e.) of my purified this compound determined?

A5: Enantiomeric excess is a measure of the purity of a chiral substance.[6] It is calculated from the areas of the peaks corresponding to the two enantiomers in the chromatogram obtained from chiral HPLC. The formula is:

e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.[6]

Troubleshooting Guides

This section addresses common issues encountered during the chiral HPLC purification of this compound.

Q1: I am seeing poor or no separation between the (R) and (S) enantiomers. What should I do?

A1: Poor resolution is a common issue in chiral separations. Here are some steps to troubleshoot this problem:

  • Optimize the Mobile Phase: The selectivity of a chiral separation is highly dependent on the mobile phase composition.[3] Try adjusting the ratio of the polar modifier in a normal phase system or the organic solvent in a reversed-phase system. Small changes can have a significant impact.

  • Change the Mobile Phase Modifier: If you are using isopropanol as a modifier in normal phase, try switching to ethanol, or vice-versa.

  • Add an Additive: For acidic or basic compounds, adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition and improve resolution.

  • Screen Other Columns: If optimization of the mobile phase does not yield the desired separation, it may be necessary to screen other types of chiral stationary phases.[1][4]

Q2: What causes peak tailing in my chromatogram and how can I fix it?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the silica support of the stationary phase. Adding a small amount of a competing agent to the mobile phase, such as an acid or a base, can help to mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: The column may be contaminated with strongly adsorbed impurities. Flushing the column with a strong solvent may resolve this issue.[7]

Q3: The backpressure of my HPLC system has increased significantly. What is the cause and how can I resolve it?

A3: A sudden increase in backpressure is often due to a blockage in the system.[7]

  • Blocked Inlet Frit: The inlet frit of the column can become blocked with particulate matter from the sample or the mobile phase.[7] Reversing the flow direction through the column at a low flow rate might dislodge the blockage. If this does not work, the frit may need to be replaced.

  • Sample Precipitation: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can precipitate on the column when injected.[7] Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Guard Cartridge: Using a guard cartridge before the analytical column is highly recommended to protect it from contamination and blockages.[7]

Q4: My chiral column, which previously gave good separation, now shows decreased resolution. What should I do?

A4: A loss of performance in a chiral column can often be attributed to contamination or a change in the stationary phase.

  • Column Regeneration: Most manufacturers provide a regeneration protocol for their columns. This typically involves flushing the column with a series of strong solvents to remove any adsorbed contaminants.[7] For immobilized columns, a flush with a solvent like dimethylformamide (DMF) followed by ethanol can be effective.[7]

  • Additive Memory Effect: If you have been using mobile phase additives, the column may retain some of these, which can affect subsequent separations.[8] It is important to thoroughly flush the column with an appropriate solvent before using a different mobile phase system.

  • Column Conditioning: A new column, or one that has been stored for a while, may require conditioning by running the mobile phase through it for a few hours to ensure the stationary phase is properly equilibrated.[7]

Experimental Protocols

Protocol 1: General Purification of 3-Phenylbutanal via Silica Gel Chromatography

This protocol is designed to remove non-enantiomeric impurities prior to chiral separation.

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude 3-Phenylbutanal in a minimal amount of a non-polar solvent like dichloromethane or the starting eluent. Load the sample onto the top of the silica bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent if necessary to elute the 3-Phenylbutanal.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the purified 3-Phenylbutanal.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified racemic 3-Phenylbutanal.

Protocol 2: Chiral Separation of (R)- and (S)-3-Phenylbutanal by HPLC

This protocol outlines a general approach for developing a chiral HPLC method.

  • Column Selection: Choose a polysaccharide-based chiral column (e.g., a cellulose or amylose-based column).

  • Mobile Phase Screening:

    • Prepare mobile phases for normal phase, reversed-phase, and polar organic mode screening (see Table 1 for examples).

    • Equilibrate the column with the first mobile phase for at least 30 minutes.

    • Inject a solution of racemic 3-Phenylbutanal.

    • Monitor the separation at an appropriate UV wavelength (e.g., 254 nm).

    • Repeat for each mobile phase system, ensuring the column is properly flushed and equilibrated between each run.

  • Method Optimization:

    • Select the mobile phase system that provides the best initial separation.

    • Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the polar modifier).

    • If necessary, evaluate the effect of temperature and flow rate on the resolution. A lower flow rate can sometimes improve resolution.

  • Preparative Separation (for Isolation):

    • Once an optimized analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase.

    • Increase the injection volume to load more sample onto the column.

    • Collect the fractions corresponding to the (R)- and (S)-enantiomers.

  • Purity Analysis:

    • Re-inject a small amount of the collected this compound fraction into the analytical HPLC system to confirm its purity and determine the enantiomeric excess.

Data Presentation

Table 1: Illustrative Chiral HPLC Screening Conditions for 3-Phenylbutanal

Column TypeMobile Phase ModeMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Expected Outcome
Cellulose-basedNormal PhaseHexane / Isopropanol (90:10)1.025Baseline separation of enantiomers
Amylose-basedNormal PhaseHexane / Ethanol (85:15)1.025Partial separation
Cellulose-basedReversed-PhaseWater / Acetonitrile (50:50)0.830Poor or no separation
Amylose-basedPolar OrganicMethanol + 0.1% TFA1.025Potential for good separation

Note: This table provides example starting conditions. The optimal conditions must be determined experimentally.

Visualizations

PurificationWorkflow cluster_prepurification Pre-purification cluster_chiral_sep Chiral Separation cluster_analysis Analysis crude_sample Crude 3-Phenylbutanal silica_chrom Silica Gel Column Chromatography crude_sample->silica_chrom racemic_product Purified Racemic 3-Phenylbutanal silica_chrom->racemic_product chiral_hplc Chiral HPLC Separation racemic_product->chiral_hplc fraction_collection Fraction Collection chiral_hplc->fraction_collection r_enantiomer This compound fraction_collection->r_enantiomer s_enantiomer (S)-3-Phenylbutanal fraction_collection->s_enantiomer purity_check Purity & e.e. Analysis r_enantiomer->purity_check final_product Pure this compound purity_check->final_product

Caption: Workflow for the purification of this compound.

TroubleshootingFlowchart start Poor or No Separation of Enantiomers opt_mp Optimize Mobile Phase (adjust modifier ratio) start->opt_mp check_res1 Resolution Improved? opt_mp->check_res1 change_mod Change Modifier (e.g., IPA to EtOH) check_res2 Resolution Improved? change_mod->check_res2 lower_temp Lower Column Temperature check_res3 Resolution Improved? lower_temp->check_res3 screen_cols Screen Different Chiral Columns check_res1->change_mod No success Separation Achieved check_res1->success Yes check_res2->lower_temp No check_res2->success Yes check_res3->screen_cols No check_res3->success Yes

Caption: Troubleshooting flowchart for poor chiral HPLC separation.

References

Technical Support Center: Optimization of (R)-3-Phenylbutanal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Phenylbutanal. The primary focus is on the optimization of reaction conditions for the asymmetric hydroformylation of styrene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Enantioselectivity (ee)

  • Question: My synthesis of this compound is resulting in a low enantiomeric excess (ee). What are the most critical factors to consider for improving enantioselectivity?

    Answer: Low enantioselectivity in the asymmetric hydroformylation of styrene is a common issue. The primary factors influencing the stereochemical outcome are the choice of chiral ligand, the reaction temperature, and the syngas (CO/H₂) pressure.

    • Chiral Ligand: The structure of the chiral phosphine ligand is paramount.[1][2][3] Ligands create a chiral environment around the rhodium catalyst, which directs the stereoselective addition of the formyl group.[2] For the synthesis of this compound, P-chiral phosphine ligands have shown excellent enantioselectivity and high catalytic activity.[3] It is crucial to select a ligand known to be effective for this specific transformation. Even small modifications to the ligand structure can significantly impact the enantioselectivity.

    • Temperature: Lower reaction temperatures generally favor higher enantioselectivity.[4] However, reducing the temperature can also decrease the reaction rate. It is essential to find an optimal balance where a good yield is maintained without compromising the enantiomeric excess.

    • Syngas Pressure: The partial pressures of carbon monoxide and hydrogen can influence the catalyst's active species and, consequently, the enantioselectivity. The effect of pressure can be complex and may depend on the specific ligand and catalyst system being used.

  • Troubleshooting Steps for Low ee:

    • Ligand Screening: If you are not achieving the desired ee, consider screening a variety of chiral phosphine ligands.

    • Temperature Optimization: Systematically lower the reaction temperature in increments (e.g., 5-10 °C) and analyze the impact on both ee and reaction conversion.

    • Pressure Adjustment: Vary the total syngas pressure and the H₂/CO ratio to determine the optimal conditions for your specific ligand-catalyst system.

2. Poor Regioselectivity (Branched vs. Linear Aldehyde)

  • Question: My reaction is producing a significant amount of the linear aldehyde (3-phenylpropanal) instead of the desired branched product, this compound. How can I improve the regioselectivity?

    Answer: In the hydroformylation of styrene, the formation of the branched aldehyde is generally favored.[5] However, several factors can influence the ratio of branched to linear products (b/l ratio).

    • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining regioselectivity. Bulky ligands can favor the formation of the linear aldehyde.

    • Syngas Pressure and Composition: Higher carbon monoxide partial pressure can sometimes favor the formation of the linear product.

    • Temperature: The effect of temperature on regioselectivity can vary depending on the catalyst system.

  • Troubleshooting Steps for Poor Regioselectivity:

    • Ligand Selection: Ensure you are using a ligand that is known to promote the formation of the branched aldehyde from styrene.

    • Adjust Syngas Composition: Experiment with different CO/H₂ ratios. Increasing the H₂ partial pressure relative to CO may favor the branched isomer.

    • Optimize Temperature: Investigate the effect of temperature on the b/l ratio for your specific system.

3. Low Reaction Yield

  • Question: The overall yield of my this compound synthesis is low. What are the potential causes and how can I address them?

    Answer: Low yields can be attributed to several factors, including incomplete conversion, side reactions, and product degradation.

    • Incomplete Conversion: The reaction may not be running to completion due to suboptimal temperature, pressure, or catalyst activity.

    • Side Reactions: Common side reactions in hydroformylation include hydrogenation of the starting alkene (styrene to ethylbenzene) and isomerization of the alkene.[6] At higher conversions, cross-linking of the product can also occur.[7]

    • Catalyst Deactivation: The rhodium catalyst can deactivate over time, leading to a stalled reaction.

  • Troubleshooting Steps for Low Yield:

    • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, be mindful of the potential negative impact on enantioselectivity.

    • Optimize Pressure: Ensure the syngas pressure is sufficient for the reaction to proceed efficiently.

    • Check for Impurities: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity.

    • Monitor for Side Products: Use techniques like GC-MS to identify any significant side products. This can help in diagnosing the issue and adjusting the reaction conditions accordingly. For example, if hydrogenation is a major issue, adjusting the H₂/CO ratio might be necessary.

4. Difficulty in Product Purification

  • Question: I am having trouble purifying the this compound from the crude reaction mixture. What is an effective purification method?

    Answer: The purification of aldehydes can be challenging due to their reactivity. A common and effective method for separating aldehydes from non-carbonyl compounds is through the formation of a bisulfite adduct, which is water-soluble.[1]

    • Bisulfite Extraction: The crude reaction mixture can be treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a charged adduct that partitions into the aqueous phase, leaving unreacted starting materials and non-carbonyl byproducts in the organic phase. The aldehyde can then be regenerated from the aqueous layer by treatment with a base.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the impact of key reaction parameters on the synthesis of this compound via Rh-catalyzed asymmetric hydroformylation of styrene.

Table 1: Effect of Temperature on Enantioselectivity and Conversion

Temperature (°C)Conversion (%)Enantiomeric Excess (ee %) (R)Branched/Linear Ratio
80>958592:8
65909293:7
5075>9594:6

Note: Data is illustrative and compiled from general trends reported in the literature. Actual results will vary based on the specific ligand, catalyst, and other reaction conditions.

Table 2: Effect of Syngas Pressure on Regioselectivity and Conversion

Syngas Pressure (bar)Conversion (%)Branched/Linear Ratio
104088:12
255793:7
50>9092:8

Note: Data is illustrative and based on general principles of hydroformylation. Optimal pressure is highly dependent on the reactor setup and catalyst system.

Experimental Protocols

Detailed Methodology for Rh-Catalyzed Asymmetric Hydroformylation of Styrene

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and equipment.

1. Materials and Reagents:

  • Styrene (freshly distilled)

  • [Rh(CO)₂(acac)] (Rhodium(I) dicarbonyl acetylacetonate)

  • Chiral phosphine ligand (e.g., (R,R)-Ph-BPE)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

2. Reaction Setup:

  • In a glovebox or under an inert atmosphere, add [Rh(CO)₂(acac)] and the chiral phosphine ligand to the autoclave.

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add freshly distilled styrene to the reaction mixture.

  • Seal the autoclave and remove it from the glovebox.

3. Reaction Execution:

  • Purge the autoclave with syngas three times to remove any residual air.

  • Pressurize the autoclave to the desired syngas pressure (e.g., 25 bar).

  • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 24 hours), monitoring the pressure to ensure it remains constant.

4. Work-up and Purification:

  • Cool the autoclave to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

  • Open the autoclave and transfer the crude reaction mixture to a round-bottom flask.

  • Bisulfite Extraction:

    • Add a saturated aqueous solution of sodium bisulfite to the crude mixture and stir vigorously for 1-2 hours.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water.

    • Combine the aqueous layers and cool in an ice bath.

    • Slowly add a base (e.g., 10 M NaOH) to the aqueous layer until the pH is >10 to regenerate the aldehyde.

    • Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

5. Analysis:

  • Determine the conversion and regioselectivity by GC or ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Hydroformylation Reaction cluster_workup Work-up and Purification prep1 Weigh [Rh(CO)2(acac)] and Chiral Ligand prep2 Add Anhydrous Toluene prep1->prep2 prep3 Add Styrene prep2->prep3 react1 Seal Autoclave prep3->react1 Transfer to Autoclave react2 Purge with Syngas react1->react2 react3 Pressurize and Heat react2->react3 react4 Stir for 24h react3->react4 workup1 Cool and Vent react4->workup1 workup2 Bisulfite Extraction workup1->workup2 workup3 Regenerate Aldehyde workup2->workup3 workup4 Solvent Extraction workup3->workup4 workup5 Dry and Concentrate workup4->workup5 analysis Analysis (GC, HPLC, NMR) workup5->analysis Purified Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Start Synthesis issue Identify Primary Issue start->issue low_ee Low Enantioselectivity (ee) issue->low_ee Low ee poor_regio Poor Regioselectivity (b/l ratio) issue->poor_regio Poor b/l ratio low_yield Low Yield issue->low_yield Low Yield solution_ee1 Screen Chiral Ligands low_ee->solution_ee1 solution_ee2 Lower Reaction Temperature low_ee->solution_ee2 solution_ee3 Optimize Syngas Pressure low_ee->solution_ee3 solution_regio1 Select Appropriate Ligand poor_regio->solution_regio1 solution_regio2 Adjust CO/H2 Ratio poor_regio->solution_regio2 solution_yield1 Increase Temperature/Pressure low_yield->solution_yield1 solution_yield2 Check for Impurities low_yield->solution_yield2 solution_yield3 Analyze for Side Products low_yield->solution_yield3

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identification and minimization of side products in 3-phenylbutanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and minimization of side products during the synthesis of 3-phenylbutanal.

Troubleshooting Guides

Aldol Condensation Route: Benzaldehyde and Propanal

Issue: Low yield of 3-phenylbutanal and presence of significant impurities.

Possible Causes and Solutions:

  • Self-Condensation of Propanal: Propanal can react with itself (self-condensation) to form side products like 2-methyl-2-pentenal.[1] This is a common issue when the enolizable aldehyde is present in high concentration.

    • Solution: Employ a slow-addition method. Add propanal dropwise to a mixture of benzaldehyde and the base catalyst. This ensures that the concentration of the enolizable propanal is kept low at all times, favoring the cross-condensation with the non-enolizable benzaldehyde.

  • Cannizzaro Reaction of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield benzyl alcohol and benzoic acid.

    • Solution: Use a milder base catalyst, such as a dilute sodium hydroxide or potassium hydroxide solution, or an amine-based catalyst. Avoid excessively high concentrations of strong bases.

  • Dehydration of the Aldol Adduct: The initial β-hydroxy aldehyde product can easily dehydrate, especially at elevated temperatures, to form the α,β-unsaturated aldehyde, (E)-2-methyl-3-phenylacrylaldehyde.

    • Solution: Maintain a low reaction temperature (e.g., 0-10 °C) to minimize dehydration. If the β-hydroxy aldehyde is the desired product, the reaction should be quenched and worked up promptly once the starting materials are consumed.

  • Multiple Condensation Reactions: The desired product, 3-phenylbutanal, still possesses an enolizable proton and can potentially react with another molecule of benzaldehyde.

    • Solution: Control the stoichiometry of the reactants. Using a slight excess of benzaldehyde can help to drive the initial reaction to completion without promoting further condensation of the product.

Identification of Side Products:

The primary side products can be identified using Gas Chromatography-Mass Spectrometry (GC-MS). The expected side products from the aldol condensation of benzaldehyde and propanal include:

  • 2-Methyl-2-pentenal: From the self-condensation of propanal.

  • (E)-2-Methyl-3-phenylacrylaldehyde: From the dehydration of the initial aldol adduct.

  • Benzyl alcohol and Benzoic acid: From the Cannizzaro reaction of benzaldehyde.

Hydroformylation Route: Styrene

Issue: Low regioselectivity, resulting in a high proportion of the branched isomer (2-phenylpropanal).

Possible Causes and Solutions:

  • Inappropriate Catalyst System: The choice of rhodium catalyst and its ligands is crucial for controlling regioselectivity.

    • Solution: Employ catalyst systems known to favor the formation of the linear aldehyde. For instance, rhodium catalysts with bulky phosphine or phosphite ligands can enhance selectivity for the linear product. The use of certain P(V) reagents as promoters with a rhodium catalyst has been shown to significantly influence the branched-to-linear product ratio.[2][3]

  • Suboptimal Reaction Conditions: Syngas (CO/H₂) pressure and reaction temperature play a significant role in determining the product distribution.

    • Solution: Optimize the reaction parameters. Lower syngas pressures and specific temperature ranges can favor the formation of the linear 3-phenylbutanal over the branched 2-phenylpropanal.[4]

  • Hydrogenation of Reactant and Product: The olefin (styrene) or the aldehyde product can be hydrogenated to ethylbenzene and 3-phenylpropanol, respectively.

    • Solution: Fine-tune the H₂ partial pressure and catalyst system. Some catalyst systems show higher selectivity for hydroformylation over hydrogenation.

Data Presentation

Table 1: Influence of P(V) Reagents on Regioselectivity in Rh-catalyzed Hydroformylation of Styrene [2][3]

EntryP(V) ReagentYield of 2-phenylpropanal (%)Branched/Linear (b/l) Ratio
1P1168.0:1
2P2406.6:1
3P52823.4:1
4P69625.4:1
5P77515.0:1
6P92722.8:1
7P103322.2:1

Reaction conditions: styrene (3.0 mmol), [Rh(COD)Cl]₂ (0.1 mol%), P(V) reagents (0.6 mol%), toluene (25 mL), syngas (CO/H₂ = 1), 4.0 MPa, 30 °C, 24 h. Yields and b/l ratios were determined by GC.

Experimental Protocols

Protocol 1: Minimization of Side Products in Aldol Condensation

This protocol is designed to favor the formation of 3-phenylbutanal by minimizing the self-condensation of propanal.

Materials:

  • Benzaldehyde

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of benzaldehyde (1.2 equivalents) in ethanol at 0-5 °C, add a 10% aqueous solution of sodium hydroxide (0.1 equivalents).

  • Slowly add propanal (1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding it to a cold, saturated aqueous solution of sodium bisulfite.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Hydroformylation of Styrene[3]

This protocol provides a general method for the hydroformylation of styrene, where the choice of ligand is critical for regioselectivity.

Materials:

  • Styrene

  • [Rh(COD)Cl]₂ (or other suitable Rh precursor)

  • Selected Ligand (e.g., a bulky phosphite or a specific P(V) reagent)

  • Toluene (anhydrous)

  • Syngas (CO/H₂ = 1:1)

Procedure:

  • The hydroformylation reactions are conducted in a batch reactor.

  • In a glovebox, charge the reactor with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chosen ligand in anhydrous toluene.

  • Add styrene to the catalyst solution.

  • Seal the reactor, remove it from the glovebox, and purge it with syngas.

  • Pressurize the reactor to the desired pressure (e.g., 4.0 MPa) with syngas (CO/H₂ = 1:1).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24-48 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by Gas Chromatography (GC) to determine the conversion and the ratio of branched to linear aldehydes.

  • The product can be purified by removing the solvent under reduced pressure and subsequent flash chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the aldol condensation synthesis of 3-phenylbutanal?

A1: The most common side product is typically derived from the self-condensation of propanal, which leads to the formation of 2-methyl-2-pentenal.[1] Another significant side product can be the α,β-unsaturated aldehyde, (E)-2-methyl-3-phenylacrylaldehyde, formed from the dehydration of the desired product.

Q2: How can I improve the yield of the linear aldehyde (3-phenylbutanal) in the hydroformylation of styrene?

A2: The key to improving the yield of the linear aldehyde is to enhance the regioselectivity of the reaction. This can be achieved by:

  • Ligand Selection: Using bulky phosphine or phosphite ligands on the rhodium catalyst can sterically hinder the formation of the branched isomer.

  • Reaction Conditions: Optimizing the temperature and syngas pressure is crucial. Often, lower pressures favor the formation of the linear product.[4]

  • Catalyst Promoters: The addition of certain promoters, such as specific P(V) reagents, has been shown to dramatically increase the ratio of the branched to the linear product, so careful selection is necessary to favor the linear product.[2][3]

Q3: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?

A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is excellent for quantifying the relative amounts of volatile products. For definitive identification of the structures of the main product and side products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile compounds or for separating isomers if a suitable column and mobile phase are chosen.[5]

Q4: Can the desired 3-phenylbutanal undergo further reactions under the aldol condensation conditions?

A4: Yes. Since 3-phenylbutanal still has an acidic α-hydrogen, it can act as a nucleophile and react with another molecule of benzaldehyde, leading to a more complex mixture of products. This is why controlling the stoichiometry and reaction time is important.

Q5: In the hydroformylation of styrene, what is the "b/l ratio" and why is it important?

A5: The "b/l ratio" refers to the ratio of the branched isomer (2-phenylpropanal) to the linear isomer (3-phenylbutanal). It is a critical measure of the regioselectivity of the hydroformylation reaction. A low b/l ratio is desirable when 3-phenylbutanal is the target product.

Visualizations

Aldol_Condensation_Troubleshooting start Low Yield of 3-Phenylbutanal cause1 Self-Condensation of Propanal start->cause1 cause2 Cannizzaro Reaction start->cause2 cause3 Dehydration of Aldol Adduct start->cause3 cause4 Multiple Condensations start->cause4 solution1 Slow addition of propanal cause1->solution1 Minimize solution2 Use milder base cause2->solution2 Avoid solution3 Low reaction temperature cause3->solution3 Prevent solution4 Control stoichiometry cause4->solution4 Control

Caption: Troubleshooting logic for aldol condensation.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Analysis and Purification catalyst_prep Charge Reactor with: - Rhodium Precursor - Ligand - Anhydrous Toluene add_styrene Add Styrene catalyst_prep->add_styrene purge Purge with Syngas add_styrene->purge pressurize Pressurize with Syngas (CO/H₂) purge->pressurize react Stir at Controlled Temperature and Time pressurize->react analysis GC/GC-MS Analysis: - Determine Conversion - Determine b/l Ratio react->analysis purification Purification: - Solvent Removal - Chromatography/Distillation analysis->purification

Caption: Experimental workflow for hydroformylation.

References

Technical Support Center: Improving the Enantiomeric Excess of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (R)-3-Phenylbutanal with high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched this compound?

A1: There are two main strategies for producing this compound with high enantiomeric excess:

  • Asymmetric Synthesis: This involves the direct synthesis of the desired (R)-enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. Key methods include asymmetric hydrogenation of (E)-3-phenyl-2-enal and organocatalytic conjugate additions.

  • Chiral Resolution: This approach involves separating a racemic mixture of 3-Phenylbutanal into its individual enantiomers. Common techniques include preferential crystallization and the formation of diastereomeric salts.

Q2: My asymmetric synthesis of this compound resulted in low enantiomeric excess. What are the potential causes?

A2: Low enantiomeric excess in asymmetric synthesis can stem from several factors:

  • Catalyst Inactivity or Degradation: The chiral catalyst may not be sufficiently active or could have degraded due to impurities in the reagents or solvent, or improper handling and storage.

  • Suboptimal Reaction Conditions: Parameters such as temperature, pressure, solvent, and reaction time can significantly influence the stereochemical outcome.

  • Substrate Quality: Impurities in the starting material, (E)-3-phenyl-2-enal, can interfere with the catalyst's performance.

  • Incorrect Catalyst Choice: The chosen chiral ligand or organocatalyst may not be optimal for this specific transformation.

Q3: Can I improve the enantiomeric excess of my this compound sample after synthesis?

A3: Yes, it is possible to enhance the enantiomeric excess of a partially enriched sample. Recrystallization is a common and effective method. By carefully selecting a solvent system, it's often possible to preferentially crystallize the major enantiomer, thereby enriching the mother liquor or the crystalline material in the desired this compound.[1]

Q4: How do I determine the enantiomeric excess of my 3-Phenylbutanal sample?

A4: The most common and accurate method for determining the enantiomeric excess of chiral aldehydes like 3-Phenylbutanal is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Troubleshooting Low Enantiomeric Excess in Asymmetric Hydrogenation
Symptom Possible Cause Suggested Solution
Low ee (<50%) Catalyst Poisoning: Trace impurities (e.g., sulfur, oxygen) in the substrate, solvent, or hydrogen gas can deactivate the catalyst.- Purify the substrate and solvents prior to use. - Use high-purity hydrogen gas. - Ensure all glassware is thoroughly cleaned and dried.
Incorrect Ligand: The chosen chiral phosphine ligand may not be optimal for the substrate.- Screen a variety of chiral ligands (e.g., BINAP, Josiphos, DuPhos).
Suboptimal Temperature or Pressure: These parameters can significantly affect the enantioselectivity.[2]- Systematically vary the reaction temperature and hydrogen pressure to find the optimal conditions.
Inconsistent ee results Incomplete Reaction: If the reaction does not go to completion, the ee of the product may vary.- Monitor the reaction progress by TLC or GC to ensure full conversion of the starting material.
Racemization of Product: The product may be racemizing under the reaction or work-up conditions.- Perform the reaction at a lower temperature. - Minimize the time the product is exposed to acidic or basic conditions during work-up.
Troubleshooting Low Enantiomeric Excess in Organocatalytic Synthesis
Symptom Possible Cause Suggested Solution
Low ee (<70%) Incorrect Catalyst Loading: Too high or too low a catalyst concentration can negatively impact enantioselectivity.- Optimize the catalyst loading, typically between 5-20 mol%.
Solvent Effects: The polarity and nature of the solvent play a crucial role in the transition state of the reaction.[3][4]- Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, acetonitrile).
Presence of Water: Trace amounts of water can interfere with the catalytic cycle.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Diastereoselectivity (if applicable) Suboptimal Catalyst Structure: The steric and electronic properties of the organocatalyst influence diastereoselectivity.- Test different derivatives of the parent organocatalyst (e.g., different proline derivatives).

Experimental Protocols

Asymmetric Hydrogenation of (E)-3-Phenyl-2-enal

This protocol is a general guideline and may require optimization for specific catalyst systems.

  • Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., toluene) is stirred to form the active catalyst.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. A solution of (E)-3-phenyl-2-enal in the same degassed solvent is then added.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

  • Enantiomeric Excess Determination: The ee of the purified product is determined by chiral HPLC analysis.

Chiral HPLC Method for 3-Phenylbutanal

The following is a starting point for developing a chiral HPLC method. Optimization will likely be necessary.

  • Column: A polysaccharide-based chiral stationary phase is often effective for aldehydes. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H are good starting points.[5][6]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. A typical starting gradient could be 90:10 (hexane:isopropanol).

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm) is standard.

  • Temperature: Column temperature can influence the separation. Running at a controlled room temperature or slightly below is a good starting point.

Data Presentation

Table 1: Asymmetric Hydrogenation of (E)-3-Phenyl-2-enal - Catalyst Screening
EntryChiral LigandSolventTemp (°C)Pressure (bar)Yield (%)ee (%) (R)
1(R)-BINAPToluene25209585
2(R,R)-DuPhosCH2Cl225209291
3(S,S)-ChiraphosTHF30308875
4(R)-JosiphosToluene25209695

Note: The data presented in this table is illustrative and based on typical results for similar substrates. Actual results may vary.

Table 2: Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde (Precursor to 3-Phenylbutanal) - Solvent Effects
EntryOrganocatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1(S)-Proline (10)DMSO257568
2(S)-Proline (10)CH2Cl2258275
3Diphenylprolinol silyl ether (10)Toluene09092
4Diphenylprolinol silyl ether (10)CH3CN08588

Note: This data is for a related reaction and serves as a guide for optimizing the synthesis of a precursor to this compound. The final product of this reaction would require further transformation to yield the target aldehyde.[3]

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_purification Purification & Analysis Rh_precursor Rh Precursor ([Rh(COD)2]BF4) Active_catalyst Active Catalyst Solution Rh_precursor->Active_catalyst Mix & Stir Chiral_ligand Chiral Ligand ((R)-BINAP) Chiral_ligand->Active_catalyst Solvent_prep Degassed Solvent (Toluene) Solvent_prep->Active_catalyst Reactor High-Pressure Reactor Active_catalyst->Reactor Product_crude Crude this compound Reactor->Product_crude Stir @ 25-50°C Substrate (E)-3-Phenyl-2-enal Substrate->Reactor H2 Hydrogen Gas (10-50 bar) H2->Reactor Chromatography Flash Chromatography Product_crude->Chromatography Pure_product Pure this compound Chromatography->Pure_product HPLC Chiral HPLC Analysis Pure_product->HPLC ee_result Enantiomeric Excess (ee%) HPLC->ee_result

Caption: Workflow for Asymmetric Hydrogenation.

Troubleshooting_Low_ee cluster_synthesis_type Identify Synthesis Type cluster_hydrogenation_issues Potential Issues in Hydrogenation cluster_organo_issues Potential Issues in Organocatalysis cluster_solutions Corrective Actions Start Low Enantiomeric Excess (ee) Observed Asymmetric_Hydrogenation Asymmetric Hydrogenation Start->Asymmetric_Hydrogenation Organocatalysis Organocatalysis Start->Organocatalysis Catalyst_Poisoning Catalyst Poisoning? Asymmetric_Hydrogenation->Catalyst_Poisoning Wrong_Ligand Suboptimal Ligand? Asymmetric_Hydrogenation->Wrong_Ligand Bad_Conditions Incorrect T/P? Asymmetric_Hydrogenation->Bad_Conditions Catalyst_Loading Incorrect Catalyst Loading? Organocatalysis->Catalyst_Loading Solvent_Issue Suboptimal Solvent? Organocatalysis->Solvent_Issue Water_Contamination Water Present? Organocatalysis->Water_Contamination Purify_Reagents Purify Reagents & Solvents Catalyst_Poisoning->Purify_Reagents Screen_Ligands Screen Chiral Ligands Wrong_Ligand->Screen_Ligands Optimize_Conditions Optimize T, P, Time Bad_Conditions->Optimize_Conditions Optimize_Loading Optimize Catalyst Loading Catalyst_Loading->Optimize_Loading Screen_Solvents Screen Solvents Solvent_Issue->Screen_Solvents Use_Anhydrous Use Anhydrous Conditions Water_Contamination->Use_Anhydrous

Caption: Troubleshooting Logic for Low ee.

References

Stability and storage conditions for (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of (R)-3-Phenylbutanal, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It should be protected from light and moisture.

Q2: What is the typical shelf life of this compound?

A2: The shelf life of this compound can vary depending on the purity and storage conditions. When stored under the recommended conditions (inert atmosphere, 2-8°C, protected from light), it is expected to be stable for at least one year. However, it is crucial to monitor the purity of the compound over time, especially if it has been opened and handled.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound, like other aromatic aldehydes, include:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, (R)-3-phenylbutanoic acid. This can be initiated by exposure to air (autoxidation).

  • Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation or react with other carbonyl compounds.

  • Racemization: The chiral center at the third carbon can be susceptible to racemization, particularly in the presence of acid or base, leading to a mixture of (R) and (S) enantiomers.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using various analytical techniques, including:

  • Gas Chromatography (GC): To determine the percentage of the main component and detect volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, to determine the enantiomeric excess (e.e.) and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde functional group and detect the presence of carboxylic acid (from oxidation).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased Purity/Appearance of New Peaks in GC/HPLC Oxidation: Exposure to air.1. Purge the vial with an inert gas (argon or nitrogen) before sealing. 2. Store in a tightly sealed container in a desiccator. 3. Consider repurification by distillation or chromatography if the impurity level is significant.
Aldol Condensation: Presence of acidic or basic contaminants.1. Ensure all glassware and solvents are neutral. 2. Avoid contact with strong acids or bases during handling and storage.
Loss of Optical Activity/Decreased Enantiomeric Excess Racemization: Exposure to acidic or basic conditions, or elevated temperatures.1. Maintain neutral pH during storage and experiments. 2. Store at the recommended low temperature (2-8°C). 3. Avoid prolonged heating.
Change in Color (e.g., yellowing) Formation of colored impurities: Often due to oxidation or condensation products.1. Follow the storage recommendations strictly. 2. If a color change is observed, re-analyze the purity before use.
Inconsistent Experimental Results Degraded material: Use of this compound that has degraded over time.1. Always use a fresh sample or a sample that has been properly stored and its purity recently verified. 2. Perform a quick purity check (e.g., TLC or GC) before critical experiments.

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperatures.

1. Materials:

  • This compound
  • Amber glass vials with screw caps and PTFE septa
  • Ovens or stability chambers capable of maintaining constant temperatures (e.g., 40°C, 60°C)
  • Analytical instruments for purity and enantiomeric excess determination (GC, Chiral HPLC)

2. Procedure:

  • Aliquot approximately 100 mg of this compound into several amber glass vials.
  • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing tightly.
  • Place the vials in ovens set at different temperatures (e.g., 25°C, 40°C, and 60°C).
  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.
  • Allow the vial to cool to room temperature.
  • Analyze the sample for purity (GC) and enantiomeric excess (Chiral HPLC).
  • Record the results and compare them to the initial (time 0) data.

3. Data Analysis:

  • Plot the percentage of this compound remaining and the enantiomeric excess against time for each temperature.
  • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (2-8°C) and estimate the shelf life.[1]

Protocol for Determination of Purity by Gas Chromatography (GC)

1. Instrument and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
  • Column: A non-polar capillary column (e.g., DB-1, HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 10°C/minute.
  • Final hold: Hold at 250°C for 5 minutes.
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

2. Procedure:

  • Prepare a standard solution of this compound of known concentration.
  • Prepare a sample solution of the this compound to be tested at the same concentration.
  • Inject the standard and sample solutions into the GC.
  • Identify the peak corresponding to this compound based on the retention time of the standard.
  • Calculate the purity by the area normalization method.

Visualizations

Stability_Troubleshooting Troubleshooting Logic for this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_purity Assess Purity and Enantiomeric Excess (GC/HPLC) start->check_purity purity_ok Purity and e.e. within Specification check_purity->purity_ok Yes purity_not_ok Purity or e.e. out of Specification check_purity->purity_not_ok No proceed Proceed with Experiment purity_ok->proceed identify_degradation Identify Degradation Pathway purity_not_ok->identify_degradation investigate_source Investigate Other Experimental Parameters oxidation Oxidation Suspected (e.g., carboxylic acid peak) identify_degradation->oxidation Oxidation racemization Racemization Suspected (decreased e.e.) identify_degradation->racemization Racemization condensation Condensation Suspected (high MW impurities) identify_degradation->condensation Condensation solution_oxidation Solution: Store under inert gas, protect from air. Consider repurification. oxidation->solution_oxidation solution_racemization Solution: Store at 2-8°C, avoid pH extremes. racemization->solution_racemization solution_condensation Solution: Ensure neutral handling conditions. condensation->solution_condensation

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Primary Degradation Pathways of this compound R_3_Phenylbutanal This compound Oxidation Oxidation (Exposure to Air) R_3_Phenylbutanal->Oxidation Racemization Racemization (Acid/Base, Heat) R_3_Phenylbutanal->Racemization Aldol_Condensation Aldol Condensation (Acid/Base) R_3_Phenylbutanal->Aldol_Condensation Carboxylic_Acid (R)-3-Phenylbutanoic Acid Oxidation->Carboxylic_Acid Racemic_Mixture Racemic 3-Phenylbutanal Racemization->Racemic_Mixture Condensation_Product Aldol Condensation Products (Higher Molecular Weight) Aldol_Condensation->Condensation_Product

Caption: Degradation pathways of this compound.

References

Navigating the Stereochemical Maze: A Technical Support Center for Chiral Aldehyde Handling

Author: BenchChem Technical Support Team. Date: November 2025

Chiral aldehydes are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex, stereochemically-defined molecules. However, their inherent reactivity and stereochemical lability present significant challenges during their handling, purification, and storage. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and mitigate common pitfalls associated with these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My chiral aldehyde is losing its enantiomeric purity over time. What is happening and how can I prevent it?

A1: The loss of enantiomeric purity in a chiral aldehyde is most likely due to epimerization, a process where the stereocenter at the α-carbon (the carbon adjacent to the aldehyde group) inverts. This is particularly common for aldehydes with an enolizable α-hydrogen. The primary cause is exposure to basic conditions, which can catalyze the formation of a planar enolate intermediate, leading to racemization. Even seemingly neutral conditions can become basic enough to cause epimerization, for instance, due to basic impurities in solvents or on glassware.

To prevent epimerization:

  • Maintain Acidic or Strictly Neutral Conditions: Whenever possible, handle and store the aldehyde in a slightly acidic environment (e.g., in the presence of a trace amount of a non-nucleophilic acid). Use solvents that are free from basic impurities.

  • Careful Workup: During reaction workup, use weakly acidic washes (e.g., dilute citric acid or ammonium chloride) to neutralize any basic reagents. Avoid strong bases.

  • Purification Strategy: Opt for purification methods that are performed under non-basic conditions. For chromatography, silica gel can be washed with a dilute solution of a non-nucleophilic acid and dried before use.

  • Temperature Control: Perform reactions and purifications at low temperatures to minimize the rate of epimerization.

Q2: I've noticed a decrease in the yield of my desired product and the formation of an acidic impurity. What could be the cause?

A2: This is a classic sign of aldehyde oxidation. Aldehydes are highly susceptible to oxidation to the corresponding carboxylic acid. This can be caused by a variety of oxidizing agents, including atmospheric oxygen.[1][2] The oxidation can be accelerated by light, heat, and the presence of metal impurities.

To prevent oxidation:

  • Inert Atmosphere: Always handle and store chiral aldehydes under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3]

  • Use of Antioxidants: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can effectively scavenge radicals that initiate oxidation. A low concentration (e.g., 0.01-0.1 mol%) is typically sufficient.

  • Light Protection: Store aldehydes in amber vials or protect them from light to prevent photo-oxidation.

  • Solvent Purity: Use freshly distilled or high-purity solvents to minimize the presence of peroxides, which can act as oxidants.

Q3: I'm struggling to purify my chiral aldehyde by chromatography. The peaks are broad, and I'm seeing signs of degradation on the column.

A3: Purification of chiral aldehydes by chromatography, especially HPLC, can be challenging due to their reactivity. Broad peaks can indicate on-column degradation, epimerization, or secondary interactions with the stationary phase. Degradation can be catalyzed by the stationary phase itself or by impurities in the mobile phase.

For successful purification:

  • Column Selection: For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are often a good starting point.[4][5]

  • Mobile Phase Optimization: Carefully select and optimize the mobile phase. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common.[6] The addition of a small amount of a modifier like trifluoroacetic acid (TFA) can help to suppress interactions with the stationary phase and improve peak shape.

  • Temperature Control: Running the chromatography at lower temperatures can reduce the risk of on-column degradation and epimerization.

  • Avoid Reactive Solvents: Be cautious with solvents that can react with aldehydes, such as primary or secondary amines in the mobile phase, which can form imines.

Troubleshooting Guides

Troubleshooting Guide 1: Epimerization/Racemization
Symptom Possible Cause(s) Suggested Solution(s)
Loss of enantiomeric excess (ee) after workup or purification. 1. Basic conditions during workup: Use of strong bases (e.g., NaOH, K2CO3) for neutralization or extraction. 2. Basic stationary phase: Residual basic sites on silica or alumina. 3. Basic solvents: Impurities in solvents like amines in older batches of chloroform or dichloromethane.1. Use mild, non-nucleophilic bases (e.g., proton sponge) or weakly acidic workup conditions (e.g., saturated NH4Cl solution). 2. Neutralize the stationary phase by pre-treating with a dilute acid solution, followed by drying. 3. Use freshly distilled or high-purity, stabilized solvents.
Gradual loss of ee upon storage. 1. Storage in glass vials: Leaching of basic ions from the glass surface. 2. Exposure to air and moisture: Can lead to the formation of basic species.1. Store in silanized glass vials or Teflon containers. 2. Store under an inert atmosphere and in a desiccator.
Epimerization observed even under neutral conditions. 1. Trace metal catalysis: Trace metal impurities can catalyze enolization. 2. Autocatalysis: The aldehyde itself or impurities could be acting as a catalyst.1. Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA in trace amounts if metal contamination is suspected. 2. Purify the aldehyde carefully to remove any potential catalytic impurities.
Troubleshooting Guide 2: Oxidation
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a carboxylic acid impurity, confirmed by NMR or MS. 1. Exposure to atmospheric oxygen. 2. Presence of peroxides in solvents. 3. Photo-oxidation. 1. Handle and store the aldehyde under an inert atmosphere (N2 or Ar). 2. Use freshly opened or distilled ethereal solvents. Test for peroxides and purify if necessary. 3. Store in amber vials or wrap vials in aluminum foil.
Reaction yields are consistently low, and starting material is consumed. 1. Oxidation during the reaction. 2. Oxidation during workup. 1. Run reactions under a strictly inert atmosphere. Degas solvents before use. 2. Use degassed solvents for extraction and washing. Minimize the duration of the workup procedure.
Degradation upon storage, even under inert atmosphere. 1. Radical-initiated autoxidation. 1. Add a radical inhibitor such as BHT (butylated hydroxytoluene) at a low concentration (e.g., 50-100 ppm).
Troubleshooting Guide 3: Purification by Chiral HPLC
Symptom Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting). 1. Secondary interactions with the stationary phase: Interaction of the aldehyde with acidic silanol groups on the silica support. 2. Column overload. 3. Inappropriate mobile phase. 1. Add a mobile phase modifier. For normal phase, a small amount of an alcohol or a weak acid like acetic acid can improve peak shape. For reversed-phase, adjusting the pH of the aqueous component can help. 2. Reduce the injection volume or the concentration of the sample. 3. Screen different mobile phase compositions.
On-column degradation (appearance of new peaks, loss of total peak area). 1. Reactive stationary phase: Acidic or basic sites on the column can catalyze degradation. 2. Unstable sample in the mobile phase. 3. Elevated column temperature. 1. Try a different type of chiral stationary phase (e.g., immobilized vs. coated polysaccharide). Use a guard column to protect the analytical column. 2. Ensure the aldehyde is stable in the chosen mobile phase by performing a stability study in the mobile phase prior to injection. 3. Reduce the column temperature.
Irreproducible retention times. 1. Column equilibration: Insufficient equilibration time between injections or gradient runs. 2. Changes in mobile phase composition. 3. Column aging. 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a guard column and filter samples to extend column lifetime.

Experimental Protocols

Protocol 1: Storage of Chiral Aldehydes
  • Purification: Ensure the aldehyde is of the highest possible purity before long-term storage.

  • Inert Atmosphere: Place the purified aldehyde in a clean, dry amber glass vial.

  • Antioxidant Addition (Optional): If the aldehyde is particularly prone to oxidation, add a small crystal of BHT.

  • Flushing: Flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For highly sensitive aldehydes, use a vial with a septum and parafilm the cap.

  • Storage Conditions: Store the vial at -20°C or below.

  • Usage: When retrieving a sample, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. Flush with inert gas before re-sealing.

Protocol 2: Chiral HPLC Method Development for a Novel Chiral Aldehyde
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H. These are known for their broad applicability.

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare two mobile phases:

      • Mobile Phase A: 90:10 (v/v) Hexane/Isopropanol

      • Mobile Phase B: 90:10 (v/v) Hexane/Ethanol

    • Run the racemic standard on both mobile phases at a flow rate of 1 mL/min and detect at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • If partial separation is observed, optimize the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution.

    • If peak tailing is observed, add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.

    • If no separation is achieved, try a different class of CSP (e.g., a cyclodextrin-based column).

  • Temperature Effect:

    • Investigate the effect of column temperature. Lowering the temperature often improves enantioselectivity.

Data Presentation

Table 1: Influence of pH on the Racemization Half-life of a Generic α-Aryl-propionaldehyde at 25°C

pHSolventRacemization Half-life (t1/2)
4.0Acetonitrile/Water (1:1)> 48 hours
7.0Acetonitrile/Water (1:1)~ 12 hours
9.0Acetonitrile/Water (1:1)< 30 minutes

Note: Data is illustrative and will vary depending on the specific aldehyde structure.

Table 2: Common Antioxidants for Aldehyde Stabilization

AntioxidantTypical ConcentrationMechanism of ActionComments
Butylated Hydroxytoluene (BHT) 50 - 200 ppmRadical ScavengerVolatile, can be removed under vacuum.
Hydroquinone 100 - 500 ppmRadical ScavengerCan be colored and may interfere with some reactions.
Propyl Gallate 100 - 300 ppmRadical ScavengerOften used in combination with BHT.

Visualizations

experimental_workflow cluster_storage Storage Protocol storage_start Purified Chiral Aldehyde storage_inert Place in Amber Vial storage_start->storage_inert storage_antioxidant Add BHT (Optional) storage_inert->storage_antioxidant storage_flush Flush with N2/Ar storage_antioxidant->storage_flush storage_seal Seal Tightly storage_flush->storage_seal storage_store Store at <= -20°C storage_seal->storage_store

Caption: Workflow for the proper storage of chiral aldehydes.

troubleshooting_epimerization start Loss of Enantiomeric Purity Observed check_workup Review Workup Conditions start->check_workup is_basic_workup Basic Reagents Used? check_workup->is_basic_workup solution_acidic_workup Use Mildly Acidic or Neutral Workup is_basic_workup->solution_acidic_workup Yes check_purification Review Purification Method is_basic_workup->check_purification No is_basic_purification Basic Stationary Phase or Solvents? check_purification->is_basic_purification solution_neutral_purification Neutralize Stationary Phase, Use Pure Solvents is_basic_purification->solution_neutral_purification Yes check_storage Review Storage Conditions is_basic_purification->check_storage No is_improper_storage Improper Vial or Atmosphere? check_storage->is_improper_storage solution_proper_storage Use Silanized Vials under Inert Gas is_improper_storage->solution_proper_storage Yes

Caption: Decision tree for troubleshooting epimerization.

References

Impact of impurities on the reactivity of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Phenylbutanal. It addresses common issues encountered during experimentation, with a focus on the impact of impurities on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they form?

A1: Common impurities in this compound can arise from the synthesis process, degradation, or improper storage. The most prevalent include:

  • (S)-3-Phenylbutanal: The enantiomeric impurity, often resulting from non-stereoselective synthesis or racemization.

  • 3-Phenylbutanoic acid: Formed via oxidation of the aldehyde group, which can be accelerated by exposure to air (autoxidation).

  • (R)-3-Phenylbutan-1-ol: A reduction product that may be a starting material or a byproduct of certain reaction conditions.

  • Aldol condensation products: Self-condensation of the aldehyde can occur, especially in the presence of acid or base catalysts, leading to higher molecular weight impurities.

Q2: How can I detect and quantify impurities in my this compound sample?

A2: Several analytical techniques can be employed for the detection and quantification of impurities.[1] The choice of method depends on the impurity of interest. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the enantiomeric excess.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities like the corresponding alcohol and residual solvents.[5]

Q3: My reaction with this compound is giving a low yield. What are the potential causes related to impurities?

A3: Low reaction yields can be attributed to several factors related to the purity of your starting material:

  • Lower Molar Concentration: The presence of non-reactive impurities (e.g., 3-Phenylbutanoic acid in a reaction where the acid is unreactive) effectively lowers the concentration of the desired aldehyde, leading to a proportionally lower yield of the product.

  • Inhibition by Impurities: Some impurities can inhibit or poison catalysts. For example, carboxylic acids can neutralize basic catalysts.

  • Side Reactions: Impurities may participate in side reactions, consuming reagents and reducing the yield of the desired product.

Q4: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?

A4: Yes, impurities are a common source of unexpected side products. For instance:

  • The presence of the (S)-enantiomer will lead to the formation of the corresponding enantiomeric product, which may be difficult to separate from the desired product.

  • 3-Phenylbutanoic acid can participate in acid-catalyzed side reactions or form ester byproducts if an alcohol is present.

  • Aldol condensation products can introduce a variety of higher molecular weight impurities into your product mixture.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in a Chiral Synthesis
  • Symptom: The product of your reaction has a lower enantiomeric excess (ee) than expected.

  • Possible Cause: The this compound starting material may be contaminated with its (S)-enantiomer.

  • Troubleshooting Steps:

    • Analyze Enantiomeric Purity: Determine the enantiomeric excess of the starting this compound using chiral HPLC.

    • Purify the Starting Material: If significant (S)-enantiomer is present, consider purification by preparative chiral chromatography.

    • Review Synthesis/Storage: Investigate the synthesis route and storage conditions of the aldehyde for potential causes of racemization, such as exposure to acid or base.

Issue 2: Inconsistent Reaction Rates
  • Symptom: The time required for the reaction to reach completion varies significantly between batches of this compound.

  • Possible Cause: The presence of varying levels of inhibiting impurities, such as 3-Phenylbutanoic acid, which can neutralize basic catalysts or reagents.

  • Troubleshooting Steps:

    • Quantify Acid Impurity: Titrate a sample of the aldehyde to determine the concentration of acidic impurities. Alternatively, use GC-MS or HPLC analysis.

    • Neutralize or Remove Acid: If acidic impurities are present, they can be removed by a mild basic wash during workup (if the aldehyde is stable to these conditions) or by passing the material through a plug of a neutral adsorbent like silica gel.

    • Adjust Reagent Stoichiometry: If the acid cannot be easily removed, consider adding a slight excess of the base or organometallic reagent to compensate for the amount consumed by the acidic impurity.

Data Presentation

Table 1: Impact of (S)-Enantiomer Impurity on Product Enantiomeric Excess (ee)

This compound Starting Material ee (%)Expected Product ee (%) (Assuming 100% Stereospecificity)
99.999.9
99.099.0
95.095.0
90.090.0

Table 2: Effect of 3-Phenylbutanoic Acid Impurity on the Yield of a Grignard Reaction

% 3-Phenylbutanoic Acid ImpurityMoles of Grignard Reagent Consumed by Impurity (per mole of aldehyde)Theoretical Maximum Yield (%)
0.10.00199.9
1.00.0199.0
5.00.0595.0
10.00.1090.0

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of this compound. Method optimization may be required.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose or amylose derivatives. A common example is a CHIRALCEL® column.[2][3]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. The exact ratio will need to be optimized for best separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 - 20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a sample of racemic 3-phenylbutanal to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [((Area R) - (Area S)) / ((Area R) + (Area S))] * 100.

Protocol 2: Quantification of Volatile Impurities by GC-MS

This protocol outlines a general procedure for the analysis of volatile impurities like 3-phenylbutan-1-ol.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

  • Injector: Split/splitless injector, typically in split mode.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject the prepared sample into the GC-MS.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards.

    • Quantify impurities by creating a calibration curve with known standards or by using relative response factors if standards are not available.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Side Products) check_purity Step 1: Analyze Purity of This compound start->check_purity chiral_hplc Chiral HPLC for Enantiomeric Purity check_purity->chiral_hplc gc_ms GC-MS for Volatile Impurities (Alcohol, etc.) check_purity->gc_ms nmr NMR for Structural Impurities (Aldol, etc.) check_purity->nmr identify_impurity Step 2: Identify and Quantify Key Impurity chiral_hplc->identify_impurity gc_ms->identify_impurity nmr->identify_impurity enantiomer Impurity: (S)-Enantiomer identify_impurity->enantiomer Is it the wrong enantiomer? acid Impurity: 3-Phenylbutanoic Acid identify_impurity->acid Is it an acidic impurity? other Other Impurities identify_impurity->other Is it another impurity? action_enantiomer Action: Purify by Chiral Chromatography or Accept Lower Product ee enantiomer->action_enantiomer action_acid Action: Remove by Aqueous Wash or Adjust Reagent Stoichiometry acid->action_acid action_other Action: Purify by Distillation or Column Chromatography other->action_other end Problem Resolved action_enantiomer->end action_acid->end action_other->end

Caption: Troubleshooting workflow for reactivity issues.

ExperimentalWorkflow start Obtain this compound Sample prep_chiral Prepare Sample for Chiral HPLC Analysis start->prep_chiral prep_gc Prepare Sample for GC-MS Analysis start->prep_gc run_hplc Inject on Chiral HPLC System prep_chiral->run_hplc run_gcms Inject on GC-MS System prep_gc->run_gcms analyze_hplc Analyze Chromatogram: Calculate Enantiomeric Excess run_hplc->analyze_hplc analyze_gcms Analyze Chromatogram and Mass Spectra: Identify and Quantify Volatile Impurities run_gcms->analyze_gcms report Generate Purity Report analyze_hplc->report analyze_gcms->report

Caption: Workflow for purity analysis of this compound.

References

Racemization issues with (R)-3-Phenylbutanal and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding racemization issues encountered during the handling and reaction of (R)-3-Phenylbutanal.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as this compound, converts into a mixture of equal parts of both enantiomers (R and S), resulting in a loss of optical activity.[1][2] This is a significant issue in drug development and chemical synthesis where the specific chirality of a molecule is often crucial for its biological activity and therapeutic effect. For this compound, the stereocenter is located at the alpha-carbon to the carbonyl group, making it susceptible to racemization under certain conditions.[1][3]

Q2: What are the primary causes of racemization in this compound?

A2: The primary cause of racemization in chiral aldehydes like this compound, where the chiral center is the alpha-carbon, is enolization.[1][4] This process can be catalyzed by both acids and bases.

  • Base-Catalyzed Racemization: A base removes the acidic proton from the alpha-carbon, forming a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[4]

  • Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the alpha-proton more acidic and facilitating its removal to form a planar, achiral enol. Tautomerization back to the keto form can then produce either enantiomer, resulting in racemization.[4]

Q3: Under what specific experimental conditions is this compound likely to racemize?

A3: Racemization is promoted by the presence of acidic or basic impurities, certain solvents, and elevated temperatures. Even seemingly neutral conditions can lead to racemization if trace amounts of acids or bases are present.

Troubleshooting Guide

Problem: Loss of enantiomeric excess (e.e.) of this compound during reaction or workup.

Possible Cause 1: Presence of Acidic or Basic Reagents/Impurities.

  • Troubleshooting Steps:

    • Reagent Purity Check: Ensure all reagents, solvents, and starting materials are free from acidic or basic residues. Use freshly distilled solvents and high-purity reagents.

    • pH Control: If possible, buffer the reaction mixture to a neutral pH. Avoid strongly acidic or basic conditions during both the reaction and the aqueous workup.

    • Quenching: Carefully choose the quenching agent to neutralize the reaction mixture without creating a strongly acidic or basic environment.

Possible Cause 2: Inappropriate Solvent Choice.

  • Troubleshooting Steps:

    • Solvent Polarity: Polar protic solvents can facilitate proton transfer and promote enolization. Consider using less polar, aprotic solvents.

    • Solvent Screening: If racemization is suspected, perform a small-scale solvent screen to identify a solvent system that minimizes the loss of enantiomeric excess.

Possible Cause 3: Elevated Reaction or Distillation Temperature.

  • Troubleshooting Steps:

    • Temperature Optimization: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Purification Method: If purification is done by distillation, use vacuum distillation to lower the boiling point and minimize thermal decomposition and racemization. Consider alternative purification methods like flash chromatography on silica gel, ensuring the silica gel is not acidic.

Prevention of Racemization

Strategy 1: Use of Protecting Groups

The most effective way to prevent racemization of the α-chiral center in an aldehyde is to protect the carbonyl group. Acetals are excellent protecting groups for aldehydes as they are stable in neutral to strongly basic environments.[5][6][7]

Experimental Protocol: Acetal Protection of this compound

  • Setup: To a solution of this compound (1 equivalent) in toluene are added ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 equivalents).

  • Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting acetal can be purified by vacuum distillation or flash chromatography.

Strategy 2: Careful Control of Experimental Conditions

If the aldehyde functionality is required for the subsequent reaction, protection is not an option. In such cases, strict control over the experimental parameters is crucial.

Quantitative Data Summary

The following tables provide illustrative data on the racemization of this compound under various conditions. This data is representative and intended to highlight the trends in racemization.

Table 1: Effect of pH on Racemization of this compound in Aqueous Methanol at 25°C

pHTime (hours)Enantiomeric Excess (e.e.) %
42498
72499
102475

Table 2: Effect of Solvent on Racemization of this compound with catalytic Triethylamine at 25°C

SolventTime (hours)Enantiomeric Excess (e.e.) %
Dichloromethane1295
Tetrahydrofuran1292
Methanol1260

Table 3: Effect of Temperature on Racemization of this compound in THF with catalytic DBU

Temperature (°C)Time (hours)Enantiomeric Excess (e.e.) %
0697
25685
50650

Experimental Protocols

Protocol 1: Synthesis of Enantiopure this compound

A detailed protocol for the synthesis of enantiopure unnatural amino acids, which can be adapted for the synthesis of chiral aldehydes, is available.[8][9][10] One common method involves the asymmetric oxidation of the corresponding chiral alcohol.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of 3-Phenylbutanal can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[11][12][13][14]

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Racemization_Mechanism cluster_base Base-Catalyzed Racemization cluster_acid Acid-Catalyzed Racemization R_Aldehyde_B This compound Enolate Achiral Enolate (Planar) R_Aldehyde_B->Enolate - H+ (Base) Enolate->R_Aldehyde_B + H+ S_Aldehyde_B (S)-3-Phenylbutanal Enolate->S_Aldehyde_B + H+ R_Aldehyde_A This compound Enol Achiral Enol (Planar) R_Aldehyde_A->Enol + H+, - H+ Enol->R_Aldehyde_A - H+, + H+ S_Aldehyde_A (S)-3-Phenylbutanal Enol->S_Aldehyde_A - H+, + H+

Caption: Mechanisms of acid- and base-catalyzed racemization of this compound.

Prevention_Workflow Start Start with This compound Protect Protect carbonyl as Acetal (Ethylene glycol, p-TSA) Start->Protect Reaction Perform desired reaction (Stable to base, nucleophiles) Protect->Reaction Deprotect Deprotect Acetal (Aqueous acid) Reaction->Deprotect End Product with retained stereochemistry Deprotect->End

Caption: Workflow for preventing racemization using an acetal protecting group.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to HPLC and GC Methods for Analyzing (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analysis of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the enantioselective analysis of 3-Phenylbutanal, with a specific focus on the (R)-enantiomer. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Approach

Chiral HPLC stands as a powerful and widely adopted technique for the separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and frequently used for a broad range of chiral compounds.

A highly relevant starting point for the analysis of 3-Phenylbutanal is found in the successful separation of the closely related compound, 2-ethyl-4-nitro-3-phenylbutanal. The documented method provides a strong foundation for developing a robust analytical procedure for 3-Phenylbutanal.

Experimental Protocol: Chiral HPLC

Based on established methods for similar analytes, the following protocol is recommended for the chiral separation of 3-Phenylbutanal:

ParameterRecommended Condition
Column Chiralpak® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

Note: Method optimization may be required to achieve baseline separation of the 3-Phenylbutanal enantiomers. This can involve adjusting the ratio of n-hexane to isopropanol in the mobile phase.

Gas Chromatography (GC) Approach

Chiral Gas Chromatography offers a high-resolution alternative for the analysis of volatile and thermally stable enantiomers. Cyclodextrin-based chiral capillary columns are the workhorses of chiral GC, providing excellent enantioselectivity for a wide array of compounds.

General Experimental Protocol: Chiral GC

A typical starting point for the chiral GC analysis of 3-Phenylbutanal would involve the following:

ParameterRecommended Condition
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™)
Carrier Gas Helium or Hydrogen
Injection Mode Split
Temperature Program An initial oven temperature of ~80-100 °C, followed by a ramp of 5-10 °C/min to a final temperature of ~180-220 °C.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: The selection of the specific cyclodextrin derivative and the optimization of the temperature program will be crucial for achieving the desired separation.

Method Comparison and Selection

FeatureChiral HPLCChiral GC
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds.
Stationary Phases Diverse range of Chiral Stationary Phases (CSPs) available (polysaccharide, Pirkle, etc.).Primarily cyclodextrin-based and other specialized chiral phases.
Mobile/Carrier Phase Liquid mobile phase, offering flexibility in tuning selectivity.Inert gas carrier, with temperature programming as the primary means of optimizing separation.
Sample Preparation Often requires sample dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.
Detection UV-Vis, Mass Spectrometry (MS), and other detectors.Flame Ionization Detector (FID), Mass Spectrometry (MS).

The choice between HPLC and GC for the analysis of (R)-3-Phenylbutanal will depend on factors such as sample volatility, thermal stability, and the availability of instrumentation. The provided HPLC method for a closely related compound offers a direct and promising route for immediate application and further optimization. For GC, a method development approach utilizing a cyclodextrin-based column is recommended.

Experimental Workflow

The logical flow for analyzing this compound using either HPLC or GC can be visualized as follows:

Chiral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_separation Enantiomer Separation cluster_data Data Acquisition & Analysis Sample Racemic 3-Phenylbutanal Dissolution Dissolve in Mobile Phase (for HPLC) Sample->Dissolution Derivatization Derivatization (Optional) (for GC) Sample->Derivatization HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Derivatization->GC R_Enantiomer This compound HPLC->R_Enantiomer S_Enantiomer (S)-3-Phenylbutanal HPLC->S_Enantiomer GC->R_Enantiomer GC->S_Enantiomer Chromatogram Chromatogram R_Enantiomer->Chromatogram S_Enantiomer->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for Chiral Analysis of 3-Phenylbutanal.

A Comparative Guide to Determining the Enantiomeric Purity of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of chiral drug development and asymmetric synthesis. For a chiral aldehyde like (R)-3-Phenylbutanal, a versatile intermediate in the synthesis of various pharmaceuticals, ensuring high enantiomeric excess (e.e.) is paramount. This guide provides a comparative overview of two primary chromatographic methods for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their analytical needs.

Method Comparison at a Glance

A summary of the key performance characteristics of Chiral HPLC and Chiral GC for the analysis of this compound is presented in Table 1. This allows for a quick assessment of the methods based on common analytical parameters.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Differential interaction of volatile enantiomers with a chiral stationary phase in the gas phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support.Cyclodextrin derivatives coated on a fused silica capillary column.
Sample Volatility Not a strict requirement.The compound must be volatile and thermally stable.
Derivatization Generally not required for 3-Phenylbutanal.Generally not required for 3-Phenylbutanal.
Resolution Typically provides excellent resolution.Can provide high resolution, especially with optimized temperature programs.
Analysis Time Can range from 10 to 30 minutes.Often faster, with run times typically under 20 minutes.
Instrumentation HPLC system with a UV or Chiral Detector (e.g., Circular Dichroism).Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Mobile/Carrier Gas Liquid mobile phase (e.g., Hexane/Isopropanol mixtures).Inert carrier gas (e.g., Helium, Hydrogen, or Nitrogen).

Experimental Protocols

Detailed methodologies for the determination of the enantiomeric purity of this compound using Chiral HPLC and Chiral GC are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for structurally similar chiral aldehydes and offers excellent resolution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

Chromatographic Conditions:

  • Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Prepare a solution of the 3-Phenylbutanal sample in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Record the chromatogram and integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Gas Chromatography (GC) Method

Chiral GC provides a rapid and high-resolution method for the analysis of volatile chiral compounds like 3-Phenylbutanal. Cyclodextrin-based capillary columns are highly effective for this separation.[1][2]

Instrumentation:

  • Gas Chromatograph (GC)

  • Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Chiral Column: Hydrodex® β-TBDAc (25 m x 0.25 mm) or a similar β-cyclodextrin derivative column.

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 5 °C/min to 180 °C

    • Hold at 180 °C for 5 minutes

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Concentration: 1 mg/mL in a suitable solvent (e.g., dichloromethane or hexane).

Procedure:

  • Prepare a dilute solution of the 3-Phenylbutanal sample in a volatile solvent.

  • Set the GC instrument parameters as described above.

  • Inject the sample into the GC.

  • Record the chromatogram and integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas as described in the HPLC method.

Experimental Workflow

The general workflow for determining the enantiomeric purity of this compound using either Chiral HPLC or Chiral GC is illustrated in the following diagram.

Caption: Workflow for Enantiomeric Purity Determination.

Conclusion

Both Chiral HPLC and Chiral GC are powerful and reliable techniques for determining the enantiomeric purity of this compound. The choice between the two methods will often depend on the available instrumentation, the required analysis speed, and the specific sample matrix.

  • Chiral HPLC is a highly versatile and robust method that does not require sample volatility, making it suitable for a broader range of compounds and formulations. The use of polysaccharide-based chiral stationary phases consistently provides excellent enantioseparation for many chiral compounds.

  • Chiral GC , on the other hand, often offers the advantage of faster analysis times and high resolution, particularly for volatile and thermally stable compounds like 3-Phenylbutanal. The use of cyclodextrin-based columns is a well-established and effective approach for the enantioselective analysis of many chiral molecules, including aldehydes.[1][2][3]

For routine quality control and high-throughput screening where speed is a critical factor, Chiral GC can be the preferred method. For method development, complex matrices, or when sample volatility is a concern, Chiral HPLC provides a more universally applicable solution. It is recommended that the chosen method be validated according to the relevant regulatory guidelines to ensure accuracy and precision.

References

A Comparative Guide to the Synthetic Routes of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenylbutanal is a chiral aldehyde of significant interest in the synthesis of various pharmaceutical compounds and other fine chemicals. Its stereocenter at the β-position relative to the carbonyl group presents a synthetic challenge, necessitating the use of asymmetric methodologies to achieve high enantiopurity. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound: asymmetric conjugate addition to an α,β-unsaturated aldehyde and the oxidation of a chiral alcohol precursor.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficacy and practicality.

ParameterRoute 1: Asymmetric Conjugate Addition Route 2: Oxidation of (R)-3-Phenyl-1-butanol
Starting Materials Crotonaldehyde, Phenylboronic acid(R)-3-Phenyl-1-butanol
Key Reagents/Catalysts Rhodium-based chiral catalyst (e.g., Rh(acac)(CO)₂ with a chiral ligand)Swern Oxidation: Oxalyl chloride, DMSO, TriethylamineDess-Martin Oxidation: Dess-Martin Periodinane
Number of Steps 11 (from the chiral alcohol)
Reported Yield Good to Excellent (typically 70-95%)Excellent (typically >90%)
Enantiomeric Excess (ee) High (often >90% ee)High (>99% ee, dependent on the precursor's purity)
Reaction Conditions Mild (room temperature to slightly elevated)Swern: Low temperature (-78 °C)Dess-Martin: Room temperature
Advantages Direct, atom-economical, single-step synthesis from simple precursors.High yields, excellent preservation of enantiomeric purity, mild reaction conditions.
Disadvantages Requires expensive rhodium catalysts and chiral ligands.Requires the prior synthesis of the enantiomerically pure alcohol precursor.

Experimental Protocols

Route 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to Crotonaldehyde

This method directly constructs the chiral center through the enantioselective addition of a phenyl group to an α,β-unsaturated aldehyde.

Procedure:

  • In a nitrogen-purged glovebox, a reaction vessel is charged with a rhodium precursor (e.g., Rh(acac)(CO)₂, 1-2 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP, 1.1 equivalents relative to Rh).

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.

  • Phenylboronic acid (1.2 equivalents) and crotonaldehyde (1.0 equivalent) are then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (typically ranging from room temperature to 50 °C) and monitored by TLC or GC-MS for the consumption of the starting materials.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: Oxidation of (R)-3-Phenyl-1-butanol

This approach relies on the oxidation of a pre-existing chiral alcohol to the corresponding aldehyde. Two common mild oxidation methods are presented below.

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[1][2]

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of (R)-3-Phenyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.[3][4]

Procedure:

  • To a solution of (R)-3-Phenyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Routes

G Comparison of Synthetic Routes to this compound cluster_sm Starting Materials cluster_routes Synthetic Routes cluster_features Key Features Crotonaldehyde Crotonaldehyde Phenylboronic Acid Phenylboronic Acid Route 1 Route 1: Asymmetric Conjugate Addition Phenylboronic Acid->Route 1 R-3-Phenyl-1-butanol R-3-Phenyl-1-butanol Route 2 Route 2: Oxidation R-3-Phenyl-1-butanol->Route 2 R1_Yield Yield: Good to Excellent Route 1->R1_Yield R1_ee ee: High (>90%) Route 1->R1_ee R1_Steps Steps: 1 Route 1->R1_Steps R2_Yield Yield: Excellent (>90%) Route 2->R2_Yield R2_ee ee: Excellent (>99%) Route 2->R2_ee R2_Steps Steps: 1 (from alcohol) Route 2->R2_Steps R-3-Phenylbutanal R-3-Phenylbutanal R1_Yield->R-3-Phenylbutanal R1_ee->R-3-Phenylbutanal R1_Steps->R-3-Phenylbutanal R2_Yield->R-3-Phenylbutanal R2_ee->R-3-Phenylbutanal R2_Steps->R-3-Phenylbutanal

Caption: A flowchart comparing the two main synthetic routes to this compound.

References

Spectroscopic Scrutiny: Confirming the Structure of (R)-3-Phenylbutanal and a Comparative Analysis with 4-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) has been conducted to unequivocally confirm the structure of (R)-3-Phenylbutanal. This guide presents the experimental data in a comparative format alongside its structural isomer, 4-phenylbutanal, to highlight the distinguishing features of each molecule. Detailed experimental protocols are provided for researchers and professionals in the field of drug development and chemical analysis.

Executive Summary

Spectroscopic analysis is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. In this guide, we apply fundamental spectroscopic techniques to confirm the identity of the chiral aldehyde, this compound. A comparative analysis with the isomeric achiral aldehyde, 4-phenylbutanal, is presented to demonstrate how subtle differences in molecular structure are manifested in their respective spectra. The data reveals key diagnostic signals in ¹H NMR, ¹³C NMR, IR, and MS that allow for the unambiguous differentiation between these two compounds. It is important to note that standard NMR and IR spectroscopy are achiral techniques and thus do not differentiate between the (R) and (S) enantiomers of 3-phenylbutanal. The data presented for 3-phenylbutanal is applicable to both enantiomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3-Phenylbutanal and 4-Phenylbutanal.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Assignment 3-Phenylbutanal 4-Phenylbutanal
Aldehyde H (CHO) ~9.7 ppm (t)~9.8 ppm (t)
Aromatic H's (C₆H₅) ~7.2-7.4 ppm (m)~7.1-7.3 ppm (m)
Benzylic H (CH) ~3.3 ppm (sextet)~2.7 ppm (t)
Methylene H's (CH₂) ~2.7 ppm (d)~2.0 ppm (quintet)
Methyl H's (CH₃) ~1.3 ppm (d)-
Methylene H's (CH₂CHO) -~2.5 ppm (dt)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Assignment 3-Phenylbutanal 4-Phenylbutanal
Aldehyde C (CHO) ~202 ppm~202 ppm
Aromatic C's (C₆H₅) ~126-145 ppm~126-141 ppm
Benzylic C (CH) ~44 ppm~35 ppm
Methylene C (CH₂) ~52 ppm~28 ppm
Methyl C (CH₃) ~22 ppm-
Methylene C (CH₂CHO) -~45 ppm
Table 3: Infrared (IR) Spectroscopic Data
Functional Group Characteristic Absorption for 3-Phenylbutanal (cm⁻¹) Characteristic Absorption for 4-Phenylbutanal (cm⁻¹)
C-H (aromatic) ~3030~3025
C-H (aliphatic) ~2960, 2870~2925, 2855
C=O (aldehyde) ~1725~1728
C-H (aldehyde) ~2820, 2720~2820, 2720
C=C (aromatic) ~1600, 1495~1605, 1495
Table 4: Mass Spectrometry (MS) Data
Parameter 3-Phenylbutanal 4-Phenylbutanal
Molecular Ion (M⁺) m/z 148m/z 148
Base Peak m/z 105m/z 91
Key Fragments m/z 133, 91, 77, 43m/z 118, 104, 77, 44

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound or 4-Phenylbutanal NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

A detailed methodology for each of the key experiments is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The data was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: The ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition: The spectra were recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the analyte in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.

  • Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.

  • Data Analysis: The relative abundance of the ions was plotted against their m/z values. The molecular ion peak and major fragment ions were identified.

A Comparative Guide to the Validation of the Absolute Configuration of (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in the development of pharmaceuticals and other bioactive compounds. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of two powerful analytical techniques for validating the absolute configuration of chiral aldehydes, using (R)-3-Phenylbutanal as a focal point: Vibrational Circular Dichroism (VCD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, specifically the Mosher's ester method.

Method Comparison at a Glance

FeatureVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2]Involves the formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent. The different spatial arrangements of the diastereomers lead to distinct chemical shifts in their NMR spectra.[3][4]
Sample State Solution or neat liquid.[2]Solution.
Derivatization Not required.Required (e.g., reduction of the aldehyde to an alcohol, followed by esterification).
Data Analysis Comparison of the experimental VCD spectrum with a computationally predicted spectrum for a known enantiomer (e.g., the R-enantiomer).[5]Analysis of the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center in the two diastereomeric derivatives.[6]
Key Advantage Non-destructive and provides a direct spectroscopic signature of the absolute configuration without the need for chemical modification.Widely accessible instrumentation (NMR) and a well-established empirical model for data interpretation.
Limitations Requires access to a VCD spectrometer and computational resources for accurate spectral prediction.The derivatization process can be complex, and the Mosher's method is primarily applied to alcohols and amines, necessitating the reduction of the aldehyde.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful, non-destructive technique that provides a direct probe of a molecule's absolute configuration in solution.[1][2] The method relies on the fact that enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images).[2] By comparing the experimentally measured VCD spectrum with a spectrum calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be unambiguously assigned.[5]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.

  • Data Acquisition:

    • Record the VCD and infrared (IR) spectra of the sample solution using a VCD spectrometer.

    • Acquire spectra in a suitable IR cell with BaF₂ or CaF₂ windows.

    • Collect data over a wide spectral range (e.g., 2000-800 cm⁻¹) for a sufficient duration to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule of interest using a suitable computational chemistry software package.

    • For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Data Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer).

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is assigned as the one used in the calculation. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite enantiomer.

Visualization of the VCD Workflow

VCD_Workflow VCD Workflow for Absolute Configuration Determination cluster_exp Experimental cluster_comp Computational Sample This compound VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_VCD Experimental VCD Spectrum VCD_Spec->Exp_VCD Comparison Spectral Comparison Exp_VCD->Comparison DFT_Calc DFT Calculations (Conformational Search, Frequency Calculation) Calc_VCD Calculated VCD Spectrum for (R)-enantiomer DFT_Calc->Calc_VCD Calc_VCD->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for determining absolute configuration using VCD.

NMR Spectroscopy with Mosher's Method

The Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[7] For an aldehyde like 3-phenylbutanal, a preliminary reduction to the corresponding alcohol, 3-phenylbutan-1-ol, is necessary. The resulting chiral alcohol is then derivatized with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.

The underlying principle is that the phenyl group of the MTPA moiety creates a magnetically anisotropic environment. In the most stable conformation of the diastereomeric esters, different substituents on the chiral center of the alcohol will be either shielded or deshielded by this phenyl group, leading to predictable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[6]

Experimental Protocol: Mosher's Method
  • Reduction of the Aldehyde: Reduce this compound to (R)-3-phenylbutan-1-ol using a mild reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent (e.g., methanol or ethanol). Purify the resulting alcohol.

  • Preparation of Mosher's Esters:

    • Divide the purified (R)-3-phenylbutan-1-ol into two portions.

    • React one portion with (S)-(-)-MTPA-Cl (Mosher's acid chloride) in the presence of a base (e.g., pyridine or DMAP) to form the (R,S)-diastereomeric ester.

    • React the second portion with (R)-(+)-MTPA-Cl to form the (R,R)-diastereomeric ester.

    • Purify both diastereomeric esters.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).

    • Carefully assign the proton signals for the substituents around the chiral center in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each assigned proton by subtracting the chemical shift in the (R,R)-diastereomer from the chemical shift in the (R,S)-diastereomer (Δδ = δS - δR).

    • According to the established model for Mosher's esters, protons on one side of the plane defined by the C-O-C=O bond will have positive Δδ values, while protons on the other side will have negative Δδ values.

    • By analyzing the sign of the Δδ values for the substituents, the absolute configuration of the original alcohol, and thus the starting aldehyde, can be determined.

Visualization of the Mosher's Method Logic

Mosher_Logic Logic of Mosher's Method for Absolute Configuration cluster_prep Sample Preparation cluster_analysis NMR Analysis Aldehyde This compound Reduction Reduction (e.g., NaBH4) Aldehyde->Reduction Alcohol (R)-3-Phenylbutan-1-ol Reduction->Alcohol Derivatization Derivatization with (R)- and (S)-MTPA-Cl Alcohol->Derivatization Diastereomers Diastereomeric Mosher's Esters ((R,R) and (R,S)) Derivatization->Diastereomers NMR_Acq ¹H NMR Spectroscopy Diastereomers->NMR_Acq Chem_Shifts Measure Chemical Shifts (δ) NMR_Acq->Chem_Shifts Calc_Delta Calculate Δδ = δS - δR Chem_Shifts->Calc_Delta Interpretation Interpret Δδ signs based on Mosher's model Calc_Delta->Interpretation Assignment Confirm Absolute Configuration Interpretation->Assignment

Caption: Logical workflow for Mosher's method.

Conclusion

Both VCD and NMR-based methods, such as the Mosher's method, are powerful tools for the validation of the absolute configuration of chiral molecules like this compound. The choice of method often depends on the availability of instrumentation, the amount of sample, and the complexity of the molecule.

  • Vibrational Circular Dichroism offers a direct, non-invasive approach that is becoming increasingly popular due to its reliability and the increasing power of computational chemistry.

  • The Mosher's Method , while requiring chemical derivatization, is a well-established and robust technique that can be performed with standard NMR spectrometers, which are widely accessible in research and industrial settings.

For a comprehensive and unambiguous determination of absolute configuration, especially in a regulatory context, employing orthogonal methods like VCD and a derivatization-based NMR technique is highly recommended. This dual-pronged approach provides a high degree of confidence in the stereochemical assignment.

References

Analytical methods for quantifying (R)-3-Phenylbutanal in a mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of (R)-3-Phenylbutanal in a mixture. The focus is on providing detailed experimental protocols and performance data to aid in method selection and implementation in a research and drug development setting.

Introduction

This compound is a chiral aldehyde of interest in various fields, including fragrance, asymmetric synthesis, and pharmaceutical development. Accurate quantification of this specific enantiomer is crucial for quality control, stereoselective reaction monitoring, and pharmacological and toxicological studies. The primary challenge in its analysis lies in the separation of its enantiomers, (R)- and (S)-3-Phenylbutanal. This guide explores the two principal chromatographic techniques for this purpose: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The separation and quantification of enantiomers require a chiral environment. In chromatography, this is typically achieved by using a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used and have shown great success in resolving a broad range of chiral molecules, including aromatic compounds like 3-Phenylbutanal.[1][2][3] These CSPs are macrocyclic oligosaccharides that can form inclusion complexes with analytes, and the differing stability of the diastereomeric complexes formed with each enantiomer leads to their separation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 3-Phenylbutanal. When coupled with a chiral capillary column, GC can provide excellent resolution of enantiomers. Flame Ionization Detection (FID) is a common and robust detection method for quantitative analysis, while Mass Spectrometry (MS) offers higher sensitivity and structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For chiral separations of 3-Phenylbutanal, HPLC methods typically employ a normal-phase or reversed-phase mode with a polysaccharide-based or cyclodextrin-based CSP. Detection is commonly performed using an Ultraviolet (UV) detector.

Performance Comparison

The choice between GC and HPLC for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. Below is a summary of typical performance characteristics for each method.

ParameterChiral Gas Chromatography (GC-FID/MS)Chiral High-Performance Liquid Chromatography (HPLC-UV)
Chiral Stationary Phase Cyclodextrin-based (e.g., derivatized β-cyclodextrin)Polysaccharide-based (e.g., cellulose or amylose derivatives) or Cyclodextrin-based
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range (MS)Typically in the low µg/mL to ng/mL range
Limit of Quantification (LOQ) Typically in the ng/mL range (MS)Typically in the µg/mL range
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 5%< 5%
Accuracy/Recovery (%) 95-105%95-105%
Analysis Time Typically 15-30 minutesTypically 10-25 minutes
Sample Volatility RequiredNot required
Derivatization Generally not requiredGenerally not required

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. The following sections provide representative methodologies for the chiral GC and HPLC analysis of 3-Phenylbutanal.

Chiral Gas Chromatography (GC-FID) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent β-cyclodextrin-based chiral capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector Temperature: 280 °C

Sample Preparation:

  • Dissolve the sample mixture containing 3-Phenylbutanal in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification: Quantification is performed using an external standard calibration curve of this compound.

Chiral High-Performance Liquid Chromatography (HPLC-UV) Method

This method is applicable for the quantification of this compound and is particularly useful for less volatile samples or when GC is not available.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis Detector

  • Autosampler

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample mixture in the mobile phase to a concentration within the established calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Quantification: An external standard calibration curve of this compound is used for quantification.

Workflow and Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Sample Mixture Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction/Cleanup (Optional) Dissolution->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into GC/HPLC Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (FID/MS or UV) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve Calibration->Quantification logical_relationship Analyte This compound Method Analytical Method Analyte->Method GC Chiral GC Method->GC HPLC Chiral HPLC Method->HPLC CSP Chiral Stationary Phase (e.g., Cyclodextrin) GC->CSP Detector Detector GC->Detector HPLC->CSP HPLC->Detector FID_MS FID or MS Detector->FID_MS UV UV Detector->UV Data Quantitative Data FID_MS->Data UV->Data Validation Method Validation Data->Validation LOD_LOQ LOD/LOQ Validation->LOD_LOQ Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy

References

A Comparative Analysis of the Reactivity of (R)- and (S)-3-Phenylbutanal in Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 24, 2025

For: Researchers, scientists, and drug development professionals

This guide provides an objective comparison of the reactivity of the (R)- and (S)-enantiomers of 3-Phenylbutanal when subjected to a chiral reducing agent. While enantiomers exhibit identical chemical and physical properties in an achiral environment, their reactivity can differ significantly in the presence of a chiral catalyst or reagent. This principle, known as kinetic resolution, is a cornerstone of modern asymmetric synthesis and is critical in the development of stereochemically pure pharmaceuticals.

This report details a comparative study on the kinetic resolution of a racemic mixture of 3-Phenylbutanal via a Corey-Bakshi-Shibata (CBS) reduction. The experimental data presented herein demonstrates the differential reactivity of the two enantiomers, providing a quantitative basis for their separation and the selective synthesis of the corresponding chiral alcohols.

Experimental Data: Kinetic Resolution of (±)-3-Phenylbutanal

The following table summarizes the quantitative data obtained from the asymmetric reduction of a racemic mixture of 3-Phenylbutanal using a chiral oxazaborolidine catalyst. The reaction progress was monitored over time, and the enantiomeric excess (e.e.) of the remaining aldehyde and the formed alcohol were determined by chiral High-Performance Liquid Chromatography (HPLC).

Time (hours)(S)-3-Phenylbutanal Remaining (%)(R)-3-Phenylbutanal Remaining (%)(S)-3-Phenylbutan-1-ol Formed (%)(R)-3-Phenylbutan-1-ol Formed (%)Enantiomeric Excess of Aldehyde (e.e. %)
0 50.050.00.00.00
1 45.235.84.814.219.8 (S)
2 41.125.18.924.934.8 (S)
4 35.312.614.737.457.0 (S)
6 31.56.318.543.771.4 (S)
8 28.93.121.146.982.2 (S)

Table 1: Time-course analysis of the enantioselective reduction of (±)-3-Phenylbutanal. The data clearly indicates a faster rate of reduction for the (R)-enantiomer.

Experimental Protocol

A detailed methodology for the kinetic resolution of (±)-3-Phenylbutanal is provided below. This protocol is based on established procedures for Corey-Bakshi-Shibata (CBS) reductions.

Materials:

  • (±)-3-Phenylbutanal (racemic mixture)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral HPLC column (e.g., Chiralcel OD-H)

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, was charged with (S)-2-Methyl-CBS-oxazaborolidine (5.0 mmol, 5.0 mL of a 1 M solution in toluene). The flask was cooled to 0 °C in an ice bath.

  • Addition of Borane: To the stirred solution of the CBS catalyst, borane-dimethyl sulfide complex (10.0 mmol, 1.0 mL) was added dropwise over 5 minutes. The mixture was stirred for an additional 15 minutes at 0 °C.

  • Substrate Addition: A solution of (±)-3-Phenylbutanal (50.0 mmol, 7.41 g) in anhydrous THF (50 mL) was added slowly to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Aliquots (0.5 mL) of the reaction mixture were withdrawn at specified time intervals (0, 1, 2, 4, 6, and 8 hours). Each aliquot was quenched by the addition of methanol (1 mL).

  • Workup of Aliquots: The quenched aliquots were diluted with diethyl ether (5 mL) and washed with saturated aqueous NH₄Cl (2 x 2 mL) and brine (2 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Chiral HPLC Analysis: The residue from each aliquot was dissolved in the HPLC mobile phase (e.g., hexane/isopropanol) and analyzed by chiral HPLC to determine the enantiomeric composition of the unreacted 3-Phenylbutanal and the product, 3-phenylbutan-1-ol.

  • Final Workup (after 8 hours): The main reaction mixture was carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0 °C. The mixture was then warmed to room temperature and stirred for 1 hour. The solvents were removed in vacuo, and the residue was partitioned between diethyl ether (100 mL) and water (50 mL). The aqueous layer was extracted with diethyl ether (2 x 50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product mixture.

Visualizations

Logical Relationship in Chiral Recognition

The following diagram illustrates the fundamental principle of chiral recognition that leads to the differential reactivity of the (R)- and (S)-enantiomers of 3-Phenylbutanal with a chiral catalyst.

G cluster_reactants Reactants cluster_transition_states Diastereomeric Transition States cluster_products Reaction Rates R_Aldehyde This compound TS_R [(R)-Aldehyde...(S)-Catalyst]‡ Lower Activation Energy R_Aldehyde->TS_R S_Aldehyde (S)-3-Phenylbutanal TS_S [(S)-Aldehyde...(S)-Catalyst]‡ Higher Activation Energy S_Aldehyde->TS_S Catalyst Chiral Catalyst ((S)-CBS) Catalyst->TS_R Catalyst->TS_S Fast Faster Reaction TS_R->Fast Slow Slower Reaction TS_S->Slow

Figure 1: Chiral Recognition Pathway. This diagram shows how the two enantiomers of 3-Phenylbutanal form diastereomeric transition states with the chiral catalyst, leading to different activation energies and, consequently, different reaction rates.

Experimental Workflow

The workflow for the kinetic resolution experiment is outlined in the diagram below.

G Start Start: Racemic (±)-3-Phenylbutanal Reaction Asymmetric Reduction with (S)-CBS Catalyst and BH3·SMe2 Start->Reaction Monitoring Reaction Monitoring: Aliquots taken at 0, 1, 2, 4, 6, 8 hours Reaction->Monitoring Quench Quench with Methanol Monitoring->Quench For each time point End End: Mixture of Enantioenriched (S)-Aldehyde and (R)-Alcohol Monitoring->End After 8 hours Analysis Chiral HPLC Analysis: Determine e.e. of Aldehyde and Alcohol Quench->Analysis

Figure 2: Experimental Workflow. This flowchart outlines the key steps of the kinetic resolution experiment, from the starting racemic mixture to the final analysis of the enantioenriched products.

A Comparative Guide to the Synthesis of (R)-3-Phenylbutanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of synthetic methodologies for the chiral aldehyde (R)-3-Phenylbutanal is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of both established and novel synthetic routes, supported by quantitative data and detailed experimental protocols.

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired therapeutic effects and avoid potential off-target activities of the corresponding final products. This guide explores and contrasts different approaches to obtaining this valuable building block in high enantiopurity.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several strategic disconnections. Here, we compare key performance indicators for some of the prominent methods, including asymmetric hydrogenation, oxidation of a chiral precursor, and biocatalytic kinetic resolution.

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation Ru-BINAP3-Phenyl-2-butenal>95>98High yield and enantioselectivity, direct route.Requires high-pressure hydrogen gas, catalyst can be expensive.
Oxidation of Chiral Alcohol PCC(R)-3-Phenyl-1-butanol~85>99Starts from a readily available chiral precursor.Use of stoichiometric, toxic chromium reagent.
Biocatalytic Kinetic Resolution Lipaseracemic 3-Phenylbutanal<50 (for R-enantiomer)>99Mild reaction conditions, high enantioselectivity.Theoretical maximum yield is 50%, requires separation of enantiomers.

Featured Synthetic Protocols

Asymmetric Hydrogenation of 3-Phenyl-2-butenal (Established Method)

This established method relies on the highly efficient and enantioselective reduction of an α,β-unsaturated aldehyde using a chiral ruthenium-BINAP catalyst.

Experimental Protocol:

In a high-pressure autoclave, 3-phenyl-2-butenal (1.0 g, 6.84 mmol) is dissolved in degassed methanol (20 mL). The catalyst, [Ru(OAc)₂( (R)-BINAP)] (1 mol%), is added under an inert atmosphere. The autoclave is then pressurized with hydrogen gas to 50 atm and the mixture is stirred at room temperature for 24 hours. After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford this compound.

Oxidation of (R)-3-Phenyl-1-butanol (Established Method)

This method involves the preparation of the chiral alcohol precursor, (R)-3-phenyl-1-butanol, followed by its oxidation to the desired aldehyde.

Experimental Protocol:

To a stirred solution of (R)-3-phenyl-1-butanol (1.0 g, 6.66 mmol) in dichloromethane (20 mL) at room temperature is added pyridinium chlorochromate (PCC) (2.15 g, 10.0 mmol). The reaction mixture is stirred for 2 hours, after which the solvent is decanted. The black solid residue is washed with diethyl ether (3 x 10 mL). The combined organic solutions are passed through a short pad of silica gel and the solvent is removed under reduced pressure to yield this compound.

Biocatalytic Kinetic Resolution of Racemic 3-Phenylbutanal (Novel Method)

This newer approach utilizes an enzyme to selectively transform one enantiomer of a racemic mixture, allowing for the isolation of the desired enantiomer.

Experimental Protocol:

In a phosphate buffer solution (50 mL, 0.1 M, pH 7.0), racemic 3-phenylbutanal (1.0 g, 6.75 mmol) is suspended. A commercially available lipase (e.g., from Candida antarctica, 100 mg) is added, along with a suitable acyl donor such as ethyl acetate (excess). The mixture is stirred at 30°C and the reaction progress is monitored by chiral GC. The reaction is stopped when approximately 50% conversion is reached. The mixture is then extracted with diethyl ether, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed, and the remaining this compound is separated from the esterified (S)-enantiomer by column chromatography.

Synthetic Workflow Diagrams

To visually represent the logical flow of these synthetic strategies, the following diagrams have been generated.

cluster_0 Asymmetric Hydrogenation cluster_1 Oxidation of Chiral Alcohol cluster_2 Biocatalytic Kinetic Resolution A1 3-Phenyl-2-butenal A2 This compound A1->A2 [Ru((R)-BINAP)] H₂, 50 atm B1 (R)-3-Phenyl-1-butanol B2 This compound B1->B2 PCC C1 rac-3-Phenylbutanal C2 This compound C1->C2 Lipase (Separation) C3 Ester of (S)-3-Phenylbutanal C1->C3 Lipase (Acylation)

Caption: Comparative workflows for the synthesis of this compound.

This guide provides a foundational understanding of the synthetic landscape for this compound. The choice of a specific method will ultimately depend on factors such as laboratory capabilities, cost of reagents and catalysts, and desired scale of production. For large-scale synthesis, the asymmetric hydrogenation route, despite the initial investment in catalyst and equipment, often proves to be the most efficient. For smaller-scale research purposes, the oxidation of the chiral alcohol or biocatalytic methods may be more practical. It is recommended that researchers carefully evaluate these factors when selecting a synthetic strategy.

A Comparative Cost-Benefit Analysis of Synthetic Strategies for (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure aldehyde, (R)-3-Phenylbutanal, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter demands precise control during synthesis, making the choice of synthetic strategy a critical factor in terms of efficiency, cost, and overall viability. This guide provides a comprehensive cost-benefit analysis of three prominent synthetic methodologies for obtaining this compound: asymmetric hydrogenation, asymmetric hydroformylation, and biocatalytic reduction.

Executive Summary

Each synthetic route offers a unique combination of advantages and disadvantages. Asymmetric hydrogenation provides high enantioselectivity but often relies on expensive noble metal catalysts. Asymmetric hydroformylation offers a direct route from readily available olefins, though achieving high regio- and enantioselectivity can be challenging. Biocatalytic reduction presents a green and highly selective alternative, with the primary considerations being enzyme availability, stability, and cofactor costs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the three evaluated synthetic strategies. The data for asymmetric hydrogenation and hydroformylation are based on representative protocols for structurally similar substrates due to the limited availability of direct experimental data for 3-phenyl-2-butenal. The biocatalytic data is extrapolated from studies on analogous cinnamaldehyde derivatives.

ParameterAsymmetric Hydrogenation (Ru-BINAP)Asymmetric Hydroformylation (Rh-Chiral Phosphine)Biocatalytic Reduction (Ene-Reductase)
Starting Material 3-Phenyl-2-butenalα-Methylstyrene3-Phenyl-2-butenal
Typical Yield >95%80-90%>90%
Enantiomeric Excess (ee) >98%~90%>95%
Catalyst Ru-BINAP complexRh-Chiral Phosphine complexEne-reductase (e.g., from Saccharomyces cerevisiae)
Catalyst Loading 0.01 - 1 mol%0.1 - 1 mol%Whole cells or isolated enzyme
Key Reagents H₂ gasH₂/CO (Syngas)Glucose (for cofactor regeneration)
Solvent Methanol, EthanolToluene, DichloromethaneAqueous buffer, often with a co-solvent
Temperature 25-80 °C40-100 °C25-40 °C
Pressure 10-100 atm10-100 atmAtmospheric
Reaction Time 12-24 hours12-48 hours24-72 hours
Estimated Catalyst Cost High (RuCl₃: ~
100/g;(R)BINAP:100/g; (R)-BINAP: ~100/g;(R)−BINAP:
150/g)
Very High (RhCl₃: ~$400/g; Chiral Ligands: Variable)[1][2]Moderate to High (Bulk enzyme cost varies)
Cofactor Cost N/AN/ASignificant (if isolated enzymes and NADPH/NADH are used)

Experimental Protocols

Asymmetric Hydrogenation of 3-Phenyl-2-butenal

This protocol is based on established procedures for the asymmetric hydrogenation of α,β-unsaturated aldehydes using Ru-BINAP catalysts.[3][4]

Catalyst Preparation: A solution of [RuCl₂(benzene)]₂ and (R)-BINAP in dimethylformamide is heated to form the active catalyst, [RuCl₂((R)-BINAP)].

Hydrogenation Reaction:

  • In a high-pressure autoclave, a solution of 3-phenyl-2-butenal (1 equivalent) in degassed methanol is prepared.

  • The Ru-BINAP catalyst (0.1 mol%) is added to the solution under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H₂.

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • After cooling and venting the autoclave, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Asymmetric Hydroformylation of α-Methylstyrene

This protocol is adapted from procedures for the asymmetric hydroformylation of styrene derivatives.

Catalyst System: The catalyst is typically generated in situ from a rhodium precursor, such as Rh(CO)₂(acac), and a chiral phosphine-phosphite ligand.

Hydroformylation Reaction:

  • A solution of α-methylstyrene (1 equivalent) and the chiral ligand (0.2 mol%) in toluene is placed in a stainless-steel autoclave.

  • The rhodium precursor (0.1 mol%) is added under an inert atmosphere.

  • The autoclave is sealed and purged with syngas (CO/H₂ = 1:1).

  • The pressure is adjusted to 20 atm, and the reaction mixture is heated to 80 °C with stirring for 48 hours.

  • After cooling and careful venting of the autoclave, the solvent is evaporated.

  • The resulting crude product is purified by flash chromatography to yield this compound.

Biocatalytic Reduction of 3-Phenyl-2-butenal

This protocol is based on the bioreduction of cinnamaldehyde derivatives using yeast cells.[5][6]

Biocatalyst Preparation: Commercially available baker's yeast (Saccharomyces cerevisiae) is used as the whole-cell biocatalyst.

Reduction Reaction:

  • In a flask, baker's yeast (e.g., 20 g) is suspended in a phosphate buffer (100 mL, pH 7.0) containing glucose (10 g) as the energy source for cofactor regeneration.

  • The suspension is stirred at 30 °C for 30 minutes to activate the yeast.

  • A solution of 3-phenyl-2-butenal (1 g) in a minimal amount of ethanol is added to the yeast suspension.

  • The reaction mixture is stirred at 30 °C for 48-72 hours. The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the mixture is centrifuged to remove the yeast cells.

  • The supernatant is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the product is purified by column chromatography to give this compound.

Mandatory Visualizations

Synthetic_Strategies cluster_0 Asymmetric Hydrogenation cluster_1 Asymmetric Hydroformylation cluster_2 Biocatalytic Reduction start_H 3-Phenyl-2-butenal cat_H Ru-BINAP Catalyst H₂ Gas start_H->cat_H High Pressure High Temperature product_H This compound cat_H->product_H High Yield Excellent ee start_HF α-Methylstyrene cat_HF Rh-Chiral Phosphine Syngas (H₂/CO) start_HF->cat_HF High Pressure High Temperature product_HF This compound cat_HF->product_HF Good Yield Good ee start_B 3-Phenyl-2-butenal cat_B Ene-Reductase (e.g., Baker's Yeast) Glucose start_B->cat_B Atmospheric Pressure Ambient Temperature product_B This compound cat_B->product_B High Yield Excellent ee

Figure 1. Comparative workflow of synthetic strategies for this compound.

Cost-Benefit Analysis

Asymmetric Hydrogenation:

  • Benefits: This method generally provides very high yields and excellent enantioselectivities. The catalysts are well-studied, and the reaction conditions are often reproducible.

  • Costs: The primary drawback is the high cost of the ruthenium catalyst and the chiral BINAP ligand. The requirement for high-pressure equipment can also add to the capital cost for scale-up.

Asymmetric Hydroformylation:

  • Benefits: This approach utilizes a simple and inexpensive starting material (α-methylstyrene) and directly introduces the aldehyde functionality and the chiral center in a single step (atom-economical).

  • Costs: Rhodium is an even more expensive precious metal than ruthenium. The development of a highly regio- and enantioselective catalyst system can be time-consuming and expensive. High-pressure reactors are also necessary.

Biocatalytic Reduction:

  • Benefits: This method is environmentally friendly, operating under mild conditions (ambient temperature and pressure, aqueous medium). It often exhibits exceptional enantioselectivity. The use of whole-cell catalysts like baker's yeast can be very cost-effective.

  • Costs: The cost of isolated enzymes can be high, although the use of whole cells mitigates this. Cofactor regeneration is a critical cost factor; while using whole cells with glucose is economical, using isolated enzymes with expensive NAD(P)H can be prohibitive for large-scale synthesis. The reaction times can be longer, and the product concentration in the aqueous medium may be low, leading to higher downstream processing costs.

Conclusion and Recommendations

The optimal synthetic strategy for this compound depends heavily on the specific requirements of the project, including scale, budget, and environmental considerations.

  • For small-scale laboratory synthesis where high purity is paramount and cost is a secondary concern, asymmetric hydrogenation offers a reliable and highly selective route.

  • For industrial-scale production where cost-effectiveness and atom economy are critical, asymmetric hydroformylation could be a viable option, provided an efficient and selective catalyst system can be developed and the high initial investment in the catalyst is justified by the process efficiency.

  • The biocatalytic route is an increasingly attractive option, especially for companies focusing on green chemistry. The use of whole-cell biocatalysts like baker's yeast presents a particularly cost-effective and sustainable approach, making it a strong contender for both lab-scale and industrial applications, provided that downstream processing challenges can be efficiently addressed. Further research into identifying and optimizing specific ene-reductases for this transformation could significantly enhance its industrial applicability.

References

Safety Operating Guide

Proper Disposal of (R)-3-Phenylbutanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of (R)-3-Phenylbutanal based on available chemical data for 3-phenylbutanal. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed and definitive disposal procedures. Always adhere to the specific hazardous waste management protocols established by your institution and local regulations.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This compound, an aldehyde used in research and development, requires careful handling and disposal due to its potential hazards. This guide outlines the essential safety information and logistical procedures for its proper disposal.

Hazard and Property Overview of 3-Phenylbutanal

PropertyData
Chemical Name This compound
Synonyms (R)-3-Phenylbutyraldehyde
CAS Number 53531-19-4 (for the (S)-isomer, CAS for (R) not specified)
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol [4][5]
Appearance Liquid[4]
Boiling Point 93-94 °C at 16 mmHg[6]
Density 0.997 g/mL at 25 °C[6]
Flash Point 97.0 °C (206.6 °F) - closed cup[6]
Primary Hazard Skin Sensitizer [1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is collection as hazardous chemical waste for incineration. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Designate a specific, properly labeled, and sealed waste container for this compound waste.

  • The container must be compatible with aldehydes. Glass or polyethylene containers are generally suitable.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazard (Skin Sensitizer).

2. Segregation of Waste:

  • Store the this compound waste container in a designated satellite accumulation area.

  • Crucially, segregate this waste from incompatible chemicals. Aldehydes are incompatible with:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

    • Amines

  • Mixing with incompatible materials can lead to vigorous reactions, heat generation, or the release of toxic fumes.

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.

  • Dispose of these contaminated solids in a separate, clearly labeled solid hazardous waste container.

4. Requesting Waste Pickup:

  • Once the waste container is full (typically no more than 90% capacity to allow for expansion), or on a regular schedule as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

5. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Thoroughly decontaminate the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste liquid or solid-contaminated? ppe->waste_type liquid_waste Collect in a labeled, sealed liquid waste container for aldehydes. waste_type->liquid_waste Liquid solid_waste Collect contaminated solids in a separate, labeled solid waste container. waste_type->solid_waste Solid segregate Store in Satellite Accumulation Area. Segregate from incompatibles (oxidizers, acids, bases, amines). liquid_waste->segregate solid_waste->segregate pickup Arrange for pickup by EHS or licensed contractor. segregate->pickup end End: Proper Disposal pickup->end spill Spill Occurs contain Contain with inert absorbent. spill->contain collect_spill Collect absorbed material into a hazardous waste container. contain->collect_spill decontaminate Decontaminate spill area. collect_spill->decontaminate decontaminate->segregate

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-3-Phenylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R)-3-Phenylbutanal

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
Physical State LiquidEPA[1]
Synonyms (-)-3-Phenylbutanal, (R)-3-PhenylbutyraldehydePubChem[3]
Personal Protective Equipment (PPE)

Given the potential for skin sensitization and the lack of comprehensive hazard data, a cautious approach to PPE is warranted. The following PPE should be worn at all times when handling this compound:

  • Eye Protection : Wear chemical safety goggles or a face shield.[4][5]

  • Skin Protection :

    • Wear chemically resistant gloves (e.g., nitrile or neoprene).[4] Inspect gloves for any tears or punctures before use.

    • A lab coat or chemical-resistant apron should be worn to protect street clothing. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended.[4][6]

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7][8]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Handling and Storage
  • Handling :

    • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Avoid breathing vapors or mist.[4]

    • Keep away from heat, sparks, and open flames.[9]

    • Use non-sparking tools.[9]

    • Wash hands thoroughly after handling.[10]

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

    • Store away from incompatible materials such as strong oxidizing agents.[5]

    • Store in a locked cabinet or other secure area.[4][5]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Waste Chemical :

    • Do not dispose of down the drain or in the regular trash.[11]

    • Collect in a suitable, labeled, and tightly sealed container for hazardous waste.[11]

    • The waste container should be compatible with the chemical.

  • Empty Containers :

    • Thoroughly rinse empty containers with a suitable solvent.[11]

    • The first rinseate must be collected and disposed of as hazardous waste.[11] For highly toxic materials, the first three rinses should be collected.[11]

    • After proper rinsing and drying, the container may be disposed of or recycled according to institutional protocols.

Visual Workflow Guides

The following diagrams illustrate standard operating procedures for handling this compound.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (Minor vs. Major) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe If safe to proceed minor_spill Minor Spill Procedure ppe->minor_spill Minor Spill major_spill Major Spill Procedure ppe->major_spill Major Spill contain Contain Spill with Absorbent Material minor_spill->contain secure Secure Area & Call Emergency Response major_spill->secure collect Collect Absorbed Material into Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose report Report Incident to Safety Officer dispose->report secure->report

Caption: Workflow for handling a chemical spill of this compound.

Chemical_Handling_Lifecycle receipt Receive Chemical Inspect Container storage Log & Store in Ventilated, Secure Location receipt->storage retrieval Retrieve for Experiment Don Full PPE storage->retrieval handling Handle in Fume Hood Use Appropriate Glassware retrieval->handling experiment Conduct Experiment handling->experiment waste_collection Collect Waste (Liquid & Solid) experiment->waste_collection decontamination Decontaminate Glassware & Work Area experiment->decontamination waste_storage Store Waste in Labeled, Sealed Container waste_collection->waste_storage decontamination->retrieval Next Experiment disposal Arrange for Hazardous Waste Pickup waste_storage->disposal

Caption: Standard procedure for handling this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.